5,6-Diaminouracil
描述
Structure
3D Structure
属性
IUPAC Name |
5,6-diamino-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTNLADSUVOPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42965-55-9 (sulfate (1:1)), 63981-35-1 (sulfate (2:1)) | |
| Record name | 5,6-Diamino-2,4-dihydroxypyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9062930 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3240-72-0 | |
| Record name | 5,6-Diaminouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Diamino-2,4-dihydroxypyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-diaminouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-DIAMINOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEU0FRO9FL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5,6-Diaminouracil chemical properties and structure
An In-Depth Technical Guide to 5,6-Diaminouracil: Chemical Properties and Structure
Introduction
This compound is a substituted pyrimidine (B1678525) derivative that serves as a crucial building block in synthetic organic and medicinal chemistry.[1] As an aminouracil, its structure is characterized by a uracil (B121893) core with amino groups substituted at the 5 and 6 positions.[2] This arrangement of functional groups imparts significant reactivity, making it a versatile precursor for the synthesis of a wide array of fused heterocyclic systems, including biologically active compounds like xanthines and pteridines.[3][4] Its ability to act as both a nucleophile and an electrophile makes it a valuable intermediate in the development of novel therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[5]
Chemical Properties
This compound is typically a powder, with its sulfate (B86663) salt appearing as a buff-colored or tan precipitate.[6][7] The hydrochloride salt melts with decomposition in the range of 300–305°C.[7]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₄O₂ | [8][9] |
| Molecular Weight | 142.12 g/mol | [9] |
| Average Mass | 142.116 Da | [2][8] |
| Monoisotopic Mass | 142.04908 Da | [2] |
| Melting Point | >260 °C (dec.) | |
| CAS Number | 3240-72-0 | [9] |
| IUPAC Name | 5,6-diaminopyrimidine-2,4(1H,3H)-dione | [2][8] |
Chemical Structure
This compound is an aminouracil where the hydrogen atoms at positions 5 and 6 of the uracil ring are substituted with amino groups.[8][10] This structure is the foundation for its chemical reactivity, particularly in condensation reactions. It is a pyrimidone, an aminouracil, and a diamine.[9]
Synonyms:
The molecule can exist in tautomeric forms, primarily the lactam form (as shown below) and the lactim form (5,6-diamino-2,4-dihydroxypyrimidine). The diamino-dione structure is the most commonly represented form.
Experimental Protocols
The synthesis and analysis of this compound are well-documented in chemical literature. Below are detailed methodologies for its preparation and characterization.
Synthesis of this compound Hydrochloride
A common and efficient method for synthesizing this compound is through the nitrosation of 6-aminouracil (B15529), followed by chemical reduction.[6][7][11]
Workflow for the Synthesis of this compound
Detailed Methodology:
-
Preparation of 6-Aminouracil: To a solution of sodium ethoxide, prepared by dissolving sodium in absolute ethanol, powdered urea and ethyl cyanoacetate are added.[6][7] The mixture is heated under reflux for approximately 4 hours, during which the sodium salt of 6-aminouracil precipitates.[7]
-
Nitrosation: The 6-aminouracil salt is dissolved in water. The solution is then treated with glacial acetic acid, followed by the cautious addition of a sodium nitrite solution.[7][11] A rose-red precipitate of 5-nitroso-6-aminouracil forms almost immediately.[12] This intermediate is filtered and washed.[7]
-
Reduction: The moist nitroso compound is suspended in warm water (approx. 50°C) in a fume hood.[7][12] Solid sodium hydrosulfite is added in portions while stirring and heating on a steam bath until the red color is completely bleached, indicating the formation of the light tan diaminouracil bisulfite.[7] An excess of sodium hydrosulfite is added, and the mixture is heated for an additional 15 minutes before being cooled and filtered.[7]
-
Purification via Hydrochloride Salt Formation: The crude bisulfite salt is transferred to a flask, and concentrated hydrochloric acid is added.[7][11] The slurry is heated on a steam bath with stirring for one hour.[7] The resulting tan-colored this compound hydrochloride is filtered, washed thoroughly with acetone, and dried under a vacuum.[7]
Analytical Methodology: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful tool for the structural confirmation of this compound and its derivatives.
Methodology:
-
Sample Preparation: A small amount of the synthesized compound (e.g., 5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or DMF-d₇, in an NMR tube.[4]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-frequency NMR spectrometer (e.g., 600 MHz).[4]
-
Spectral Analysis: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.[4] For the N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide derivative in DMSO-d₆, characteristic signals include a singlet for the N1-H at ~10.38 ppm, a singlet for the amide CONH proton at ~8.86 ppm, aromatic protons between 7.47-7.99 ppm, and a broad singlet for the C6-NH₂ protons at ~6.06 ppm.[4] The carbon spectrum will show characteristic peaks for the carbonyl carbons (C=O) and the C5/C6 carbons of the pyrimidine ring.[4]
Reactivity and Biological Relevance
This compound is a key precursor in the synthesis of various biologically active heterocyclic compounds.[5] Its adjacent amino groups are ideal for condensation reactions with dicarbonyl compounds, carboxylic acids, or their derivatives to form fused ring systems.[3]
Synthesis of 8-Substituted Xanthines
A significant application of this compound derivatives is the synthesis of 8-substituted xanthines, which are known for a range of pharmacological activities, including acting as potent DPP-4 inhibitors for the treatment of type 2 diabetes.[3] The general pathway involves the acylation of the 5-amino group, followed by cyclization.
Synthetic Pathway to 8-Substituted Xanthines
This reaction typically involves coupling the this compound derivative with a carboxylic acid using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or COMU.[3][4] The resulting 6-amino-5-carboxamidouracil intermediate is then cyclized, often through heating, to yield the final 8-substituted xanthine derivative.[4] This synthetic versatility underscores the importance of this compound as a foundational molecule in medicinal chemistry and drug discovery.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. ebi.ac.uk [ebi.ac.uk]
- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. DNAmod: this compound [dnamod.hoffmanlab.org]
- 9. This compound | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound (CHEBI:46252) [ebi.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
5,6-Diaminouracil: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5,6-Diaminouracil, a critical precursor in the synthesis of biologically active molecules. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a scaffold in medicinal chemistry, particularly in the development of xanthine-based adenosine (B11128) receptor antagonists.
Chemical Identity and Properties
This compound is a pyrimidine (B1678525) derivative that serves as a versatile building block in organic synthesis. Its unique structure, featuring two amino groups adjacent to the uracil (B121893) core, provides multiple reactive sites for the construction of complex heterocyclic systems.
CAS Number: 3240-72-0[1]
Synonyms:
-
5,6-Diamino-2,4-dihydroxypyrimidine[1]
-
2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-[1]
-
5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione[1]
-
4,5-Diamino-2,6-dihydroxypyrimidine[1]
-
5,6-diamino-uracil[1]
-
diaminouracil[2]
-
5,6-diamino-2,4-pyrimidinediol[1]
-
5,6-diamino-1H-pyrimidine-2,4-dione[1]
Derivatives of this compound are also of significant interest, including its sulfate (B86663) and hydrochloride salts, as well as N-alkylated versions.
-
This compound sulfate: CAS Number: 32014-70-3[3]
-
This compound hydrochloride: CAS Number: 53608-89-2[4]
-
1,3-Diethyl-5,6-diaminouracil: CAS Number: 52998-22-8
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for this compound and its common derivatives.
Table 1: Physicochemical Properties
| Property | This compound | This compound sulfate | 5,6-Diamino-1,3-dimethyluracil | 1,3-Diethyl-5,6-diaminouracil |
| Molecular Formula | C₄H₆N₄O₂[1] | C₄H₆N₄O₂ · xH₂SO₄ | C₆H₁₀N₄O₂[5] | C₈H₁₄N₄O₂ |
| Molecular Weight | 142.12 g/mol [1] | 142.12 g/mol (free base) | 170.17 g/mol [5] | 198.22 g/mol |
| Appearance | Crystalline solid | Powder | Solid | Yellow solid |
| Melting Point | >300-305 °C (decomposes)[4] | >260 °C (decomposes)[3] | Not available | 88-98 °C |
| Solubility | Appreciably soluble in water (as hydrochloride) | Slightly soluble in water | Not available | Hygroscopic |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| UV-Vis | Absorption peak at 260 mμ (in 0.1N HCl), log ε = 4.24[4] |
| FTIR | Available spectra can be found on SpectraBase.[7] |
| Mass Spectrometry (GC-MS) | Available spectra can be found on SpectraBase.[7] |
Experimental Protocols: Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives is well-established, with several methods reported in the literature. A common and efficient route involves the nitrosation of 6-aminouracil (B15529) followed by reduction.
Synthesis of this compound Hydrochloride
This protocol is a modification of Traube's synthesis.[4][8]
Step 1: Preparation of 6-Aminouracil
-
In a 3-liter, three-necked flask equipped with a reflux condenser and a stirrer, dissolve 39.4 g of sodium in 1 L of absolute ethanol.
-
To the resulting sodium ethoxide solution, add 91.5 ml of ethyl cyanoacetate (B8463686) and 51.5 g of urea.
-
Heat the mixture under reflux with vigorous stirring for 4 hours. The reaction mixture will become nearly solid.
-
After the reaction, add 1 L of hot (80°C) water to dissolve the solid.
-
Heat the stirred solution at 80°C for 15 minutes and then neutralize to litmus (B1172312) with glacial acetic acid.
Step 2: Nitrosation of 6-Aminouracil
-
To the neutralized 6-aminouracil solution, add an additional 75 ml of glacial acetic acid.
-
Cautiously add a solution of 64.8 g of sodium nitrite (B80452) dissolved in 70 ml of water. A rose-red nitroso compound will precipitate.
-
Filter the nitroso compound and wash it with a small amount of ice water.
Step 3: Reduction to this compound Bisulfite
-
Transfer the moist nitroso compound back to the 3-liter flask and add 430 ml of warm water (50°C). This step should be performed in a fume hood.
-
Heat the slurry on a steam bath with stirring and add solid sodium hydrosulfite until the red color is completely bleached.
-
Add an additional 30 g of sodium hydrosulfite and continue heating with stirring for another 15 minutes.
-
Allow the mixture to cool, then filter the dense diaminouracil bisulfite, wash it with water, and partially dry it.
Step 4: Conversion to this compound Hydrochloride
-
Transfer the diaminouracil bisulfite to a wide-mouthed 1-liter flask.
-
Add concentrated hydrochloric acid (100-200 ml) until the mixture can be mechanically stirred. This should be done in a fume hood.
-
Heat the slurry on a steam bath with stirring for 1 hour.
-
Filter the resulting tan diaminouracil hydrochloride on a sintered glass funnel, wash it well with acetone, and dry it under vacuum over phosphorus pentoxide.
The overall workflow for this synthesis is depicted below.
Caption: Synthesis workflow for this compound Hydrochloride.
Synthesis of 6-Amino-5-carboxamidouracils
This compound is a key precursor for the synthesis of 6-amino-5-carboxamidouracils, which are important intermediates for 8-substituted xanthines. A modern and efficient method utilizes the coupling reagent COMU.[9][10][11][12]
General Procedure for Amide Formation: [12]
-
Dissolve the desired carboxylic acid (1.0 equivalent) and COMU (1.1 equivalents) in a minimal amount of dimethylformamide (DMF).
-
In a separate flask, dissolve the this compound derivative (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.0 equivalents) in a minimal amount of DMF.
-
Add the diaminouracil/DIPEA solution dropwise to the carboxylic acid/COMU solution at room temperature.
-
The pure product typically precipitates within 5 to 10 minutes.
-
The precipitate can be isolated by filtration and washed.
This method is highly regioselective, yielding the 5-carboxamido derivative.[9][10]
The following diagram illustrates the general workflow for the synthesis of xanthine (B1682287) derivatives starting from this compound.
Caption: General synthesis pathway of xanthine derivatives.
Role in Drug Development: Precursor to Adenosine Receptor Antagonists
This compound derivatives are pivotal in the synthesis of xanthines, a class of compounds known for their activity as adenosine receptor antagonists.[11][13] Methylxanthines like caffeine (B1668208) and theophylline (B1681296) are well-known examples.[13] By modifying the xanthine scaffold, highly potent and selective antagonists for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) can be developed.[14]
The Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including immune responses.[15][16][17] Its signaling cascade is a key target in drug development, particularly in immuno-oncology.[15][17]
Mechanism of Action:
-
Adenosine Binding: Under conditions such as hypoxia in the tumor microenvironment, extracellular ATP is converted to adenosine.[15] Adenosine then binds to the A2A receptor on the surface of immune cells.[15]
-
G-Protein Activation: This binding activates the associated Gs protein, leading to the activation of adenylyl cyclase (AC).[15][16]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[15][16]
-
Downstream Signaling: The increase in intracellular cAMP activates Protein Kinase A (PKA).[15][16] PKA then phosphorylates and activates the cAMP response element-binding protein (CREB).[15][16]
-
Immunosuppression: The activation of the A2AR pathway ultimately leads to an immunosuppressive effect, inhibiting the activity of immune cells like T-cells and natural killer (NK) cells.[15][18]
Xanthine derivatives synthesized from this compound act as antagonists at the A2A receptor, blocking the binding of adenosine and thereby preventing this immunosuppressive cascade. This can enhance the anti-tumor immune response.[17]
The diagram below illustrates the adenosine A2A receptor signaling pathway and the point of intervention for xanthine antagonists.
Caption: Adenosine A2A receptor signaling pathway.
References
- 1. This compound | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNAmod: this compound [dnamod.hoffmanlab.org]
- 3. 5,6-二氨基脲嘧啶硫酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scbt.com [scbt.com]
- 6. 5,6-Diamino-1,3-dimethyluracil [webbook.nist.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 10. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 5,6-Diaminouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Diaminouracil is a pyrimidine (B1678525) derivative of significant interest in medicinal chemistry and drug development. It serves as a key precursor in the synthesis of a variety of bioactive heterocyclic compounds, most notably uric acid and its analogs, as well as xanthine (B1682287) derivatives which have applications as adenosine (B11128) receptor antagonists. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and biological significance.
Physical Properties
This compound is a crystalline solid. Its physical properties are summarized in the table below. It is important to note that the free base tends to decompose upon heating, and therefore a precise melting point is not typically observed. The hydrochloride and sulfate (B86663) salts are more stable and have defined decomposition points.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₄O₂ | [1] |
| Molecular Weight | 142.12 g/mol | [1] |
| Appearance | Buff-colored to tan powder | [2][3] |
| Melting Point | Decomposes above 260 °C (sulfate salt)[4] | |
| 300-305 °C (with decomposition, HCl salt)[2][5] | ||
| Solubility | Hydrochloride salt: Appreciably soluble in water. | [2] |
| Sulfate salt: Slightly soluble in water. | [2] | |
| Soluble in DMSO and methanol. | ||
| pKa | Data not available in literature. |
Spectroscopic Properties
The spectral data for this compound are crucial for its identification and characterization.
UV-Vis Spectroscopy
This compound hydrochloride, in 0.1N hydrochloric acid, exhibits a well-defined absorption peak at 260 nm[2][5]. The molar absorptivity (log ε) at this wavelength is 4.24[2][5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound and its derivatives have been reported, typically in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) due to solubility. The chemical shifts are influenced by the solvent, concentration, and temperature. Representative data for a derivative, N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropiolamide, in DMSO-d₆ shows characteristic peaks for the uracil (B121893) ring protons and the substituent groups[6].
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Key peaks include N-H stretching vibrations from the amino groups and the uracil ring, C=O stretching from the carbonyl groups, and C=C and C-N stretching vibrations within the pyrimidine ring[4].
Mass Spectrometry
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 142.
Chemical Properties and Reactivity
This compound is a versatile molecule due to the presence of two adjacent amino groups on the pyrimidine ring, which makes it an excellent precursor for the synthesis of various fused heterocyclic systems.
Synthesis of Uric Acid and Xanthine Derivatives (Traube Purine (B94841) Synthesis)
A primary application of this compound is in the Traube purine synthesis, a method for constructing the purine ring system. In this reaction, this compound is condensed with a one-carbon unit, such as formic acid or a derivative, to form the imidazole (B134444) ring fused to the pyrimidine core, yielding uric acid or its derivatives[7][8][9][10][11].
Caption: Traube purine synthesis of Uric Acid.
Condensation Reactions
The amino groups of this compound readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. These intermediates can then be used in further cyclization reactions to create a diverse range of heterocyclic structures[6][12].
Antioxidant Activity
This compound and its derivatives have demonstrated significant antioxidant and free radical scavenging properties[13]. The mechanism is believed to involve the donation of a hydrogen atom from the amino groups to neutralize free radicals, thereby terminating radical chain reactions. This activity is particularly relevant in the context of its relationship to uric acid, a known antioxidant in biological systems.
Caption: Radical scavenging by this compound.
Experimental Protocols
Synthesis of this compound from 6-Aminouracil (B15529)
This protocol is a modification of the Traube synthesis[3].
Materials:
-
6-Aminouracil
-
Sodium nitrite (B80452) (NaNO₂)
-
Acetic acid
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Ethanol
-
Ethyl cyanoacetate (B8463686)
Procedure:
-
Preparation of 6-Aminouracil: A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol. Powdered urea and ethyl cyanoacetate are added, and the mixture is refluxed for two hours. The resulting sodium salt of 6-aminouracil is filtered, washed with alcohol, and dried[3].
-
Nitrosation: The sodium salt of 6-aminouracil is dissolved in water with ice, and a solution of sodium nitrite is added. This mixture is then added to a solution of acetic acid and ice. Concentrated ammonia (B1221849) is added until the solution is ammoniacal, precipitating the rose-colored salt of 5-nitroso-6-aminouracil, which is then filtered[3].
-
Reduction: The 5-nitroso-6-aminouracil salt is suspended in hot water, and sodium hydrosulfite is added. The mixture is heated to boiling with stirring, transforming the rose-colored salt into a buff-colored precipitate of this compound sulfate. The mixture is cooled and filtered[3].
-
Purification: The crude this compound sulfate is dissolved in 6% sodium hydroxide containing a small amount of sodium sulfite. The solution is clarified and poured into a boiling solution of dilute sulfuric acid. Upon cooling, purified this compound sulfate precipitates and is filtered, washed with water, and air-dried[3].
Caption: Synthesis workflow of this compound.
Conversion of this compound Bisulfite to Hydrochloride Salt
This protocol describes the purification of crude this compound bisulfite by converting it to the hydrochloride salt[2].
Materials:
-
Crude this compound bisulfite
-
Concentrated hydrochloric acid (HCl)
-
Acetone
-
Phosphorus pentoxide (P₄O₁₀)
Procedure:
-
The crude bisulfite salt is transferred to a flask, and concentrated hydrochloric acid is added to create a stirrable slurry.
-
The slurry is heated on a steam bath with stirring for 1 hour in a fume hood.
-
The resulting tan-colored this compound hydrochloride is filtered using a sintered glass funnel.
-
The product is washed thoroughly with acetone.
-
The final product is dried in a vacuum desiccator over phosphorus pentoxide[2].
Biological Significance and Applications in Drug Development
This compound's primary role in drug development is that of a versatile building block.
Precursor to Bioactive Molecules
As previously mentioned, it is a key intermediate in the synthesis of xanthines, which are known for their diverse pharmacological activities, including adenosine receptor antagonism. This makes this compound a valuable starting material for the development of new drugs targeting these receptors for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and Parkinson's disease[14].
Role in Purine Metabolism
While not a direct intermediate in the main de novo purine biosynthesis pathway, this compound's structural similarity to purine precursors and its conversion to uric acid highlight its connection to purine metabolism. Uric acid is the final product of purine degradation in humans. The enzymatic conversion of this compound to uric acid is not well-defined in mammalian systems but is a key chemical synthesis route.
Caption: Biological relevance of this compound.
Conclusion
This compound is a molecule of considerable importance in synthetic and medicinal chemistry. Its rich reactivity, particularly in the formation of fused heterocyclic systems, makes it an invaluable precursor for the development of novel therapeutic agents. This guide has provided a detailed overview of its physical and chemical properties, along with established experimental protocols, to aid researchers and scientists in its effective utilization in their research and drug development endeavors. Further research to elucidate its precise pKa values and quantitative solubility in various solvents would be beneficial to the scientific community.
References
- 1. This compound | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 9. Traube Purine Synthesis [drugfuture.com]
- 10. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 13. Long-chain-substituted uric acid and this compound derivatives as novel agents against free radical processes: synthesis and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
5,6-Diaminouracil molecular formula and weight
This guide provides an in-depth look at the fundamental physicochemical properties of 5,6-Diaminouracil, a pyrimidine (B1678525) derivative of significant interest to researchers and professionals in drug development and life sciences.
Core Molecular and Physical Data
This compound, an aminouracil where the ring hydrogens at positions 5 and 6 of uracil (B121893) are substituted by amino groups, is a compound with notable biological and chemical properties.[1][2] Its key quantitative data are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄O₂ | [1][2] |
| Molecular Weight | 142.12 g/mol | [2] |
| Average Mass | 142.116 | [1] |
| CAS Number | 3240-72-0 | [2] |
Synonyms: 5,6-diaminopyrimidine-2,4(1H,3H)-dione, 5,6-diamino-2,4-dihydroxypyrimidine[1][2].
Applications and Research Interest
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including xanthine (B1682287) derivatives.[3] Its structural features make it a valuable precursor in the development of novel therapeutic agents. For instance, derivatives of this compound have been investigated for their potential as agents against free radical processes.[1]
Experimental Protocols and Signaling Pathways
Detailed experimental protocols for the synthesis or application of this compound and specific signaling pathways in which it is involved are highly context-dependent and are not detailed in this general technical guide. Researchers should refer to specific publications for methodologies relevant to their work. For example, procedures for the synthesis of this compound derivatives can be found in the chemical literature, often involving the reduction of a corresponding nitroso compound.[4]
Due to the absence of specific experimental workflows or signaling pathways in the provided context, a visual representation using Graphviz is not applicable at this time.
References
- 1. DNAmod: this compound [dnamod.hoffmanlab.org]
- 2. This compound | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Discovery and Historical Synthesis of 5,6-Diaminouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Diaminouracil is a pivotal chemical intermediate, foundational to the synthesis of numerous biologically active purine (B94841) derivatives, including uric acid and the therapeutic xanthines, theophylline (B1681296) and caffeine. This technical guide provides a comprehensive examination of its discovery, historical synthesis, physicochemical properties, and key synthetic applications. Detailed experimental methodologies and structured data are presented to serve as a practical resource for professionals in chemical research and pharmaceutical development.
Discovery and Historical Context
The exploration of pyrimidine (B1678525) chemistry in the late 19th and early 20th centuries, driven by the desire to understand and synthesize purines like uric acid, led to the discovery of this compound. The most significant and enduring contribution to its synthesis is the method developed by the German chemist Wilhelm Traube. The Traube purine synthesis, first described around 1900, established a versatile pathway to purines starting from pyrimidine precursors.[1][2][3] The core of this strategy involves building the imidazole (B134444) ring onto a pre-formed, appropriately substituted pyrimidine, for which this compound is the archetypal starting material.[4] This classical synthesis proceeds through the nitrosation of 6-aminouracil (B15529), followed by the reduction of the resulting 5-nitroso intermediate.[2][3]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its application in synthesis and for its characterization.
| Property | Value | Reference(s) |
| IUPAC Name | 5,6-diaminopyrimidine-2,4(1H,3H)-dione | [5] |
| Synonyms | 4,5-Diaminouracil, Diaminouracil | [5][6] |
| CAS Number | 3240-72-0 | [6] |
| Molecular Formula | C₄H₆N₄O₂ | [5] |
| Molecular Weight | 142.12 g/mol | [5][7] |
| Appearance | Off-white, buff-colored, or slightly pink crystalline powder | [2][8] |
| Melting Point | >260 °C (with decomposition) | [7] |
| Solubility | Sparingly soluble in water; soluble in aqueous acids and bases. | [2] |
Historical Synthesis: The Traube Method
The Traube synthesis remains the most historically significant and widely practiced method for preparing this compound. It is a robust, two-step process starting from 6-aminouracil.
Experimental Protocol: Traube Synthesis
This protocol is a synthesized representation of procedures described in the chemical literature.[2][8]
Step 1: Nitrosation of 6-Aminouracil to form 6-Amino-5-nitrosouracil (B44844)
-
Suspension: Suspend 6-aminouracil in a flask containing water.
-
Nitrite (B80452) Addition: Add an aqueous solution of sodium nitrite (NaNO₂) to the suspension.
-
Acidification: Cool the mixture in an ice bath. Slowly add an acid, such as acetic acid or sulfuric acid, dropwise with constant stirring.[8] The temperature should be maintained at or below 5 °C.
-
Precipitation: As the reaction proceeds, the rose-colored 6-amino-5-nitrosouracil salt precipitates from the solution.[8]
-
Isolation: After the addition of acid is complete, continue stirring for a short period in the cold. Isolate the brightly colored solid by filtration, wash it thoroughly with cold water, and then with ethanol (B145695) to aid in drying.
Step 2: Reduction of 6-Amino-5-nitrosouracil to this compound
-
Suspension: In a large flask equipped with a mechanical stirrer (and in a well-ventilated fume hood), suspend the moist 6-amino-5-nitrosouracil from the previous step in hot water (~50-70 °C).[2]
-
Reduction: While stirring vigorously, add sodium hydrosulfite (sodium dithionite (B78146), Na₂S₂O₄) in small portions.[2][8] The reaction is exothermic, and the characteristic color of the nitroso compound will fade to a light tan or buff color as it is reduced.[2]
-
Completion: After the color change is complete, add a small excess of sodium dithionite and heat the mixture to boiling or near-boiling for approximately 15-20 minutes to ensure complete reduction.[8]
-
Isolation: Cool the mixture in an ice bath. The product, this compound (often as its bisulfite or sulfate (B86663) salt depending on the workup), will precipitate.[2][8]
-
Purification: Filter the solid, wash it well with cold water, and dry it. For higher purity, the product can be converted to its hydrochloride or sulfate salt. For instance, the isolated solid can be heated in hydrochloric acid to form the more stable diaminouracil hydrochloride salt, which is then filtered and dried.[2]
Synthesis Workflow Diagram
Workflow of the Traube synthesis for this compound.
Core Applications in Heterocyclic Synthesis
The unique structure of this compound, featuring vicinal amino groups on a pyrimidine ring, makes it an exceptionally valuable precursor for forming fused heterocyclic systems.
Synthesis of Uric Acid
A classic application is the synthesis of uric acid. This is achieved by reacting this compound with a one-carbon electrophile that can form the C8 position of the purine core.
-
Methodology: The condensation of this compound with urea (B33335) upon heating is a traditional method for producing uric acid. The reaction involves the cyclization of the two components with the elimination of ammonia, forming the imidazole ring fused to the pyrimidine core.
Synthesis of Theophylline and Other Xanthines
This compound is a key starting point for many pharmaceutical xanthines. The synthesis of theophylline, an important bronchodilator, illustrates this utility.
-
Methodology: The synthesis begins with the N-methylation of this compound to produce 1,3-dimethyl-5,6-diaminouracil.[9] This intermediate is then cyclized with a one-carbon source, such as formamide (B127407) or triethyl orthoformate, to close the imidazole ring and yield theophylline.[10] This general strategy is adaptable for creating a wide range of 8-substituted xanthine (B1682287) derivatives, which are explored as potent and selective antagonists for adenosine (B11128) receptors.[11][12]
Logical Pathway Diagram
Key synthetic pathways starting from this compound.
Conclusion
The discovery and development of a reliable synthetic route to this compound by Traube was a seminal achievement in heterocyclic chemistry. It unlocked practical access to a vast family of purine derivatives, profoundly impacting medicinal chemistry and drug development. The methodologies detailed in this guide remain fundamentally relevant, providing a robust foundation for both laboratory-scale synthesis and the development of novel therapeutic agents based on the versatile xanthine scaffold.
References
- 1. CH629788A5 - PROCESS FOR PRODUCTION OF this compound. - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scribd.com [scribd.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. DNAmod: this compound [dnamod.hoffmanlab.org]
- 6. This compound | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound sulfate 95 32014-70-3 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN104744469A - Preparation method for theophylline - Google Patents [patents.google.com]
- 10. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 11. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
The Uracil Backbone: A Cornerstone in the Biological Significance of 5,6-Diaminouracil
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Diaminouracil (5,6-DAU), a pyrimidine (B1678525) derivative, serves as a pivotal scaffold in medicinal chemistry and drug discovery. While often considered a versatile precursor for the synthesis of more complex heterocyclic systems, the inherent biological significance of its uracil (B121893) backbone is a critical determinant of its utility and the pharmacological profiles of its derivatives. This technical guide delves into the multifaceted biological importance of the uracil framework within 5,6-DAU, exploring its role as a privileged structure in drug design, its contribution to the molecule's antioxidant properties, and its function as a key building block for potent therapeutic agents.
The Uracil Backbone: A Privileged Scaffold
The pyrimidine ring system, the core of the uracil backbone, is a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a vast array of biologically active compounds, including natural products and synthetic drugs. The uracil backbone of 5,6-DAU provides a rigid framework that can be strategically functionalized at various positions to create libraries of compounds with diverse pharmacological activities. The nitrogen atoms within the ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.
The primary biological significance of 5,6-DAU lies in its role as a key intermediate in the synthesis of xanthine (B1682287) derivatives.[1][2] Xanthines, such as caffeine (B1668208) and theophylline, are well-known adenosine (B11128) receptor antagonists. By serving as a starting material for 8-substituted xanthines, the uracil backbone of 5,6-DAU is integral to the development of potent and selective antagonists for adenosine A2A receptors, which are therapeutic targets for neurodegenerative disorders like Parkinson's disease and in cancer immunotherapy.[1]
Antioxidant Properties and Radical Scavenging Activity
Derivatives of this compound have demonstrated significant antioxidant and free-radical scavenging activities.[3] The electron-rich nature of the diaminopyrimidine ring system allows it to donate electrons and neutralize reactive oxygen species (ROS), thus mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders.
Long-chain alkylated derivatives of this compound have shown potent inhibitory activity against lipid peroxidation, with IC50 values often below 1 µM.[1][3] This activity is attributed to their ability to reduce the stable radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and their lipophilicity, which allows them to partition into lipid membranes and protect them from oxidative damage.[3] While quantitative data for the parent 5,6-DAU is limited, the activity of its derivatives underscores the intrinsic potential of the uracil backbone as a scaffold for antioxidant drug design.
Data Presentation
The following tables summarize the available quantitative data for the biological activity of this compound derivatives. It is important to note that specific IC50 values for the parent this compound are not extensively reported in the reviewed literature.
Table 1: Antioxidant Activity of this compound Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Long-chain alkylated this compound derivatives | Inhibition of oxygen radical-induced lipid peroxidation in bovine heart mitochondria | < 1 | [1][3] |
Note: The specific structures of the long-chain derivatives and the exact IC50 values were not detailed in the general statement of the source.
Experimental Protocols
Detailed experimental protocols for the synthesis of 5,6-DAU derivatives and the assessment of their biological activities are crucial for reproducibility and further research.
Synthesis of 6-Amino-5-carboxamidouracils from this compound
This protocol is adapted from a general procedure for the synthesis of 6-amino-5-carboxamidouracils, which are precursors for 8-substituted xanthines.[2]
Materials:
-
This compound derivative
-
Carboxylic acid
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) and COMU (1.1 equivalents) in a minimal amount of DMF.
-
In a separate flask, dissolve the this compound derivative (1.1 equivalents) and DIPEA (2.0 equivalents) in a minimal amount of DMF.
-
Add the solution of the this compound derivative and DIPEA dropwise to the carboxylic acid and COMU solution while stirring at room temperature.
-
Continue stirring the reaction mixture for 5-10 minutes.
-
Precipitate the product by adding water to the reaction mixture.
-
Filter the precipitate, wash with water, and dry under vacuum.
DPPH Radical Scavenging Assay
This protocol is a general method for assessing the antioxidant activity of compounds.
Materials:
-
Test compound (5,6-DAU or its derivative)
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound in methanol.
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing methanol and the DPPH solution should be included.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Inhibition of Lipid Peroxidation Assay
This is a general protocol to assess the ability of a compound to inhibit lipid peroxidation.
Materials:
-
Test compound (5,6-DAU or its derivative)
-
Linoleic acid emulsion
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a radical initiator
-
Phosphate (B84403) buffer
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
Procedure:
-
Prepare a linoleic acid emulsion in phosphate buffer.
-
Add the test compound at various concentrations to the emulsion.
-
Initiate lipid peroxidation by adding AAPH.
-
Incubate the mixture at 37°C for a specific time.
-
Stop the reaction by adding a solution of TCA and BHT.
-
Add TBA solution and heat the mixture in a boiling water bath for a defined period (e.g., 20 minutes) to develop a colored product (TBARS - Thiobarbituric Acid Reactive Substances).
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).
-
A control without the test compound should be run in parallel.
-
Calculate the percentage of inhibition of lipid peroxidation for each concentration of the test compound.
-
Determine the IC50 value from a plot of inhibition percentage versus concentration.
Mandatory Visualizations
Signaling Pathway: 5,6-DAU as a Precursor to Adenosine Receptor Antagonists
While direct modulation of major signaling pathways by this compound is not well-documented, its role as a precursor to xanthine-based adenosine receptor antagonists is a critical aspect of its biological significance. The following diagram illustrates this relationship and the subsequent impact on adenosine receptor signaling.
Caption: Synthesis of xanthine antagonists from 5,6-DAU and their role in blocking adenosine A2A receptor signaling.
Experimental Workflow: Synthesis and Antioxidant Screening
The following diagram outlines the general workflow for synthesizing 5,6-DAU derivatives and evaluating their antioxidant potential.
Caption: Workflow for the synthesis and antioxidant evaluation of this compound derivatives.
Conclusion
The biological significance of the uracil backbone in this compound is profound and multifaceted. It serves as a privileged scaffold, providing a robust and versatile platform for the synthesis of a wide range of biologically active molecules. Its most prominent role is as a key precursor to potent and selective xanthine-based adenosine receptor antagonists, highlighting its importance in the development of therapeutics for neurological disorders and cancer. Furthermore, the inherent electronic properties of the diaminouracil ring contribute to the antioxidant and radical-scavenging activities of its derivatives, suggesting its potential as a lead structure for the development of agents to combat oxidative stress-related diseases. While direct evidence for the modulation of major signaling pathways by 5,6-DAU itself is limited, its foundational role in generating compounds with clear mechanisms of action solidifies the importance of its uracil backbone in contemporary drug discovery and development. Further research into the intrinsic biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound|C4H6N4O2|Research Chemical [benchchem.com]
- 2. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain-substituted uric acid and this compound derivatives as novel agents against free radical processes: synthesis and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Analysis of 5,6-Diaminouracil: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 5,6-diaminouracil and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document summarizes key analytical data, details experimental protocols, and visualizes procedural workflows. While comprehensive spectral data for the parent this compound is limited in publicly accessible literature, this guide compiles available information and leverages data from closely related derivatives to provide a thorough analytical profile.
Spectroscopic and Spectrometric Data
The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its N-substituted derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives (in DMSO-d₆)
| Compound | N1-H (ppm) | N3-H (ppm) | NH₂ (ppm) | Other Protons (ppm) |
| N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 10.38 (s, 1H) | - | 6.06 (s, 2H) | 8.86 (s, 1H, CONH), 7.99–7.91 (m, 2H, Harom), 7.56–7.51 (m, 1H, Harom), 7.47 (t, J = 7.5 Hz, 2H, Harom), 3.75 (q, J = 7.0 Hz, 2H, N3-CH₂), 1.06 (t, J = 7.0 Hz, 3H, CH₃)[1] |
| N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | - | 10.59 (s, 1H) | 6.65 (s, 2H) | 8.83 (s, 1H, CONH), 7.99 (d, J = 7.8 Hz, 2H, Harom), 7.54 (t, J = 6.8 Hz, 1H, Harom), 7.48 (q, J = 7.9, 7.3 Hz, 2H, Harom), 3.27 (s, 3H, CH₃)[2] |
Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives (in DMSO-d₆)
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Other Carbons (ppm) |
| N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 150.4 | 149.7 | 87.1 | 160.5 | 166.4 (CON), 134.5 (Carom), 131.1 (Carom), 128.0 (Carom), 127.8 (Carom), 34.4 (N3-CH₂), 13.3 (CH₃)[1] |
| N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 153.7 | 150.4 | 87.8 | 160.0 | 166.6 (CON), 134.7 (Carom), 131.2 (Carom), 128.1 (2C, Carom), 128.1(2C, Carom), 29.2 (CH₃)[2] |
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound is characterized by absorptions corresponding to its various functional groups. The data presented below is based on a KBr wafer technique.
Table 3: FTIR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550–3250 | Medium, Broad | N-H stretch (primary and secondary amines)[3] |
| 1740–1680 | Strong | C=O stretch (amide I)[3] |
| 1700–1630 | Strong | C=O stretch (amide I)[3] |
| 1600-1585 | Medium | C=C stretch (in ring) |
| 1500-1400 | Medium | C-N stretch |
| 1300–1000 | Strong | C-O stretch (not applicable) |
Note: Specific peak values for this compound are not detailed in the search results, but the table reflects the expected regions for its functional groups based on general IR correlation tables.
Mass Spectrometry (MS)
Mass spectrometry data for the N,N'-dimethyl derivative of this compound is available, providing insight into the fragmentation patterns. The molecular weight of this compound is 142.12 g/mol .[4]
Table 4: Mass Spectrometry Data of 5,6-Diamino-1,3-dimethyluracil
| m/z | Relative Intensity (%) | Possible Fragment |
| 170 | ~85 | [M]⁺ |
| 142 | ~100 | [M - CO]⁺ or [M - N₂H₂]⁺ |
| 113 | ~40 | Further fragmentation |
| 85 | ~30 | Further fragmentation |
| 58 | ~55 | Further fragmentation |
Data is estimated from the graphical representation in the NIST WebBook for 5,6-Diamino-1,3-dimethyluracil.[5]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic and spectrometric data are crucial for reproducibility and data interpretation.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: Bruker Ascend 600 MHz NMR spectrometer (or equivalent).[1]
-
Frequency: 600.18 MHz for ¹H NMR and 150.93 MHz for ¹³C NMR.[1]
-
Solvent Reference: DMSO-d₆ (¹H: 2.50 ppm, ¹³C: 39.52 ppm).[1]
-
Data Acquisition: Standard pulse sequences for ¹H and ¹³C{¹H} acquisitions are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Technique: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation (for Electron Ionization - EI):
-
Ensure the sample is pure and dry.
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by heating from a solids probe.
Instrumentation and Parameters (EI-MS):
-
Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.
-
Ionization Energy: Typically 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection Mode: Positive ion mode.
-
Mass Range: Scan from m/z 40 to 400.
Visualizations
The following diagrams illustrate the workflows for the spectroscopic and spectrometric analyses described above.
Caption: Experimental workflow for NMR spectroscopy.
Caption: Experimental workflow for FTIR spectroscopy.
Caption: Experimental workflow for Mass Spectrometry.
References
- 1. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. This compound | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,6-Diamino-1,3-dimethyluracil [webbook.nist.gov]
Tautomeric Forms of 5,6-Diaminouracil in Solution: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of 5,6-diaminouracil in solution. Due to its structural similarity to purine (B94841) precursors, this compound is a critical building block in the synthesis of various biologically active compounds, including xanthine (B1682287) derivatives which are notable adenosine (B11128) receptor antagonists.[1] Understanding the tautomeric preferences of this molecule is crucial for predicting its reactivity, hydrogen bonding capabilities, and ultimately, its role in medicinal chemistry and drug design.
While direct and extensive experimental studies on the tautomeric equilibrium of unsubstituted this compound in solution are not widely documented in publicly available literature, this guide synthesizes findings from studies on closely related derivatives and analogous compounds like 5-aminouracil (B160950). By examining the experimental techniques and computational approaches used for these related molecules, we can infer the likely tautomeric landscape of this compound and provide a robust framework for its investigation.
Potential Tautomeric Forms of this compound
Like uracil (B121893) and its other derivatives, this compound can exist in several tautomeric forms arising from proton migration between nitrogen and oxygen atoms of the pyrimidine (B1678525) ring, as well as the exocyclic amino groups. The primary equilibrium is expected to be between the diketo, keto-enol, and di-enol forms. Furthermore, the presence of two amino groups at positions 5 and 6 introduces the possibility of amino-imino tautomerism.
Based on extensive studies of uracil and its analogues, the diketo form is generally the most stable and predominant species in solution.[2][3][4][5][6] However, the relative stability of these tautomers can be influenced by factors such as solvent polarity, pH, and temperature.[3][4]
The potential principal tautomers of this compound are illustrated below:
-
Caption: Potential tautomeric equilibria for this compound.
Computational Insights from Analogous Systems
Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[3][7] A study on 5-aminouracil, a closely related molecule, provides valuable insights. The calculations, performed at the MP2/6-31G** level, determined the relative energies of various tautomers in the gas phase.
The diketo form of 5-aminouracil was found to be the most stable.[2] The relative energies of other tautomers were significantly higher, indicating their lower abundance at equilibrium.[2] These findings strongly suggest that the diketo-diamino form of this compound is also the most thermodynamically stable tautomer.
Table 1: Calculated Relative Energies of 5-Aminouracil Tautomers (Gas Phase)
| Tautomer | Structure | Relative Energy (kcal/mol) |
| U1 | 2,4-dioxo (diketo) | 0.00 |
| U2 | 2-hydroxy-4-oxo | 11.23 |
| U3 | 2-oxo-4-hydroxy | 11.77 |
| U4 | 2,4-dihydroxy | 23.49 |
Data sourced from a computational study on 5-aminouracil, which serves as a model for this compound.[2]
The introduction of a solvent, modeled computationally, can stabilize polar enol forms, but generally does not change the order of stability, with the diketo form remaining the most prevalent.[2][4]
Experimental Methodologies for Tautomer Analysis
A multi-faceted experimental approach is necessary to definitively characterize the tautomeric forms of this compound in solution. The primary techniques employed for such studies on uracil and its derivatives are Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.[8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for identifying and quantifying tautomers in solution.[10] By analyzing chemical shifts, coupling constants, and signal integrations of protons (¹H NMR) and carbon atoms (¹³C NMR), the predominant tautomeric form can be determined.[12]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, D₂O, or DMF-d₇). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer at a controlled temperature (e.g., 298 K).
-
Advanced NMR Experiments: To aid in structural elucidation, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Variable Temperature Studies: Conduct dynamic NMR experiments by recording spectra at various temperatures (e.g., from 223 K to 378 K).[1] Changes in the spectra, such as the coalescence of peaks or changes in the ratio of integrated signals, can provide information on the thermodynamics and kinetics of the tautomeric exchange.[1]
-
Data Analysis: Analyze chemical shifts of exchangeable protons (N-H, O-H) and the carbon signals of the carbonyl and enol groups to identify the present tautomers. The relative populations of different tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.[1]
It is important to note that in a study on 6-amino-5-carboxamidouracil derivatives, the duplication of NMR signals was initially hypothesized to be due to tautomerism.[1] However, dynamic and 2D-NMR experiments, specifically Exchange Spectroscopy (EXSY), revealed that the observed complexity was due to the presence of slowly interconverting cis and trans amide bond conformers, not different tautomers.[1] This highlights the necessity of thorough 2D NMR analysis to distinguish between tautomerism and other isomeric phenomena.
-
Caption: Workflow for NMR-based analysis of tautomerism.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic structure of the molecule. Different tautomers, having distinct conjugated systems, will exhibit different absorption maxima (λ_max).[8]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., water, ethanol, or buffer solutions of varying pH) in a quartz cuvette.
-
Baseline Correction: Record a spectrum of the pure solvent to use as a baseline.
-
Spectrum Measurement: Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the λ_max values. The diketo form of uracil derivatives typically shows a strong absorption band, while enol forms are expected to have different λ_max values due to the altered electronic structure.[8] By comparing the experimental spectrum with spectra predicted by computational methods for different tautomers, an assignment can be made.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the different tautomers.[8] The vibrational frequencies of C=O, N-H, and O-H bonds are particularly informative.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or in solution using a suitable IR-transparent solvent and cell.
-
Data Acquisition: Record the FT-IR spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Analysis:
-
Diketo form: Look for characteristic C=O stretching vibrations (typically in the 1650-1750 cm⁻¹ region).
-
Enol forms: Look for the appearance of O-H stretching bands (around 3200-3600 cm⁻¹) and C=N stretching vibrations.
-
Comparison with computationally predicted vibrational spectra for each tautomer is crucial for accurate band assignment.[9][13]
-
Summary and Outlook
The tautomerism of this compound is a critical aspect of its chemistry, with significant implications for its use in drug development. Based on theoretical studies of analogous compounds, the diketo-diamino tautomer is predicted to be the most stable and predominant form in solution.[2] However, the presence of minor tautomers in equilibrium cannot be ruled out and may play a significant role in the molecule's reactivity and biological interactions.
Definitive characterization of the tautomeric landscape of this compound requires a concerted experimental effort, primarily using advanced NMR techniques in various solvents and at different temperatures, supported by UV-Vis and IR spectroscopy.[1][8] These experimental results should be correlated with high-level computational calculations to provide a complete and accurate picture of the tautomeric equilibria. Such a comprehensive understanding will enable more precise control over the synthesis of its derivatives and facilitate the rational design of new therapeutic agents.
References
- 1. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic study of the tautomerism of uracil induced by proton transfer. Exploration of water stabilization and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. FT-IR and FT-Raman spectra of 6-chlorouracil: molecular structure, tautomerism and solid state simulation. A comparison between 5-chlorouracil and 6-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tautomerism in cytosine and uracil: an experimental and theoretical core level spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the tautomerism of 5,5-disubstituted analogues of 6-amino-2-thiouracil by 1H and 13C nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Theoretical and Computational Insights into 5,6-Diaminouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Diaminouracil (5,6-DAU), a derivative of uracil (B121893), serves as a crucial building block in the synthesis of various biologically active compounds, including xanthine (B1682287) derivatives which have significant therapeutic potential. Understanding the molecular properties of 5,6-DAU at a quantum mechanical level is paramount for designing novel derivatives with enhanced efficacy and for elucidating its role in biological systems. This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of this compound, presenting key data on its molecular structure, vibrational frequencies, and electronic properties. Detailed experimental protocols for its synthesis and characterization are also included to bridge the gap between theoretical predictions and experimental observations.
Introduction
This compound is an aminouracil where the hydrogen atoms at positions 5 and 6 of the uracil ring are substituted by amino groups.[1][2][3][4] This modification introduces new reactive sites and alters the electronic landscape of the parent molecule, making it a versatile precursor in organic synthesis.[5][6][7] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate the intricacies of 5,6-DAU's structure and reactivity.[2][8] This guide summarizes the key findings from theoretical studies, providing a foundation for further research and development in drug discovery and materials science.
Computational Modeling of this compound
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of this compound and its derivatives. These methods provide a detailed picture of the molecule's geometry, vibrational modes, and electronic distribution.
Computational Methodology
The theoretical calculations summarized herein are predominantly based on Density Functional Theory (DFT) using various functionals and basis sets. A common approach involves geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm the nature of the stationary point and to predict vibrational spectra.
A typical computational workflow for the theoretical study of this compound is illustrated in the following diagram:
Molecular Geometry
The optimized molecular structure of this compound has been determined using DFT calculations. The pyrimidine (B1678525) ring is nearly planar, with the amino groups slightly out of the plane. The key geometrical parameters are summarized in the table below. These theoretical values are in good agreement with experimental data for similar uracil derivatives.
Table 1: Calculated Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N1-C2 | 1.376 | C6-N1-C2 |
| C2-N3 | 1.382 | N1-C2-N3 |
| N3-C4 | 1.390 | C2-N3-C4 |
| C4-C5 | 1.420 | N3-C4-C5 |
| C5-C6 | 1.380 | C4-C5-C6 |
| C6-N1 | 1.370 | C5-C6-N1 |
| C5-N7 | 1.388 | C4-C5-N7 |
| C6-N8 | 1.375 | N1-C6-N8 |
| C2=O9 | 1.230 | O9=C2-N1 |
| C4=O10 | 1.240 | O10=C4-N3 |
Note: The data presented is a representative compilation from theoretical studies on uracil and its amino derivatives. Exact values may vary depending on the level of theory and basis set used.[1]
Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding. Theoretical frequency calculations can aid in the assignment of experimental vibrational bands. The calculated and experimental vibrational frequencies for key functional groups of this compound are presented below.
Table 2: Key Vibrational Frequencies of this compound (cm⁻¹)
| Vibrational Mode | Calculated Frequency | Experimental Frequency (FT-IR) | Experimental Frequency (Raman) |
| N-H Stretching (Amino) | 3450 - 3550 | ~3400 - 3500 | ~3400 - 3500 |
| N-H Stretching (Ring) | 3350 - 3450 | ~3300 - 3400 | ~3300 - 3400 |
| C=O Stretching | 1650 - 1750 | ~1680, ~1720 | ~1680, ~1720 |
| C=C Stretching | 1600 - 1650 | ~1620 | ~1620 |
| N-H Bending (Amino) | 1580 - 1620 | ~1600 | ~1600 |
| Ring Breathing | 750 - 800 | ~780 | ~780 |
Note: Calculated frequencies are typically scaled to better match experimental values. The experimental data is based on studies of this compound and its derivatives.[2][9][10]
Electronic Properties
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its reactivity and electronic transitions. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -5.8 to -6.2 |
| LUMO Energy | -1.0 to -1.5 |
| HOMO-LUMO Gap | 4.3 to 5.2 |
| Dipole Moment | 3.5 to 4.5 D |
Note: These values are estimations based on DFT calculations of similar molecules and can vary with the computational method.[11][12][13][14]
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP shows negative potential (red/yellow regions) around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. The amino groups represent regions of positive potential (blue regions), suggesting their role as electron donors.[4]
Tautomerism
Uracil and its derivatives can exist in different tautomeric forms. Computational studies have shown that for 5-aminouracil, the dioxo form is the most stable tautomer.[1][15] The relative stability of different tautomers is crucial for understanding the molecule's behavior in different chemical environments and its biological activity.[16][17][18][19]
Experimental Protocols
The synthesis of this compound is well-established and can be achieved through various routes. Below are detailed protocols for two common synthetic methods.
Synthesis of this compound Sulfate
This method involves the nitrosation of 6-aminouracil (B15529) followed by reduction.[20]
Materials:
-
Sodium metal
-
Absolute ethanol (B145695)
-
Ethyl cyanoacetate (B8463686)
-
Sodium nitrite (B80452)
-
Acetic acid
-
Sodium hydrosulfite
-
Sodium hydroxide (B78521)
-
Sulfuric acid
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (4.6 g) in absolute ethanol (75 cc).
-
Add powdered urea (6 g) and ethyl cyanoacetate (11.3 g) to the sodium ethoxide solution.
-
Heat the mixture under reflux for two hours.
-
Filter the hot mixture to obtain the sodium salt of 6-aminouracil. Wash with alcohol and air dry.
-
Dissolve the sodium salt in water (100 cc) and add ice (50 g) and sodium nitrite (8 g).
-
Drop this mixture into a solution of acetic acid (24 g), water (25 g), and ice (75 g).
-
Add concentrated ammonia (B1221849) until the solution becomes ammoniacal to precipitate the rose-colored salt of 5-nitroso-6-aminouracil. Filter the salt.
-
Suspend the salt in hot water (250 cc) and add technical sodium hydrosulfite (40 g).
-
Heat the mixture to boiling while stirring. The rose-colored salt will transform into a buff-colored precipitate of this compound sulfate.
-
Chill the mixture and filter the precipitate.
-
To purify, dissolve the product in 6% sodium hydroxide containing a small amount of sulfite.
-
Pour the clarified solution into a boiling solution of concentrated sulfuric acid (10 cc) in water (100 cc).
-
After chilling, filter the purified this compound sulfate, wash with water, and air dry.
Synthesis of this compound Hydrochloride
This is a well-established procedure from Organic Syntheses.[21][22]
Materials:
-
Absolute ethanol (99.8%)
-
Sodium
-
Ethyl cyanoacetate
-
Urea
-
Glacial acetic acid
-
Sodium nitrite
-
Sodium hydrosulfite
-
Concentrated hydrochloric acid
-
Acetone
-
Phosphorus pentoxide
Procedure:
-
In a 3-L three-necked flask, prepare a solution of sodium ethoxide by adding sodium (39.4 g) to absolute ethanol (1 L).
-
Add ethyl cyanoacetate (91.5 ml) and urea (51.5 g).
-
Heat the mixture under reflux with vigorous stirring for 4 hours.
-
Add hot water (1 L, 80°C) to the solid reaction mixture and resume stirring until a complete solution is formed.
-
Heat the solution at 80°C for 15 minutes and then neutralize with glacial acetic acid.
-
Add additional glacial acetic acid (75 ml), followed by a solution of sodium nitrite (64.8 g) in water (70 ml).
-
Filter the resulting rose-red precipitate of the nitroso compound and wash with ice water.
-
Transfer the moist nitroso compound back to the flask and add warm water (430 ml, 50°C).
-
In a well-ventilated hood, heat the slurry on a steam bath and add solid sodium hydrosulfite until the red color is completely bleached. Add an additional 30 g of sodium hydrosulfite.
-
Stir the light tan suspension with heating for another 15 minutes and then allow it to cool.
-
Filter the dense diaminouracil bisulfite, wash with water, and partially dry.
-
To prepare the hydrochloride salt, transfer the bisulfite salt to a 1-L flask and add concentrated hydrochloric acid (100-200 ml) to permit stirring.
-
Heat the slurry on a steam bath with stirring for 1 hour in a hood.
-
Filter the tan diaminouracil hydrochloride, wash well with acetone, and vacuum-dry over phosphorus pentoxide.
Conclusion
This technical guide has provided a detailed overview of the theoretical and computational studies of this compound. The presented data on molecular geometry, vibrational frequencies, and electronic properties, derived from DFT calculations, offer valuable insights for researchers in medicinal chemistry and materials science. The inclusion of detailed experimental protocols for its synthesis provides a practical resource for the scientific community. The continued interplay between computational modeling and experimental work will undoubtedly accelerate the discovery and development of novel this compound derivatives with significant therapeutic and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DNAmod: this compound [dnamod.hoffmanlab.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]
- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fue.edu.eg [fue.edu.eg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. orgsyn.org [orgsyn.org]
Potential Research Areas Involving 5,6-Diaminouracil Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Diaminouracil, a pyrimidine (B1678525) derivative, and its analogues represent a versatile scaffold with a broad spectrum of biological activities, positioning them as a promising area for drug discovery and development. This technical guide explores the core research areas involving this compound derivatives, including their synthesis, and their potential as antioxidant, anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols for key assays and elucidated signaling pathways are provided to facilitate further investigation into this promising class of compounds.
Introduction
This compound is an aminouracil where the hydrogen atoms at positions 5 and 6 of the uracil (B121893) ring are substituted by amino groups. This core structure serves as a critical building block in medicinal chemistry for the synthesis of a wide array of heterocyclic compounds, most notably 8-substituted xanthines, which are recognized as privileged structures in drug discovery. The synthetic accessibility and the ability of the 5- and 6-amino groups to be functionalized allow for the generation of diverse chemical libraries. Derivatives of this compound have demonstrated a range of biological activities, including antioxidant, anticancer, antimicrobial, and enzyme inhibitory effects, making them attractive candidates for further therapeutic development.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several established routes. A common method involves the reduction of a 5-nitroso-6-aminouracil precursor.
A general procedure for the synthesis of 6-aminouracil (B15529), a precursor to this compound, involves the condensation of ethyl cyanoacetate (B8463686) with urea (B33335) in the presence of a base like sodium ethoxide. The resulting 6-aminouracil can then be nitrosated and subsequently reduced to yield this compound.
A key application of this compound is in the synthesis of 6-amino-5-carboxamidouracils, which are direct precursors to 8-substituted xanthines. A versatile and efficient method for this conversion utilizes the coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA).
General Experimental Protocol: Synthesis of 6-amino-5-carboxamidouracils
The following protocol describes a general method for the amide coupling of a this compound derivative with a carboxylic acid.
Materials:
-
This compound derivative
-
Carboxylic acid
-
COMU (coupling reagent)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) and COMU (1.1 equivalents) in a minimal amount of DMF.
-
In a separate flask, dissolve the this compound derivative (1.1 equivalents) and DIPEA (2.0 equivalents) in a minimal amount of DMF.
-
Add the solution from step 2 to the solution from step 1 with stirring at room temperature.
-
Allow the reaction to proceed for 5-10 minutes.
-
Precipitate the product by adding water to the reaction mixture.
-
Filter the precipitate, wash with water, and dry to obtain the 6-amino-5-carboxamidouracil derivative.
This method is advantageous due to its speed, high yields (often exceeding 80%), and the avoidance of hazardous reagents.
.
Potential Research Areas and Biological Activities
Antioxidant Activity
This compound derivatives, particularly those with long-chain alkyl substitutions, have demonstrated significant antioxidant properties. They act as potent inhibitors of lipid peroxidation, a key process in cellular damage induced by oxidative stress.
Mechanism of Action: The antioxidant activity of these derivatives is attributed to their ability to scavenge free radicals. They can reduce stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and effectively terminate lipid radical chain reactions. It is suggested that the presence of the amino groups on the uracil ring is crucial for this activity.
This assay is a common method to evaluate the antioxidant capacity of chemical compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (typically 0.1 mM)
-
Test compound solutions at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 100 µL of the test compound solution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Anticancer Activity
Certain derivatives of this compound, such as 5-cinnamoyl-6-aminouracils, have shown promising anticancer activity. Their planar structure allows for potential intercalation into DNA, disrupting DNA replication and transcription, and ultimately leading to cell death.
Mechanism of Action: DNA intercalation by these compounds can induce DNA damage, which in turn activates cellular DNA damage response (DDR) pathways. This can lead to cell cycle arrest, providing time for DNA repair, or if the damage is too severe, trigger apoptosis (programmed cell death). Key proteins involved in these pathways include p53, ATM (Ataxia Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), Chk1, and Chk2.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cells in culture
-
Test compound
-
DMSO (Dimethyl sulfoxide) or other suitable solvent
-
96-well plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Antimicrobial Activity
5- and 6-aminouracil derivatives have been reported to exhibit antimicrobial properties against various bacterial strains. The mechanism is often attributed to the inhibition of essential enzymes involved in microbial DNA biosynthesis.
Mechanism of Action: Uracil derivatives can act as inhibitors of enzymes such as dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), and reverse transcriptase (RTase), which are crucial for the synthesis of nucleic acids in microorganisms.
This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.
Materials:
-
Bacterial culture
-
Mueller-Hinton agar (B569324) plates
-
Sterile paper disks
-
Test compound solutions at known concentrations
-
Standard antibiotic disks (positive control)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Aseptically place paper disks impregnated with the test compound onto the agar surface.
-
Place a standard antibiotic disk as a positive control.
-
Incubate the plate at 37°C for 16-18 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone indicates the susceptibility of the bacteria to the compound.
Enzyme Inhibition
Derivatives of this compound are precursors to xanthines, which are known to be potent inhibitors of various enzymes, including xanthine (B1682287) oxidase and adenosine (B11128) receptors. This suggests that this compound derivatives themselves could be explored as enzyme inhibitors. For instance, pyrimidone derivatives have been shown to inhibit xanthine oxidase.
Potential Targets and Mechanisms:
-
Xanthine Oxidase: Inhibition of this enzyme can reduce the production of uric acid, making it a target for the treatment of gout. Inhibition can be competitive, non-competitive, or mixed-type.
-
Tyrosinase: Inhibition of tyrosinase is a key strategy for the development of skin-whitening agents and treatments for hyperpigmentation.
-
Viral Enzymes: As mentioned in the antimicrobial section, viral enzymes like reverse transcriptase are potential targets. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, causing a conformational change that disrupts its catalytic activity.
Quantitative Data Summary
| Derivative Class | Activity | Assay | Quantitative Data | Reference |
| Long-chain N-alkylated 5,6-diaminouracils | Antioxidant | Lipid Peroxidation in bovine heart mitochondria | IC50 < 1 µM | |
| 5-Cinnamoyl-6-aminouracil derivatives | Anticancer | P388 leukemia in vivo | % T/C = 124 | |
| Pyrimidone derivatives | Xanthine Oxidase Inhibition | Enzyme Assay | IC50: 14.4 - 418 µM | |
| Pyrazolopyrimidine derivatives | Xanthine Oxidase Inhibition | Enzyme Assay | IC50: 0.600 - 1.564 µM | |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Anticancer | Cell Viability | IC50 = 2.3 µM | |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Anticancer | Cell Viability | IC50 = 12 µM |
Conclusion and Future Directions
This compound and its derivatives offer a rich and largely untapped potential for the development of novel therapeutic agents. The diverse biological activities, coupled with their synthetic tractability, make them an exciting area for further research. Future investigations should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular mechanisms underlying the observed biological effects, including the identification of specific cellular targets and signaling pathways.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of promising lead compounds in animal models of disease to assess their therapeutic potential and pharmacokinetic profiles.
-
Development of Novel Derivatives: Exploration of new synthetic methodologies to create novel and diverse libraries of this compound derivatives with unique biological properties.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,6-Diaminouracil from 6-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 5,6-diaminouracil, a crucial intermediate in the preparation of various pharmaceutically active compounds. The synthesis is a two-step process commencing with the nitrosation of 6-aminouracil (B15529) to yield 5-nitroso-6-aminouracil, which is subsequently reduced to the desired this compound. This guide outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow. The protocols provided are based on established and reliable methods to ensure reproducibility and high yield.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of purine (B94841) analogs, such as theophylline (B1681296) and caffeine, as well as other heterocyclic compounds with diverse biological activities. The synthetic route from the readily available 6-aminouracil is a common and cost-effective method. The process involves the introduction of a nitroso group at the 5-position of the uracil (B121893) ring, followed by its reduction to an amino group. Careful control of reaction conditions is crucial for achieving high yields and purity of the final product.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound hydrochloride from 6-aminouracil, derived from a well-established protocol.[1]
| Step | Reactant | Molar Ratio (to 6-aminouracil) | Reagent | Solvent | Temperature | Time | Yield |
| Nitrosation | 6-Aminouracil | 1 | Sodium Nitrite (B80452) | Water / Acetic Acid | 80°C then cooled | 15 min at 80°C | Not Isolated |
| Reduction | 5-Nitroso-6-aminouracil | 1 | Sodium Hydrosulfite | Water | 50°C then heated on steam bath | ~15 min | Not Isolated |
| Salt Formation | This compound Bisulfite | - | Concentrated HCl | - | Heated on steam bath | 1 hour | 68-81% (as HCl salt)[1] |
Experimental Protocols
The synthesis of this compound is typically performed in two main steps without the isolation of the intermediate 5-nitroso-6-aminouracil in a pure, dry form. The following protocol is a detailed method for the preparation of this compound hydrochloride.[1]
Step 1: Synthesis of 6-Aminouracil (Starting Material)
While this protocol focuses on the conversion of 6-aminouracil, a common preparation of the starting material itself involves the condensation of ethyl cyanoacetate (B8463686) and urea (B33335) in the presence of a base like sodium ethoxide.[1]
Step 2: Nitrosation of 6-Aminouracil
-
In a suitable reaction vessel, dissolve 6-aminouracil in hot water (approximately 80°C).
-
Neutralize the solution to litmus (B1172312) with glacial acetic acid. Caution should be exercised to control frothing.[1]
-
Add additional glacial acetic acid to the mixture.
-
Cautiously add a solution of sodium nitrite in water. The rose-red 5-nitroso-6-aminouracil will precipitate almost immediately.[1]
-
After a few minutes, the precipitate is collected by filtration and washed with a small amount of ice water. The moist product is used directly in the next step.
Step 3: Reduction of 5-Nitroso-6-aminouracil
-
Transfer the moist 5-nitroso-6-aminouracil back to the reaction flask and add warm water (around 50°C). This step should be conducted in a well-ventilated hood.[1]
-
Heat the slurry on a steam bath with stirring and add solid sodium hydrosulfite (sodium dithionite) in portions until the red color of the nitroso compound is completely discharged, resulting in a light tan suspension.[1][2]
-
Add an additional amount of sodium hydrosulfite and continue stirring with heating for another 15 minutes.
-
Allow the mixture to cool. The dense precipitate of this compound bisulfite is collected by filtration and washed with water.
Step 4: Formation and Purification of this compound Hydrochloride
-
Transfer the moist this compound bisulfite to a flask.
-
Add concentrated hydrochloric acid until the mixture has a stirrable consistency.[1]
-
Heat the slurry on a steam bath with stirring for 1 hour in a fume hood.
-
Filter the resulting tan-colored this compound hydrochloride through a sintered glass funnel.
-
Wash the product thoroughly with acetone (B3395972) and dry it under vacuum over a suitable desiccant like phosphorus pentoxide. The expected yield of the hydrochloride salt is in the range of 68-81%.[1]
Alternative Reduction Methods: Other methods for the reduction of the nitroso compound include the use of ammonium (B1175870) sulfide (B99878) or catalytic hydrogenation with Adams catalyst (platinum dioxide).[1]
Sulfate (B86663) Salt Formation: The sulfate salt of this compound can also be prepared. This is achieved by dissolving the intermediate bisulfite salt in an aqueous base and then precipitating the product with sulfuric acid. The sulfate salt is noted to be only slightly soluble in water, whereas the hydrochloride salt is appreciably soluble.[1]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound from 6-aminouracil.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes: Synthesis of Xanthine Derivatives from 5,6-Diaminouracil
Introduction
Xanthine (B1682287) and its derivatives are a class of purine (B94841) alkaloids that exhibit a wide range of pharmacological activities, making them crucial scaffolds in drug discovery and development.[1][2] They are known for their roles as adenosine (B11128) receptor antagonists, phosphodiesterase inhibitors, and their applications as CNS stimulants, diuretics, and bronchodilators.[1][2][3] The synthesis of substituted xanthines is of significant interest to medicinal chemists. A common and versatile starting material for the synthesis of these compounds is 5,6-diaminouracil. This document provides detailed protocols for the synthesis of xanthine derivatives from this compound, focusing on practical and efficient methodologies suitable for research and development laboratories.
Key Synthetic Strategies
There are several established methods for the synthesis of xanthine derivatives starting from this compound. The choice of method often depends on the desired substitution pattern on the final xanthine molecule, particularly at the 8-position.
-
Reaction with Carboxylic Acids: This is a widely used method for preparing 8-substituted xanthines. It involves a two-step process: first, the condensation of a this compound derivative with a carboxylic acid to form a 6-amino-5-carboxamidouracil intermediate. This is followed by a cyclization step, typically under basic conditions, to yield the final 8-substituted xanthine.[1][2][4] Modern coupling reagents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) have been shown to facilitate a rapid and high-yielding amide formation.[1][2][5]
-
Reaction with Aldehydes: this compound can be condensed with various aldehydes to form an intermediate Schiff base [5-(arylidene- or alkylidene-amino)-6-aminouracils]. Subsequent oxidative cyclization of this intermediate leads to the formation of 8-substituted xanthine derivatives.[1][2][4]
-
Reaction with Formic Acid or its Equivalents: For the synthesis of 8-unsubstituted xanthines, this compound can be treated with formic acid or its derivatives, such as triethyl orthoformate.[6][7] This reaction leads to the formation of the imidazole (B134444) ring of the xanthine core. Microwave-assisted synthesis using triethyl orthoformate has been shown to be a particularly rapid and efficient method.[7]
Quantitative Data Summary
The following table summarizes quantitative data for selected protocols for the synthesis of xanthine precursors and derivatives from this compound, providing a comparison of different synthetic methodologies.
| Starting Materials | Reagents and Conditions | Product | Reaction Time | Yield (%) | Reference |
| 5,6-Diamino-3-alkyluracil | Triethyl orthoformate, Microwave irradiation (120 W, 160 °C) | 1-Alkylxanthine | 5 min | 85-90 | [7] |
| This compound derivatives, various carboxylic acids | COMU, DIPEA, DMF, room temperature | 6-Amino-5-carboxamidouracils | 5-10 min | >80 | [1][2] |
| 1,3-Dialkyl-5,6-diaminouracil, substituted phenoxy acetic acid | EDAC, aq. NaOH | 1,3,7,8-Substituted xanthine derivatives | Not specified | Not specified | [4] |
| N,N-dimethyl urea, cyanoacetic acid, acetic anhydride (B1165640) (to form diaminouracil) | Substituted aldehyde, thionyl chloride (for cyclization) | 8-Substituted xanthines | Not specified | Not specified | [4][8] |
| This compound | [¹⁴C]formic acid, sodium hydroxide (B78521) | [8-¹⁴C]xanthine | Not specified | Not specified | [6] |
Experimental Workflow Diagram
Caption: Synthetic routes to xanthine derivatives from this compound.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 8-Unsubstituted Xanthines
This protocol describes a rapid and efficient synthesis of 8-unsubstituted xanthines using microwave irradiation.[7]
Materials:
-
5,6-Diamino-3-alkyluracil
-
Triethyl orthoformate
-
Diethyl ether
-
Microwave reactor
-
10 mL pressure tube with stirring bar
Procedure:
-
In a 10 mL pressure tube, combine 1 g of the 5,6-diamino-3-alkyluracil and 6 mL of triethyl orthoformate.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture for 5 minutes at 120 W and a temperature of 160 °C with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash it with 10 mL of diethyl ether.
-
Recrystallize the product from water to obtain the pure 1-alkylxanthine.
Protocol 2: Synthesis of 8-Substituted Xanthines via Amide Coupling and Cyclization
This protocol details a two-step synthesis of 8-substituted xanthines involving the formation of a 6-amino-5-carboxamidouracil intermediate using the coupling reagent COMU, followed by cyclization.[1][2][5]
Step 1: General Procedure for Amide Formation
Materials:
-
Substituted this compound derivative
-
Carboxylic acid
-
COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
In a suitable flask, dissolve the carboxylic acid (1.0 equivalent) and COMU (1.1 equivalents) in a minimal amount of DMF.
-
In a separate flask, dissolve the this compound derivative (1.1 equivalents) and DIPEA (1.1 equivalents) in a minimal amount of DMF.
-
Add the solution of the diaminouracil and DIPEA dropwise to the solution of the carboxylic acid and COMU.
-
Stir the reaction mixture for 5-10 minutes at room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the precipitate, wash it with water, and dry it under reduced pressure to yield the 6-amino-5-carboxamidouracil.
Step 2: Cyclization to 8-Substituted Xanthine
Materials:
-
6-Amino-5-carboxamidouracil intermediate
-
Aqueous sodium hydroxide (e.g., 2M) or sodium methylate
Procedure:
-
Suspend the 6-amino-5-carboxamidouracil intermediate in an aqueous solution of sodium hydroxide or a solution of sodium methylate in methanol.
-
Heat the mixture to reflux until the cyclization is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture and neutralize it with an appropriate acid (e.g., HCl) to precipitate the 8-substituted xanthine.
-
Filter the precipitate, wash it with water, and dry it to obtain the final product.
Protocol 3: Synthesis of 8-Substituted Xanthines via Schiff Base Formation and Oxidative Cyclization
This protocol outlines the synthesis of 8-substituted xanthines through the formation of a Schiff base intermediate.[4][8]
Step 1: Schiff Base Formation
Materials:
-
5,6-Diamino-1,3-dialkyluracil
-
Substituted aldehyde
-
Ethanol or a suitable solvent
Procedure:
-
Dissolve the 5,6-diamino-1,3-dialkyluracil in a suitable solvent such as ethanol.
-
Add the substituted aldehyde to the solution.
-
Stir the mixture at room temperature or with gentle heating until the formation of the Schiff base is complete (monitor by TLC).
-
The Schiff base intermediate may precipitate from the solution and can be isolated by filtration.
Step 2: Oxidative Cyclization
Materials:
-
Schiff base intermediate
-
Thionyl chloride or another suitable oxidizing agent
Procedure:
-
Suspend the Schiff base intermediate in a suitable solvent.
-
Add thionyl chloride dropwise to the suspension.
-
Reflux the mixture until the cyclization is complete (monitor by TLC).
-
Cool the reaction mixture and carefully quench any excess thionyl chloride.
-
Isolate the product by filtration, wash, and dry.
Signaling Pathway Diagram (Illustrative)
While the synthesis of xanthine derivatives is a chemical process and not a biological signaling pathway, the following diagram illustrates the logical progression from starting materials to the final products based on the described synthetic strategies.
Caption: Logical workflow for the synthesis of xanthine derivatives.
References
- 1. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 2. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6-Diaminouracil as a Versatile Precursor for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5,6-diaminouracil as a starting material for the preparation of a diverse range of bioactive heterocyclic compounds. Detailed protocols for the synthesis of key scaffolds, along with their biological activities, are presented to facilitate research and development in medicinal chemistry.
Introduction
This compound is a highly versatile and reactive precursor for the synthesis of various fused heterocyclic systems. Its adjacent amino groups provide a reactive di-nucleophilic site for condensation reactions with a variety of electrophilic reagents, leading to the formation of biologically important scaffolds such as pyrimido[4,5-d]pyrimidines, indenopteridines, indolopteridines, and xanthines. These heterocycles have demonstrated significant potential as anticancer and antimicrobial agents, making this compound a valuable building block in drug discovery.
Bioactive Heterocycles Derived from this compound
Pyrimido[4,5-d]pyrimidines: Potent Kinase Inhibitors
Pyrimido[4,5-d]pyrimidines are a class of fused heterocycles that have garnered significant attention for their potent inhibitory activity against various kinases, including Epidermal Growth Factor Receptor (EGFR). Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
A variety of substituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated for their anticancer activity. Many of these compounds exhibit potent inhibition of cancer cell proliferation by targeting EGFR.
Table 1: Anticancer Activity of Selected Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives
| Compound ID | R1 | R2 | Target Cell Line | IC50 (µM) | Reference |
| 1a | H | Phenyl | A549 (Lung Cancer) | 5.67 ± 0.08 | [1] |
| 1b | H | m-tolyl | A549 (Lung Cancer) | 10.31 ± 0.12 | [1] |
| 1c | H | p-tolyl | A549 (Lung Cancer) | 9.76 ± 0.08 | [1] |
| 1d | H | o-tolyl | A549 (Lung Cancer) | 7.22 ± 0.08 | [1] |
| 2a | H | 4-chlorophenyl | MCF-7 (Breast Cancer) | 7.69 | [2] |
| 2b | H | 4-methoxyphenyl | HepG-2 (Liver Cancer) | 5.91 | [2] |
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[3] Upon binding of its ligand, such as EGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the MAPK and PI3K/AKT pathways.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.[5] Pyrimido[4,5-d]pyrimidines can inhibit this pathway by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking the downstream signaling cascade.[6]
This protocol describes a general one-pot synthesis of 5,7-disubstituted pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea (B33335) or Thiourea
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in glacial acetic acid (10 mL).
-
Add urea (1.2 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure pyrimido[4,5-d]pyrimidine derivative.
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Indenopteridines and Indolopteridines: Topoisomerase II Inhibitors
The condensation of this compound with ninhydrin (B49086) or isatin (B1672199) derivatives leads to the formation of indenopteridines and indolopteridines, respectively. These fused heterocyclic systems have shown promising anticancer activity, in part through the inhibition of topoisomerase II.
Table 2: Anticancer Activity of Indenopteridine and Indolopteridine Derivatives
| Compound Class | Reactant with this compound | Target Cell Line | Activity | Reference |
| Indenopteridines | Ninhydrin | Various | Anticancer | [2] |
| Indolopteridines | Isatin | Various | Anticancer | [2] |
Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the broken strands.[7] Certain anticancer drugs, known as topoisomerase II poisons, stabilize the covalent complex between the enzyme and the cleaved DNA.[8] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death).[6]
Materials:
-
This compound
-
Ninhydrin
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1 mmol) and ninhydrin (1 mmol) in glacial acetic acid (15 mL) is refluxed for 2-3 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with ethanol and then diethyl ether.
-
The crude product is recrystallized from a suitable solvent to afford the pure indenopteridine derivative.
-
The structure of the product is confirmed by spectroscopic analysis.
Xanthine (B1682287) Derivatives: Adenosine (B11128) Receptor Antagonists
Condensation of this compound derivatives with carboxylic acids or their derivatives provides a straightforward route to 8-substituted xanthines. Xanthines are a well-known class of compounds with diverse biological activities, including antagonism of adenosine receptors.
This protocol describes a general method for the synthesis of 8-substituted xanthines via a 6-amino-5-carboxamidouracil intermediate.
Step 1: Synthesis of 6-Amino-5-carboxamidouracil Intermediate
-
To a solution of a carboxylic acid (1.0 equiv) and a coupling agent such as COMU (1.1 equiv) in a minimum amount of DMF, a solution of a this compound derivative (1.1 equiv) and DIPEA (2.0 equiv) in a minimum amount of DMF is added dropwise at room temperature.[9]
-
The reaction is typically complete within 5-10 minutes, and the product precipitates from the reaction mixture.
-
The precipitate is collected by filtration, washed with water and diethyl ether, and dried to yield the pure 6-amino-5-carboxamidouracil.
Step 2: Cyclization to 8-Substituted Xanthine
-
The 6-amino-5-carboxamidouracil intermediate (1 mmol) is suspended in a suitable solvent (e.g., Dowtherm A).
-
The mixture is heated to a high temperature (e.g., 250 °C) for a specified time (e.g., 30 minutes) to effect cyclization.
-
The reaction mixture is cooled, and the precipitated xanthine derivative is collected by filtration.
-
The crude product is purified by recrystallization or chromatography.
Antimicrobial Heterocycles
Various heterocyclic compounds derived from this compound and its analogues have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Selected Heterocycles
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Pyrrolopyrimidines | 4-bromo-benzylamino substituted | Staphylococcus aureus | 8 | [10] |
| Pyrrolopyrimidines | 4-iodo-benzylamino substituted | Staphylococcus aureus | 8 | [10] |
| Thiazolo[5,4-d]pyrimidines | Various aryl substituted | S. pyogenes | 10-500 | [11] |
| Thiazolo[5,4-d]pyrimidines | Various aryl substituted | S. aureus | 10-500 | [11] |
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide array of bioactive heterocyclic compounds. The straightforward condensation reactions of this building block with various electrophiles provide efficient routes to scaffolds with significant potential in the development of new anticancer and antimicrobial agents. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 10. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Condensation Reactions with 5,6-Diaminouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the condensation reactions of 5,6-diaminouracil, a versatile building block in heterocyclic chemistry. The protocols focus on the synthesis of pteridines (alloxazines and lumazines) and 6-amino-5-carboxamidouracils, which are key intermediates in the development of various therapeutic agents, including kinase inhibitors and adenosine (B11128) receptor antagonists.
Introduction
This compound is a pivotal precursor for the synthesis of a wide range of fused pyrimidine (B1678525) heterocycles. Its vicinal diamine functionality allows for facile condensation reactions with dicarbonyl compounds to form the pyrazine (B50134) ring of pteridines, or with carboxylic acid derivatives to yield acylated intermediates that can be cyclized to form purine (B94841) analogs. The resulting compounds, particularly pteridine (B1203161) derivatives, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including the inhibition of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2][3][4] This document outlines detailed protocols for these key condensation reactions and provides data on reaction parameters and yields.
I. Synthesis of Pteridine Derivatives
The reaction of this compound with 1,2-dicarbonyl compounds is a classical and effective method for the synthesis of the pteridine ring system. Depending on the nature of the dicarbonyl compound, either alloxazines or lumazines can be prepared.
A. Protocol 1: Synthesis of Alloxazines
This protocol describes the synthesis of alloxazine (B1666890) derivatives through the condensation of this compound with ortho-quinones.
Materials:
-
This compound sulfate (B86663)
-
Dimeric 4,5-dimethyl-orthobenzoquinone
-
10% Sodium hydroxide (B78521) solution
-
Water
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolve 1.36 g (0.005 mole) of dimeric 4,5-dimethyl-orthobenzoquinone in 50 ml of water by adding a few drops of a 10% sodium hydroxide solution.
-
In a separate flask, dissolve 3.82 g (0.01 mole) of this compound sulfate in 50 ml of water.
-
Add the benzoquinone solution to the this compound solution.
-
Store the resulting solution overnight at room temperature.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from isopropanol to yield 6,7-dimethyl alloxazine (Lumichrome).
Table 1: Quantitative Data for Alloxazine Synthesis
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product | Yield (%) |
| This compound sulfate | Dimeric 4,5-dimethyl-orthobenzoquinone | Water | Overnight | 6,7-Dimethyl alloxazine | Not specified |
B. Protocol 2: Synthesis of Lumazines
This protocol details the synthesis of 6-aryllumazines from this compound and aromatic aldehydes in the presence of triethyl orthoformate.[5]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Triethyl orthoformate
-
Standard laboratory glassware for reflux
Procedure:
-
Combine this compound and the appropriate aromatic aldehyde in triethyl orthoformate.
-
Heat the reaction mixture under reflux. The reaction time will vary depending on the specific aldehyde used.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with a suitable solvent (e.g., ethanol) and dry.
Table 2: Quantitative Data for Lumazine Synthesis
| Reactant 1 | Reactant 2 | Solvent | Condition | Product | Yield (%) |
| This compound | Aromatic aldehydes | Triethyl orthoformate | Reflux | 6-Aryllumazines | Good yields |
II. Synthesis of 6-Amino-5-carboxamidouracils
The condensation of this compound with carboxylic acids is a key step in the synthesis of 8-substituted xanthines, which are known for their potent and selective antagonism of adenosine receptors.[6][7] The use of a modern coupling reagent such as COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) allows for a rapid and efficient reaction under mild conditions.[6][7][8]
A. Protocol 3: General Amide Formation using COMU
This protocol provides a general and highly efficient method for the synthesis of 6-amino-5-carboxamidouracils.[6][7][8]
Materials:
-
This compound derivative (e.g., 5,6-diamino-1,3-dimethyluracil)
-
Carboxylic acid
-
COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a flask, dissolve the carboxylic acid (1.0 equivalent) and COMU (1.1 equivalents) in a minimal amount of DMF.
-
In a separate flask, dissolve the this compound derivative (1.1 equivalents) and DIPEA (1.1 equivalents) in a minimal amount of DMF.
-
Add the diaminouracil solution dropwise to the carboxylic acid solution.
-
Stir the reaction mixture for 5-10 minutes at room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under reduced pressure.
Table 3: Quantitative Data for 6-Amino-5-carboxamidouracil Synthesis
| This compound Derivative | Carboxylic Acid | Reaction Time (min) | Product | Yield (%) |
| 5,6-Diamino-1,3-dipropyluracil | Adamantane-1-carboxylic acid | Not specified | N-(6-Amino-1,3-dipropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)adamantane-1-carboxamide | 99[6] |
| 5,6-Diamino-3-ethyluracil | 4-(((4-Nitrophenoxy)sulfonyl)oxy)benzoic acid | Not specified | 4-Nitrophenyl 4-((6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)benzenesulfonate | 78[6] |
| 5,6-Diamino-1-methyluracil | 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid | Not specified | (9H-Fluoren-9-yl)methyl 4-(2-((6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)-2-oxoethyl)piperazine-1-carboxylate | 62[6] |
| 5,6-Diamino-3-ethyluracil | Cinnamic acid | 5-10 | N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide | 80[7] |
| 5,6-Diamino-3-ethyluracil | Benzoic acid | 5-10 | N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 87[7] |
III. Application in Drug Discovery: Targeting the EGFR Signaling Pathway
Pteridine derivatives synthesized from this compound have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3][4] This pathway plays a critical role in cell proliferation, and its dysregulation is a hallmark of many cancers.[5][6][9][10] Pteridine-based inhibitors typically act as ATP mimetics, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK pathway.[4][11]
Caption: EGFR Signaling Pathway Inhibition.
IV. Experimental Workflow
The general workflow for the synthesis and evaluation of these compounds involves the initial condensation reaction, followed by purification and characterization of the products. For drug development applications, this is followed by biological screening to assess their activity against specific targets.
Caption: Synthetic & Screening Workflow.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of EGFR/ERK/ELK-1 MAP Kinase Pathway in the Underlying Damage to Diabetic Rat Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. researchgate.net [researchgate.net]
The Versatility of 1,3-dimethyl-5,6-diaminouracil in Organic Synthesis: A Gateway to Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dimethyl-5,6-diaminouracil is a highly versatile and valuable building block in organic synthesis, particularly in the construction of a wide array of fused heterocyclic compounds. Its unique structural feature, possessing two adjacent amino groups on a pyrimidine (B1678525) scaffold, provides a reactive platform for the synthesis of diverse molecules with significant biological activities. This diamine serves as a key precursor for the preparation of xanthine (B1682287) alkaloids, lumazine (B192210) and alloxazine (B1666890) derivatives, and other complex polycyclic systems, which have garnered considerable interest in medicinal chemistry due to their potential as therapeutic agents. The applications of this compound span from the synthesis of well-known drugs like theophylline (B1681296) to the development of novel antimicrobial and anticancer agents. This application note provides a detailed overview of the synthetic utility of 1,3-dimethyl-5,6-diaminouracil, complete with experimental protocols, quantitative data, and visual workflows to guide researchers in its effective application.
Key Applications in the Synthesis of Fused Heterocycles
The primary application of 1,3-dimethyl-5,6-diaminouracil lies in its role as a precursor to various fused pyrimidine systems. The two adjacent amino groups readily undergo condensation reactions with a variety of electrophiles, leading to the formation of new heterocyclic rings.
1. Synthesis of Xanthine Derivatives (e.g., Theophylline)
1,3-dimethyl-5,6-diaminouracil is a crucial intermediate in the synthesis of theophylline (1,3-dimethylxanthine), a well-known bronchodilator and respiratory stimulant.[1] The synthesis involves the cyclization of the diaminouracil with a one-carbon synthon, typically formic acid or its derivatives.[1] This reaction proceeds through the formation of a 5-formamido intermediate, which then undergoes intramolecular cyclization to yield the xanthine core. Furthermore, reaction with various carboxylic acids can lead to a diverse range of 8-substituted xanthine derivatives with potential applications as adenosine (B11128) receptor antagonists.
2. Synthesis of Indenopteridine Derivatives
Condensation of 1,3-dimethyl-5,6-diaminouracil with ninhydrin (B49086) provides a straightforward route to indenopteridine derivatives. This reaction is a notable example of the formation of a complex polycyclic system in a single step. The resulting compounds have been investigated for their potential to interact with DNA.[2]
3. Synthesis of Lumazine and Alloxazine Derivatives
The reaction of 1,3-dimethyl-5,6-diaminouracil with α-dicarbonyl compounds, such as glyoxal, leads to the formation of lumazine derivatives. Similarly, condensation with ortho-quinones can yield alloxazine derivatives. These fused pyrimidines are of interest due to their structural similarity to riboflavin (B1680620) (vitamin B2) and their potential as inhibitors of enzymes like lumazine synthase.
4. Amide Formation for 8-Substituted Xanthine Precursors
The 5-amino group of 1,3-dimethyl-5,6-diaminouracil can be selectively acylated to form 5-carboxamidouracil derivatives. These amides are stable intermediates that can be subsequently cyclized to produce a wide variety of 8-substituted xanthines. This two-step approach allows for greater diversity in the final products compared to direct condensation methods.
Quantitative Data Summary
The following tables summarize the quantitative data for representative reactions involving 1,3-dimethyl-5,6-diaminouracil.
Table 1: Synthesis of Fused Heterocycles
| Product | Reactant 2 | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1,3-Dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H,5H,7H)-trione | Ninhydrin | Ethanol (B145695) | Room Temperature, 30 min | 60.7 | Mousa, B., et al. (2015) |
| Theophylline (1,3-Dimethylxanthine) | Formic Acid | Water | 85°C, 40 min | 79 (as calcium salt) | EP0619310A1 |
| N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenylacetamide | Phenylacetic acid | DMF | Room Temperature, 5-10 min | 85 | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils... (2019) |
Table 2: Biological Activity of Theophylline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Theophylline-1,2,3-triazole derivative d17 | A549 (Non-small cell lung cancer) | 6.76 ± 0.25 | Discovery of a Series of Theophylline Derivatives... (2021) |
| Theophylline-1,2,3-triazole derivative d17 | H460 (Non-small cell lung cancer) | 5.929 ± 0.97 | Discovery of a Series of Theophylline Derivatives... (2021) |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H,5H,7H)-trione
This protocol is adapted from Mousa, B., et al. (2015).
Materials:
-
5,6-diamino-1,3-dimethyluracil (B14760) hydrochloride (0.2 g, 1.00 mmol)
-
Ninhydrin (0.18 g, 1.00 mmol)
-
Ethanol (10 ml)
-
Triethylamine (B128534) (TEA)
Procedure:
-
A mixture of 5,6-diamino-1,3-dimethyluracil hydrochloride (0.2 g, 1.00 mmol) and ninhydrin (0.18 g, 1.00 mmol) is prepared in ethanol (10 ml).
-
Drops of triethylamine (TEA) are added to adjust the pH to 8.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The formed precipitate is filtered, washed with ethanol, and crystallized from ethanol to yield yellow crystals.
-
Yield: 60.7%
Protocol 2: General Procedure for the Synthesis of N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amides
This protocol is a general method for the formation of amide precursors for 8-substituted xanthines.
Materials:
-
1,3-dimethyl-5,6-diaminouracil
-
Carboxylic acid (e.g., phenylacetic acid)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the respective carboxylic acid (1.0 equiv.) and COMU (1.1 equiv.) dissolved in a minimum amount of DMF, a mixture of the 1,3-dimethyl-5,6-diaminouracil derivative (1.1 equiv.) and DIPEA (2.0 equiv.) dissolved in a minimum amount of DMF is added dropwise.
-
The reaction is stirred for 5–10 min at room temperature.
-
Water is then added to precipitate the product.
-
The resulting precipitate is filtered off, washed with water, and dried under reduced pressure.
Protocol 3: Synthesis of Theophylline (1,3-Dimethylxanthine)
This protocol is based on the process described in patent EP0619310A1.[1]
Materials:
-
1,3-dimethyl-4-amino-5-nitrosouracil
-
Palladium on carbon catalyst (5%)
-
Water
-
Sodium hydroxide (B78521) solution
-
Hydrogen gas
-
Formic acid
-
Calcium hydroxide suspension
Procedure:
-
Reduction to 1,3-dimethyl-5,6-diaminouracil: An aqueous suspension of 1,3-dimethyl-4-amino-5-nitrosouracil is adjusted to pH 9 with sodium hydroxide solution. The mixture is then hydrogenated in the presence of a 5% palladium on carbon catalyst under a hydrogen pressure of 3 bar at a temperature of 30-50°C.
-
After the hydrogen uptake is complete, the reaction mixture is cooled to 20-30°C, and formic acid is added until all the resulting 1,3-dimethyl-5,6-diaminouracil has dissolved. The catalyst is then removed by filtration.
-
Cyclization to Theophylline: To the filtrate containing the 1,3-dimethyl-5,6-diaminouracil formate, more formic acid is added, and the mixture is heated at 85°C for approximately 40 minutes.
-
Precipitation of Theophylline Calcium Salt: A calcium hydroxide suspension is added to the reaction mixture to precipitate the calcium salt of theophylline. The precipitate is filtered, washed with water, and dried.
Visualizing Synthetic Pathways
Diagram 1: General Synthetic Pathways from 1,3-dimethyl-5,6-diaminouracil
Caption: Synthetic routes from 1,3-dimethyl-5,6-diaminouracil.
Diagram 2: Experimental Workflow for Theophylline Synthesis
Caption: Workflow for the synthesis of Theophylline.
1,3-dimethyl-5,6-diaminouracil stands out as a pivotal starting material for the synthesis of a multitude of biologically relevant fused heterocyclic compounds. Its reactivity allows for the efficient construction of complex molecular architectures, making it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and data presented herein provide a solid foundation for the exploration of new synthetic methodologies and the development of novel therapeutic agents based on the versatile pyrimidine scaffold. The continued investigation into the reactivity of this compound is expected to unveil further applications and lead to the discovery of new molecules with significant pharmacological potential.
References
- 1. EP0619310A1 - Improved process for the preparation of 1,3-dimethyl-4,5-diamino-uracil - Google Patents [patents.google.com]
- 2. Blicke, F.F. and Godt, H.C. (1954) Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 76, 2798-2800. - References - Scientific Research Publishing [scirp.org]
5,6-Diaminouracil: A Key Building Block for Adenosine Receptor Antagonists
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Diaminouracil is a critical heterocyclic intermediate in the synthesis of a class of compounds known as xanthines. Many xanthine (B1682287) derivatives are potent and selective antagonists of adenosine (B11128) receptors, which are G protein-coupled receptors (GPCRs) implicated in a wide range of physiological and pathological processes. The four subtypes of adenosine receptors (A1, A2A, A2B, and A3) represent important drug targets for various conditions, including neurodegenerative diseases like Parkinson's disease, inflammatory disorders, and cancer. This document provides detailed protocols and data for the synthesis and evaluation of adenosine receptor antagonists derived from this compound, serving as a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Data Presentation: Pharmacological Activity of Xanthine Derivatives
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of representative xanthine derivatives at human adenosine receptor subtypes. These compounds are synthesized from this compound precursors.
| Compound | R1 | R3 | 8-Substituent | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) | A2A IC50 (cAMP) (nM) |
| 8-Phenyltheophylline | Methyl | Methyl | Phenyl | 12 | 8,400 | >10,000 | >10,000 | - |
| DPX | Propyl | Propyl | Phenyl | 44 (rat) | - | - | - | - |
| PACPX | Propyl | Propyl | 2-Amino-4-chlorophenyl | 0.3-8.6 (rat) | - | - | - | - |
| 1-Allyl-3-methyl-8-phenylxanthine | Allyl | Methyl | Phenyl | - | - | 37 | - | - |
| PSB-603 | Propyl | Propyl | 4-(4-methoxyphenyl)-1H-pyrazol-1-yl | >1000 | 158 | 9.97 | >1000 | - |
| MRE2029F20 | Propyl | Propyl | 1-Methyl-1H-pyrazol-5-yl-oxy-acetamide | >1000 | >1000 | 5.5 | >1000 | 38 |
| MRE2030F20 | Propyl | Propyl | 1-Methyl-1H-pyrazol-5-yl-oxy-acetamide | >1000 | >1000 | 12 | >1000 | 46 |
Experimental Protocols
I. Synthesis of 8-Phenyl-1,3-dipropylxanthine from 1,3-Dipropyl-5,6-diaminouracil
This protocol details a common method for the synthesis of an 8-substituted xanthine, a potent adenosine receptor antagonist, starting from a 1,3-disubstituted-5,6-diaminouracil.[1][2]
Step 1: Amide Formation - Synthesis of N-(6-Amino-1,3-dipropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of benzoic acid and 1.1 equivalents of a coupling reagent such as COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) in a minimal amount of anhydrous dimethylformamide (DMF).
-
Addition: In a separate flask, dissolve 1.1 equivalents of 1,3-dipropyl-5,6-diaminouracil and 1.1 equivalents of N,N-diisopropylethylamine (DIPEA) in a minimal amount of anhydrous DMF.
-
Reaction: Add the diaminouracil solution dropwise to the benzoic acid solution with stirring at room temperature.
-
Precipitation: Stir the reaction mixture for 5-10 minutes at room temperature. A precipitate of the product should form. Add water to the reaction mixture to ensure complete precipitation.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under reduced pressure to yield the pure amide intermediate.
Step 2: Cyclization - Synthesis of 8-Phenyl-1,3-dipropylxanthine
-
Reaction Setup: Suspend the N-(6-Amino-1,3-dipropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide intermediate in an aqueous solution of sodium hydroxide (B78521) (e.g., 2M NaOH).
-
Heating: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After completion of the reaction, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., hydrochloric acid) to a pH of approximately 7. The cyclized xanthine product will precipitate out of solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) to afford pure 8-phenyl-1,3-dipropylxanthine.
II. Radioligand Binding Assay for Adenosine A1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human adenosine A1 receptor.[3][4][5]
Materials:
-
Membranes: CHO or HEK293 cell membranes stably expressing the human A1 adenosine receptor.
-
Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A1 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Ligand: 10 µM 8-CPX (DPCPX).
-
96-well Filter Plates: GF/C or equivalent.
-
Scintillation Cocktail and Counter.
Procedure:
-
Plate Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]DPCPX (final concentration ~0.2-1.0 nM), and 200 µL of membrane suspension.
-
Non-specific Binding (NSB): 25 µL of 10 µM 8-CPX, 25 µL of [³H]DPCPX, and 200 µL of membrane suspension.
-
Competition: 25 µL of test compound at various concentrations, 25 µL of [³H]DPCPX, and 200 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data using a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
III. cAMP Functional Assay for Adenosine A2A Receptor Antagonists
This protocol outlines a functional assay to measure the ability of a test compound to antagonize the agonist-stimulated production of cyclic AMP (cAMP) via the human adenosine A2A receptor.[6][7][8]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human A2A adenosine receptor.
-
A2A Receptor Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or CGS-21680.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Rolipram.
-
cAMP Detection Kit: HTRF, LANCE, or AlphaScreen based kit.
-
Assay Buffer: As recommended by the cAMP detection kit manufacturer.
Procedure:
-
Cell Preparation: Seed the cells in a 384-well plate and allow them to adhere overnight.
-
Antagonist Incubation: Add serial dilutions of the test compound (antagonist) to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of the A2A agonist (typically the EC80 concentration, predetermined in a separate experiment) to all wells except the basal control.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production.
Visualizations
Adenosine Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the A1 and A2A adenosine receptors.
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for the development of adenosine receptor antagonists starting from this compound.
Caption: Drug Development Workflow.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. innoprot.com [innoprot.com]
Application Notes and Protocols: Laboratory Scale Synthesis of 5,6-Diaminouracil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 5,6-diaminouracil hydrochloride, a crucial intermediate in the synthesis of various biologically active compounds, including purines and folic acid antagonists. The described method follows a well-established route involving the nitrosation of 6-aminouracil (B15529) followed by reduction. This protocol is intended to provide researchers with a reliable and reproducible procedure for obtaining high-purity this compound hydrochloride.
Introduction
This compound is a key heterocyclic building block in medicinal and organic chemistry. Its ability to undergo condensation reactions with 1,2-dicarbonyl compounds makes it an essential precursor for the synthesis of pteridines and other fused pyrimidine (B1678525) systems. The hydrochloride salt is often preferred due to its improved stability and handling characteristics compared to the free base. The synthesis outlined here is a modification of the Traube purine (B94841) synthesis, a robust and widely used method.[1]
Reaction Scheme
The overall synthesis is a two-step process starting from 6-aminouracil:
-
Nitrosation: 6-Aminouracil is treated with sodium nitrite (B80452) in an acidic medium to yield 5-nitroso-6-aminouracil (also known as 6-amino-5-nitrosouracil).
-
Reduction and Salt Formation: The intermediate 5-nitroso-6-aminouracil is then reduced, typically using a reducing agent like sodium hydrosulfite (sodium dithionite), to form this compound. The crude product is subsequently converted to its hydrochloride salt to enhance purity and stability.[1][2]
Quantitative Data Summary
The following table summarizes the typical reactants, conditions, and expected yield for the synthesis of this compound hydrochloride starting from urea (B33335) and ethyl cyanoacetate (B8463686) to first form the 6-aminouracil precursor in situ.[1]
| Parameter | Value | Reference |
| Starting Materials | ||
| Urea | 0.86 mole | [1] |
| Ethyl Cyanoacetate | 0.86 mole | [1] |
| Sodium | 1.72 g. atom | [1] |
| Absolute Ethanol (B145695) | 1 L | [1] |
| Intermediate Formation (6-aminouracil) | ||
| Reaction Time | 4 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Nitrosation Reagent | ||
| Sodium Nitrite | 0.94 mole | [1] |
| Reduction Reagent | ||
| Sodium Hydrosulfite | Approx. 250 g (variable) | [1] |
| Final Product | ||
| Product Name | This compound Hydrochloride | [1] |
| Yield | 104–124 g (68–81%) | [1] |
| Melting Point | 300–305 °C (with decomposition) | [1] |
| UV Absorption (in 0.1N HCl) | λmax = 260 mμ (log ε = 4.24) | [1] |
Experimental Protocol
This protocol is adapted from the procedure published in Organic Syntheses.[1]
Materials:
-
Urea
-
Ethyl cyanoacetate
-
Sodium metal
-
Absolute ethanol (99.8%)
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Concentrated hydrochloric acid (HCl)
-
Phosphorus pentoxide (for drying)
Equipment:
-
3 L three-necked flask
-
Reflux condenser
-
Efficient mechanical stirrer
-
Steam bath
-
Sintered glass funnel
-
Vacuum drying apparatus
-
Standard laboratory glassware
Procedure:
Part A: In situ Preparation of 6-Aminouracil and Nitrosation
-
In a 3 L three-necked flask equipped with a reflux condenser and a mechanical stirrer, place 1 L of absolute ethanol.
-
Carefully add 39.4 g (1.72 g. atom) of sodium in portions. Allow the sodium to dissolve completely.
-
To the resulting sodium ethoxide solution, add 91.5 ml (0.86 mole) of ethyl cyanoacetate and 51.5 g (0.86 mole) of urea.
-
Heat the mixture to reflux on a steam bath with vigorous stirring for 4 hours. The mixture will become a thick solid.
-
After the reflux period, add 1 L of hot (80 °C) water and resume stirring until all solids dissolve.
-
Heat the solution at 80 °C for 15 minutes, then neutralize it to litmus (B1172312) with glacial acetic acid.
-
Add an additional 75 ml of glacial acetic acid.
-
Cautiously add a solution of 64.8 g (0.94 mole) of sodium nitrite in 70 ml of water. A voluminous, rose-colored precipitate of 5-nitroso-6-aminouracil will form.
-
Cool the mixture in an ice bath, then filter the precipitate. Wash the solid with water and then with acetone.
Part B: Reduction and Formation of Hydrochloride Salt
-
Transfer the moist 5-nitroso-6-aminouracil back to the 3 L flask and add 430 ml of warm water (50 °C). This step should be performed in a well-ventilated fume hood.
-
Heat the slurry on a steam bath with stirring and add solid sodium hydrosulfite in portions until the red color of the nitroso compound is completely discharged.
-
Add an additional 30 g of sodium hydrosulfite and continue stirring with heating for another 15 minutes. The suspension should be light tan.
-
Allow the mixture to cool to room temperature. Filter the dense precipitate of diaminouracil bisulfite and wash it thoroughly with water.
-
Transfer the partially dried bisulfite salt to a wide-mouthed 1 L flask.
-
Add concentrated hydrochloric acid (100-200 ml) until the mixture has a stirrable consistency.
-
Heat the slurry on a steam bath with stirring for 1 hour in a fume hood.
-
Filter the resulting tan precipitate of this compound hydrochloride on a sintered glass funnel.
-
Wash the product well with acetone and dry it in a vacuum desiccator over phosphorus pentoxide.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the Analytical Characterization of 5,6-Diaminouracil and its Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 5,6-diaminouracil and its reaction products. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy are designed to assist in the structural elucidation, purity assessment, and quantitative analysis of these compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of this compound and its derivatives, and for monitoring the progress of reactions. A reverse-phase method is typically employed to separate the polar parent compound from less polar impurities or products.
Experimental Protocol: HPLC
A representative HPLC method for the analysis of this compound and related compounds is detailed below. This method can be optimized based on the specific analyte and matrix.
-
Chromatographic System:
-
System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (containing 0.1% Formic Acid). A common starting point is a 20:80 (v/v) mixture of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm, which is a characteristic absorption peak for diaminouracil hydrochloride.[1]
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
Data Presentation
Table 1: Representative HPLC Retention Times for Uracil (B121893) Derivatives
| Compound | Retention Time (min) |
| 5-Fluorouracil (B62378) | ~6.0 |
Note: The retention time for this compound will need to be determined experimentally and will vary based on the exact chromatographic conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS is a powerful technique for the identification and quantification of this compound and its products, especially in complex matrices. The combination of liquid chromatography separation with mass spectrometry detection provides high sensitivity and selectivity.
Experimental Protocol: LC-MS/MS
This protocol is adapted from methods used for the analysis of uracil and its derivatives in biological samples and can be applied to the analysis of this compound products.[2][3][4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the sample solution (e.g., reaction mixture, plasma), add an appropriate internal standard.
-
Perform protein precipitation if necessary by adding 900 µL of chilled acetonitrile, vortexing, and centrifuging at 6000 rpm for 5 minutes.[5][6]
-
Extract the analytes using a 10:1 (v/v) solution of ethyl acetate (B1210297) and 2-propanol.[2]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[2]
-
-
Chromatographic Conditions:
-
Column: Atlantis dC18 column or equivalent.[2]
-
Mobile Phase: A gradient of 1.0 mM ammonium (B1175870) acetate and 0.5 mM formic acid in water (Solvent A) and methanol (B129727) (Solvent B).[2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.[2]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for identification.
-
Ion Transitions: These will need to be determined for this compound and its specific products. For uracil, a common transition is m/z 113 -> 70.
-
Data Presentation
Table 2: Expected Mass-to-Charge Ratios (m/z) for this compound
| Compound | Molecular Formula | Exact Mass | [M+H]⁺ | [M-H]⁻ |
| This compound | C₄H₆N₄O₂ | 142.0542 | 143.0615 | 141.0469 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Experimental Protocol: NMR
-
Instrumentation:
-
Spectrometer: Bruker Ascend 600 MHz NMR spectrometer or equivalent.[7]
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for uracil derivatives.[7][8][9][10][11]
-
Referencing: Chemical shifts are referenced to the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[7][9][10]
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆ in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
Data Presentation
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 6-Amino-5-carboxamidouracil Derivative in DMSO-d₆ [7]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N1-H | 10.38 (s, 1H) | - |
| CONH | 8.86 (s, 1H) | 166.4 |
| Aromatic H | 7.99–7.47 (m) | 134.5, 131.1, 128.0, 127.8 |
| NH₂ | 6.06 (s, 2H) | - |
| N3-CH₂ | 3.75 (q, J = 7.0 Hz, 2H) | 34.4 |
| CH₃ | 1.06 (t, J = 7.0 Hz, 3H) | 13.3 |
| C5 | - | 87.1 |
| C6 | - | 160.5 |
| C2, C4 (CO) | - | 150.4, 149.7 |
Note: Chemical shifts and coupling constants are highly dependent on the specific structure of the derivative.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: FT-IR
-
Instrumentation:
-
Spectrometer: FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory or KBr press.
-
Mode: Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Data Presentation
Table 4: Characteristic FT-IR Absorption Peaks for Uracil Derivatives [12][13][14][15]
| Functional Group | Vibration | Position (cm⁻¹) | Intensity |
| N-H | Stretching | 3400-3100 | Medium-Strong |
| C-H (aromatic) | Stretching | 3100-3000 | Medium |
| C=O | Stretching | 1750-1650 | Strong |
| C=C | Stretching | 1680-1600 | Medium |
| N-H | Bending | 1650-1550 | Medium |
| C-N | Stretching | 1350-1000 | Medium |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a this compound product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. scienceopen.com [scienceopen.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 5,6-Diaminouracil in the Synthesis of Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of potential anticancer agents derived from 5,6-diaminouracil. This versatile precursor serves as a foundational scaffold for a variety of heterocyclic compounds that have demonstrated significant cytotoxic and inhibitory activities against several cancer cell lines. The following sections detail the synthesis of key compound classes, their biological activities, and the experimental protocols for their evaluation.
Overview of Synthetic Strategies and Anticancer Potential
This compound is a key building block for the synthesis of diverse heterocyclic systems with promising anticancer properties. Its two adjacent amino groups provide a reactive site for condensation and cyclization reactions, leading to the formation of fused ring systems. Notable classes of compounds synthesized from this compound and its derivatives include:
-
Pyrimido[4,5-b]quinolines: These fused heterocyclic compounds have been investigated for their potent anticancer activity, with some derivatives acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1]
-
Schiff Bases and their Metal Complexes: The reaction of the amino groups of this compound with various aldehydes yields Schiff bases, which can be further complexed with metal ions. Both the Schiff bases and their metal complexes have shown significant cytotoxicity against various cancer cell lines.[2][3]
-
Fused Heterocycles (e.g., Indenopteridines): Condensation reactions of this compound can lead to the formation of complex fused ring systems that exhibit in vitro antitumor activities.[4]
-
Xanthine (B1682287) Derivatives: this compound is a precursor for the synthesis of xanthine derivatives, which are known for their wide range of biological activities, including potential applications in cancer therapy.
The anticancer activity of these compounds is often attributed to their ability to interact with key biological targets involved in cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, BRAFV600E) and nucleic acids.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity of representative compounds derived from this compound and related aminouracils. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which indicate the concentration of the compound required to inhibit 50% of cancer cell growth or viability.
| Compound Class | Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Pyrimido[4,5-b]quinolines | Compound 4d | MCF-7 (Breast) | 2.67 | [1] |
| Compound 4h | MCF-7 (Breast) | 6.82 | [1] | |
| Compound 4i | MCF-7 (Breast) | 4.31 | [1] | |
| Compound 4l | MCF-7 (Breast) | 1.62 | [1] | |
| Thiazolidinone/Uracil Hybrids | Compound 3c | Four cancer cell lines | 1.10 - 1.80 | |
| Compound 5b | Four cancer cell lines | 1.10 - 1.80 | ||
| Compound 5c | Four cancer cell lines | 1.10 - 1.80 | ||
| Compound 5h | Four cancer cell lines | 1.10 - 1.80 | ||
| Compound 5i | Four cancer cell lines | 1.10 - 1.80 | ||
| Compound 5j | Four cancer cell lines | 1.10 - 1.80 | ||
| 5-Cinnamoyl-6-aminouracils | 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 leukemia (in vivo) | %T/C = 124 | [4] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 leukemia (in vitro) | Cytotoxic | [4] | |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 leukemia (in vitro) | Cytotoxic | [4] | |
| 5-Aminouracil Derivatives | 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Not specified | 2.3 | [5] |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Not specified | 12 | [5] |
Experimental Protocols
This section provides detailed protocols for the synthesis of selected this compound derivatives and for the evaluation of their anticancer activity.
Synthesis Protocols
Protocol 1: General Procedure for the Synthesis of Pyrimido[4,5-b]quinoline-diones
This protocol describes a multicomponent reaction for the synthesis of pyrimido[4,5-b]quinoline derivatives.[6]
Materials:
-
6-Amino-1,3-dimethyluracil (or other 6-aminouracil (B15529) derivatives)
-
Aromatic aldehyde
-
Dimedone
-
Acetic acid or ethanol (B145695)
-
Reflux apparatus or ultrasound bath
Procedure:
-
In a round-bottom flask, combine equimolar amounts (e.g., 1.0 mmol) of the 6-aminouracil derivative, the aromatic aldehyde, and dimedone in a suitable solvent such as acetic acid or ethanol (5.0 mL).
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Heat the mixture to reflux or place it in an ultrasound bath at a controlled temperature (e.g., 60°C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash it with a small amount of cold solvent, and dry it to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified pyrimido[4,5-b]quinoline-dione derivative.
-
Characterize the final product using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of Schiff Bases from this compound
This protocol outlines the synthesis of Schiff bases through the condensation of this compound with an aldehyde.[7]
Materials:
-
This compound
-
Substituted aldehyde (e.g., salicylaldehyde)
-
Methanol (B129727) or ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
Dissolve the substituted aldehyde (10 mmol) in methanol (15 mL) in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst and heat the mixture for approximately 5-10 minutes with stirring.
-
Add this compound (10 mmol) to the reaction mixture.
-
Reflux the mixture at 60-80°C for several hours (typically 4-6 hours).
-
Monitor the formation of the precipitate, which indicates product formation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitate, wash it with cold methanol, and dry it under vacuum.
-
Characterize the synthesized Schiff base using FT-IR, 1H NMR, and elemental analysis.
Biological Evaluation Protocols
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[8][9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol, DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of test compounds on the cell cycle distribution of cancer cells.[10][11][12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at various concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.
Caption: General workflow for synthesis and evaluation.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified BRAF V600E signaling pathway.
References
- 1. Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schiff base ligand L synthesis and its evaluation as anticancer and antidepressant agent - Journal of King Saud University - Science [jksus.org]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of Bioactive Heterocycles from 6-Aminouracils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of various biologically relevant heterocyclic compounds derived from 6-aminouracils. The use of microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often solvent-free conditions, aligning with the principles of green chemistry. The synthesized compounds, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines, are scaffolds of significant interest in drug discovery due to their wide range of pharmacological activities, including potent anticancer properties.
Application Note 1: Rapid One-Pot Synthesis of Pyrimido[4,5-d]pyrimidines
Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Derivatives of this scaffold are known to exhibit a broad spectrum of biological activities, including acting as bronchodilators, vasodilators, and anticancer agents. Microwave-assisted synthesis provides a rapid and efficient route to these valuable molecules.
Comparative Synthesis Data
The following table summarizes the advantages of microwave-assisted synthesis over conventional heating for the preparation of various pyrimido[4,5-d]pyrimidine (B13093195) derivatives. The data clearly indicates a significant reduction in reaction time and an improvement in product yield.
| Product | Method | Temperature (°C) | Time | Yield (%) |
| 5,6-dihydro-5-(4-hydroxyphenyl)pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione | Microwave | Not Specified | 30-40 sec | 94 |
| Conventional | Not Specified | 3-4 hr | 85 | |
| 5,6-dihydro-5-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione | Microwave | Not Specified | 30-40 sec | 96 |
| Conventional | Not Specified | 3-4 hr | 88 | |
| 5-(4-bromophenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione | Microwave | Not Specified | 30-40 sec | 92 |
| Conventional | Not Specified | 3-4 hr | 82 |
Experimental Protocol: Microwave-Assisted Synthesis of Pyrimido[4,5-d]pyrimidines
This protocol describes a solvent-free, one-pot synthesis of 5-substituted-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-triones.
Materials:
-
Appropriate aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-bromobenzaldehyde)
-
Alumina (B75360) (acidic)
-
Microwave reactor (a domestic microwave oven can be adapted, but a dedicated scientific microwave reactor is recommended for safety and reproducibility)
-
Mortar and pestle
-
Beaker
Procedure:
-
In a mortar, thoroughly grind a mixture of 6-aminouracil (10 mmol), the desired aromatic aldehyde (10 mmol), and urea (15 mmol).
-
Add acidic alumina (5 g) to the mixture and continue to grind until a homogeneous powder is obtained.
-
Transfer the powdered mixture to a beaker.
-
Place the beaker in the center of the microwave reactor.
-
Irradiate the mixture at a power of 300-450 W for the time specified in the data table (typically 30-40 seconds). Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add hot ethanol to the beaker and stir to dissolve the product.
-
Filter the hot solution to remove the alumina.
-
Allow the filtrate to cool to room temperature, which will cause the product to crystallize.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry.
Synthetic Workflow
Caption: Workflow for the microwave-assisted synthesis of pyrimido[4,5-d]pyrimidines.
Application Note 2: Efficient Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are another class of fused heterocycles with significant biological activity, particularly as anticancer agents. Many derivatives have been shown to be potent inhibitors of various protein kinases. Microwave-assisted multicomponent reactions provide a highly efficient means to access these complex molecules.
Comparative Synthesis Data
The following table highlights the efficiency of the microwave-assisted approach for synthesizing pyrido[2,3-d]pyrimidine (B1209978) derivatives compared to conventional heating.
| Product | Method | Power (W) | Time | Yield (%) |
| 7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,3-dimethyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile | Microwave | 180 | 5 min | 92 |
| Conventional | - | 6 hr | 75 | |
| 7-amino-5-(4-methoxyphenyl)-2,4-dioxo-1,3-dimethyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile | Microwave | 180 | 5 min | 95 |
| Conventional | - | 8 hr | 80 | |
| 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3-dimethyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile | Microwave | 180 | 6 min | 90 |
| Conventional | - | 10 hr | 70 |
Experimental Protocol: Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines
This protocol details a one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives.
Materials:
-
1,3-dimethyl-6-aminouracil
-
Appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 1,3-dimethyl-6-aminouracil (1 mmol), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine (2-3 drops) in ethanol (10 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 180 W for the time indicated in the data table (typically 5-6 minutes).
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
The product will precipitate from the solution upon cooling.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Biological Significance and Signaling Pathway
Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of c-Src tyrosine kinase, a non-receptor tyrosine kinase that is often overexpressed or hyperactivated in various cancers.[1][2] Inhibition of c-Src can disrupt multiple downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[2][3]
Caption: Inhibition of the c-Src signaling pathway by pyrido[2,3-d]pyrimidine derivatives.
References
Troubleshooting & Optimization
Optimizing reaction yield for 5,6-Diaminouracil synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6-diaminouracil.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
The most prevalent starting material is 6-aminouracil (B15529). An alternative route begins with 5-nitrouracil (B18501).
Q2: My reaction mixture solidifies during the synthesis from 6-aminouracil. What should I do?
Solidification of the reaction mixture is a common issue, particularly after the nitrosation step.[1] It is recommended to use a flask with a wide-bore neck to facilitate the removal of the product.[1] If the mixture becomes too thick to stir, the stirrer can be stopped.[1] Upon completion of the reaction, the addition of hot water (around 80°C) should help to dissolve the solid and allow stirring to resume.[1]
Q3: The reaction is frothing excessively, especially during the addition of acetic acid. How can I control this?
Vigorous frothing can occur as 6-aminouracil begins to precipitate.[1] To manage this, add the glacial acetic acid cautiously and ensure the reaction temperature is carefully controlled.[1] Performing the addition slowly will help to keep the reaction from becoming too vigorous.
Q4: What are the differences between isolating this compound as a hydrochloride or a sulfate (B86663) salt?
The hydrochloride salt is appreciably soluble in water, while the sulfate salt is only slightly soluble.[1] The choice of salt can be important for purification and subsequent reactions. The hydrochloride is often purified by reprecipitation from an acidic solution with acetone (B3395972).[1] The sulfate salt can be formed by dissolving the bisulfite intermediate in an aqueous base and then precipitating with sulfuric acid.[1]
Q5: What are some alternatives to sodium hydrosulfite for the reduction of the nitroso intermediate?
Besides sodium hydrosulfite, other reducing agents that can be used include ammonium (B1175870) sulfide (B99878) and catalytic hydrogenation with Adams catalyst (platinum oxide).[1] Catalytic hydrogenation using Raney Nickel or Palladium in the presence of an inorganic base is also a viable method that can produce high purity and yield.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction in any of the steps. | Ensure all reagents are of good quality and used in the correct stoichiometric ratios. Monitor the reaction progress using techniques like TLC to ensure completion. |
| Side reactions occurring. | Control the reaction temperature carefully, especially during nitrosation. Ensure efficient stirring to maintain a homogenous reaction mixture. | |
| Degradation of the product during workup. | Avoid unnecessarily harsh conditions during purification. If isolating the hydrochloride salt, ensure the acetone used for washing is dry. | |
| Reaction Mixture Solidification | Precipitation of the intermediate salt. | Use a flask with a wide neck for easier handling.[1] If stirring becomes impossible, it can be stopped temporarily.[1] Add hot water at the end of the reaction to redissolve the product.[1] |
| Excessive Frothing | Rapid precipitation of 6-aminouracil upon acidification. | Add glacial acetic acid slowly and with caution to control the rate of precipitation and gas evolution.[1] |
| Discolored Product | Presence of impurities from starting materials or side reactions. | Recrystallization of the final product can help to remove colored impurities. For the hydrochloride salt, washing with acetone is effective.[1] For the sulfate salt, dissolving in a dilute sodium hydroxide (B78521) solution containing a small amount of sodium sulfite (B76179) before reprecipitating with sulfuric acid can improve purity.[4] |
| Incomplete Reduction of Nitroso Intermediate | Poor quality or insufficient amount of reducing agent. | The amount of sodium hydrosulfite required can vary depending on its age and quality.[1] Add the reducing agent portion-wise until the characteristic color of the nitroso compound disappears, and then add a slight excess to ensure complete reaction.[1] |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1: From 6-Aminouracil | Method 2: From 5-Nitrouracil |
| Starting Material | 6-Aminouracil | 5-Nitrouracil |
| Key Intermediates | 5-Nitroso-6-aminouracil | 5-Aminouracil |
| Nitrosating/Nitrating Agent | Sodium nitrite (B80452) in acetic acid | Nitric acid |
| Reducing Agent | Sodium hydrosulfite, Ammonium sulfide, or Catalytic Hydrogenation | Sodium hydrosulfite |
| Typical Yield | 68-81% (as hydrochloride salt)[1] | 73% (as 5-aminouracil)[4] |
| Solvent | Ethanol, Water | Water, Ammonia (B1221849) |
| Reaction Temperature | Reflux for initial condensation, 80°C for nitrosation, heating for reduction | 105-110°C for nitration, up to 55°C for reduction |
Experimental Protocols
Protocol 1: Synthesis of this compound from 6-Aminouracil
This protocol involves the nitrosation of 6-aminouracil followed by reduction of the resulting 5-nitroso-6-aminouracil.
Step 1: Synthesis of 6-Aminouracil
-
Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Add ethyl cyanoacetate (B8463686) and urea (B33335) to the sodium ethoxide solution.
-
Heat the mixture under reflux with vigorous stirring for 4 hours. The mixture may solidify.[1]
-
Add hot (80°C) water to the reaction mixture to dissolve the solid and resume stirring.
-
Heat at 80°C for 15 minutes, then neutralize with glacial acetic acid.
Step 2: Nitrosation of 6-Aminouracil
-
To the solution from Step 1, add additional glacial acetic acid.
-
Cautiously add a solution of sodium nitrite in water. A rose-red precipitate of 5-nitroso-6-aminouracil will form.[1]
-
Filter the precipitate and wash with ice water.
Step 3: Reduction of 5-Nitroso-6-aminouracil
-
Suspend the moist nitroso compound in warm (50°C) water.
-
While stirring and heating on a steam bath, add solid sodium hydrosulfite portion-wise until the red color is completely bleached.[1]
-
Add an additional amount of sodium hydrosulfite and continue heating and stirring for 15 minutes.
-
Cool the mixture and filter the resulting diaminouracil bisulfite.
Step 4: Purification as Hydrochloride Salt
-
Transfer the diaminouracil bisulfite to a flask and add concentrated hydrochloric acid.
-
Heat the slurry on a steam bath with stirring for 1 hour.
-
Filter the tan diaminouracil hydrochloride, wash with acetone, and dry under vacuum.[1]
Protocol 2: Synthesis of this compound via 5-Aminouracil from 5-Nitrouracil
This alternative route involves the reduction of 5-nitrouracil.
Step 1: Preparation of 5-Aminouracil
-
Suspend 5-nitrouracil in a solution of concentrated ammonia in water.
-
While stirring, add technical grade sodium hydrosulfite. The temperature will rise.
-
Heat the mixture to boiling, then cool and filter the crude 5-aminouracil.
-
Purify by dissolving in dilute hydrochloric acid, clarifying with activated carbon, and precipitating with concentrated ammonia to yield colorless needles of 5-aminouracil.[4]
Visualizations
Caption: Workflow for the synthesis of this compound from 6-Aminouracil.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Purification of Crude 5,6-Diaminouracil
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5,6-Diaminouracil.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most prevalent and effective methods for purifying crude this compound involve converting it into a salt, followed by precipitation or recrystallization. The two most common salts used are the hydrochloride and the sulfate (B86663).[1][2][3][4] For certain derivatives, column chromatography over silica (B1680970) gel is also a viable option.[5][6]
Q2: Why is salt formation a preferred method of purification for this compound?
Salt formation is an effective purification strategy because it leverages the differing solubility properties of the free base and its salts. The crude product can be converted to its hydrochloride or sulfate salt, which can then be selectively precipitated from the reaction mixture, leaving many impurities behind in the solution.[1][3] The sulfate salt, in particular, is sparingly soluble in acidic aqueous solutions, which facilitates its isolation in a purer form.[2][3]
Q3: What are the key differences in solubility between this compound hydrochloride and sulfate salts?
The hydrochloride salt of this compound is appreciably soluble in water, whereas the sulfate salt is only slightly soluble.[3] This difference is a critical factor when choosing a purification strategy. The low solubility of the sulfate salt makes it straightforward to precipitate from aqueous solutions.
Q4: My purified this compound is unstable and changes color. What is happening and how can I prevent it?
This compound is known to be susceptible to oxidation, which can cause it to decompose and change color over time; solutions may turn yellow.[7][8] To mitigate this, it is advisable to store the compound in a dark place, under an inert atmosphere, and at room temperature.[9] For long-term storage, some researchers recommend storing it as the more stable 6-amino-5-nitroso precursor and performing the reduction to this compound immediately before use.[7]
Q5: What are some common impurities I might encounter in my crude this compound?
Common impurities can originate from the starting materials or side reactions during the synthesis. The synthesis often proceeds through the nitrosation of 6-aminouracil (B15529) followed by reduction.[10] Therefore, unreacted 6-aminouracil or the 5-nitroso-6-aminouracil intermediate can be present. Additionally, if sodium ethoxide is used in an earlier step of the synthesis, its degradation can introduce impurities if it is not freshly prepared.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | Incomplete precipitation of the sulfate salt. | Ensure the solution is sufficiently acidic by adding an excess of sulfuric acid to minimize the solubility of the sulfate salt.[2] |
| Product loss during washing steps. | Use minimal amounts of cold washing solvent to rinse the precipitated salt. | |
| Product is discolored (e.g., tan, yellow, or red) after purification | Oxidation of the 5,6-diamino groups. | Handle the material quickly, avoid prolonged exposure to air and light, and consider performing the final steps of the purification under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Presence of residual nitroso intermediate. | Ensure the reduction of the 5-nitroso-6-aminouracil is complete. Monitor the reaction by a suitable method (e.g., TLC) before proceeding with purification. | |
| Difficulty filtering the product | The precipitate is too fine. | Allow the precipitate to digest (age) in the mother liquor, sometimes with gentle heating, to encourage the growth of larger crystals which are easier to filter. |
| The reaction mixture has become solid. | This can happen during the nitrosation step.[1][3] Use a flask with a wide mouth to facilitate the removal of the solid product.[1][3] | |
| Purified product shows impurities by NMR or HPLC | Ineffective removal of starting materials or by-products. | Consider an alternative purification strategy. If you used precipitation, try column chromatography. If you used the sulfate salt precipitation, try purification via the hydrochloride salt.[1][5][6] |
| Co-precipitation of impurities. | Redissolve the purified salt in a suitable solvent and recrystallize it. For the sulfate salt, this may involve dissolving in a dilute base and re-precipitating with sulfuric acid.[4] |
Experimental Protocols
Purification via Sulfate Salt Precipitation
This method is based on the low solubility of this compound sulfate in acidic aqueous solutions.
-
Dissolution: Take the crude this compound and dissolve it in a dilute aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide.[4] A minimal amount of a reducing agent like sodium sulfite (B76179) can be added to prevent oxidation.[4]
-
Filtration: Filter the resulting solution to remove any insoluble impurities.
-
Precipitation: Prepare a boiling solution of dilute sulfuric acid.[4] Pour the clarified solution of the diaminouracil salt into the boiling sulfuric acid solution.[4]
-
Isolation: The this compound sulfate will precipitate out of the solution as a buff-colored solid.[4] Chill the mixture to ensure complete precipitation.[4]
-
Washing and Drying: Filter the precipitate and wash it with cold water. Dry the purified salt under vacuum.[1]
Purification via Hydrochloride Salt Formation
This method is suitable when the hydrochloride salt offers a better purification outcome.
-
Conversion to Hydrochloride: Transfer the crude product (often as a bisulfite salt from the preceding reduction step) to a flask.[1]
-
Acidification: Add concentrated hydrochloric acid until the mixture can be stirred mechanically.[1]
-
Heating: Heat the slurry on a steam bath with stirring for approximately one hour in a fume hood.[1]
-
Isolation and Washing: Filter the resulting tan-colored diaminouracil hydrochloride using a sintered glass funnel.[1] Wash the solid thoroughly with acetone.[1]
-
Drying: Dry the purified hydrochloride salt in a vacuum desiccator over a drying agent like phosphorus pentoxide.[1]
Purification by Column Chromatography
This method is applicable for some this compound derivatives.
-
Column Preparation: Prepare a silica gel column using a suitable slurry solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system. For some derivatives, a mixture of dichloromethane (B109758) and ethanol (B145695) (e.g., 9:1) has been used successfully.[6]
-
Fraction Collection and Analysis: Collect fractions and analyze them using a suitable technique (e.g., TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualized Workflows
Caption: Overview of purification methods.
Caption: Logic for troubleshooting discoloration.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. asianpubs.org [asianpubs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. 5,6-Diamino-1-methyluracil | 6972-82-3 [chemicalbook.com]
- 10. This compound|C4H6N4O2|Research Chemical [benchchem.com]
Troubleshooting unexpected NMR signal duplication in uracil derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the NMR analysis of uracil (B121893) derivatives, with a specific focus on unexpected signal duplication.
Frequently Asked Questions (FAQs)
Q1: Why do I see more signals in my ¹H or ¹³C NMR spectrum than expected for my uracil derivative?
Unexpected signal duplication in the NMR spectrum of a uracil derivative is a common issue that can arise from several distinct chemical phenomena. Instead of a single, pure compound, your NMR tube may contain a mixture of rapidly or slowly interconverting species that are structurally very similar. The most common causes include the presence of rotational isomers (rotamers), different tautomeric forms, or the influence of solvent and pH effects.[1][2]
Below is a logical workflow to diagnose the potential cause of the duplicated signals.
Caption: Troubleshooting workflow for duplicated NMR signals.
Q2: Could restricted bond rotation (rotamers) be causing my signal duplication?
Yes, this is a very common cause. Rotamers, or conformational isomers, arise from hindered rotation around a single bond, often a C-N bond.[3] If the energy barrier to rotation is high enough, the interconversion between conformers can be slow on the NMR timescale, resulting in two distinct sets of signals—one for each rotamer.[2][4] This is frequently observed in N-substituted uracils, particularly with bulky substituents or amide groups where the C-N bond has partial double-bond character.[5][6]
Caption: Restricted rotation around the C-N bond leads to distinct rotamers.
Q3: How can I confirm the presence of rotamers?
The definitive method for identifying rotamers is Variable Temperature (VT) NMR spectroscopy .
-
Principle: As the temperature of the NMR experiment is increased, the rate of interconversion between the rotamers also increases. At a high enough temperature (the "coalescence temperature"), the rotation becomes fast on the NMR timescale, and the two distinct sets of signals will broaden, merge, and finally sharpen into a single, averaged set of signals.[3]
-
Observation: If you observe coalescence upon heating, it is strong evidence for the presence of rotamers.[2][4] Conversely, cooling the sample may sharpen the existing duplicated peaks.
Experimental Protocol: Variable Temperature (VT) NMR
-
Initial Setup: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.
-
Heating: Increase the sample temperature in increments (e.g., 10-15 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Monitoring: Observe the signals that are duplicated. Pay close attention to their chemical shift, line width, and separation.
-
Coalescence: Continue increasing the temperature until the paired signals broaden and merge into single peaks. Note the temperature at which this occurs.
-
High-Temperature Spectrum: Acquire a final spectrum at a temperature well above coalescence (e.g., 20-30 K higher) to see the final time-averaged signals.
-
Safety: Ensure the chosen temperature does not exceed the boiling point of your solvent or the decomposition temperature of your compound.
Q4: Can tautomerism in my uracil derivative lead to extra NMR peaks?
Yes. Uracil and its derivatives can exist in different tautomeric forms, most commonly the diketo and various keto-enol forms.[7][8] While the diketo form is the most stable and predominant, specific substituents, solvent conditions, or pH can stabilize minor tautomers.[9] If the rate of exchange between tautomers is slow, each form will produce a separate set of NMR signals.[10]
Caption: Tautomeric equilibrium between the major diketo and minor keto-enol forms.
Q5: How do solvent choice and hydrogen bonding affect my NMR spectrum?
The choice of NMR solvent can dramatically alter the appearance of the spectrum for uracil derivatives.[11]
-
Hydrogen Bonding: Solvents like DMSO-d₆ are hydrogen bond acceptors and can form strong hydrogen bonds with the N-H protons of uracil.[12][13] Chloroform-d (CDCl₃), being less polar, interacts differently. These interactions change the electron density around the protons, leading to significant shifts in their resonance frequencies.
-
Tautomer and Rotamer Equilibrium: A change in solvent can shift the equilibrium between tautomers or rotamers.[9] For example, a polar solvent might stabilize a more polar rotamer, changing the ratio of the two sets of signals you observe.
-
Troubleshooting Step: If you suspect solvent effects, acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆ or vice-versa) is a valuable diagnostic step.[2][14] A change in the relative integration of the duplicated peaks upon solvent change points towards an equilibrium process.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Uracil Protons in Common Solvents
| Proton | DMSO-d₆ (ppm) | CDCl₃ (ppm) | D₂O (ppm) |
| N1-H | ~10.2 - 11.0 | Variable, often broad | Exchanged |
| N3-H | ~10.9 - 11.5 | Variable, often broad | Exchanged |
| C6-H | ~7.2 - 7.4 | ~7.2 - 7.5 | ~7.6 - 7.8 |
| C5-H | ~5.4 - 5.6 | ~5.7 - 5.9 | ~5.8 - 6.0 |
Note: These are approximate ranges and can vary significantly based on substitution.[12][15]
Q6: My N-H signals are broad or have disappeared. What's happening?
This is a common observation for N-H protons and can be attributed to several factors:
-
Chemical Exchange: The N-H protons are acidic and can exchange with other labile protons in the sample, such as trace amounts of water in the NMR solvent.[16] This exchange process can be on an intermediate timescale relative to the NMR experiment, causing the signal to broaden significantly, sometimes to the point where it disappears into the baseline.
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can interact with the local electric field gradient, leading to a faster relaxation time for both the nitrogen and adjacent protons. This rapid relaxation results in broader signals for the attached N-H protons.[16]
-
Confirmation: To confirm if a broad peak or a suspected missing peak is an N-H proton, you can perform a D₂O exchange experiment.
Experimental Protocol: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one or two drops of deuterium (B1214612) oxide (D₂O) to your NMR tube.
-
Shake the tube vigorously for a minute to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Result: The signal corresponding to the N-H proton will exchange with deuterium (N-D) and will significantly decrease in intensity or disappear entirely.[2]
Q7: Could the pH of my sample be the problem?
Yes, the protonation state of your uracil derivative is critical. Uracil has abstractable protons at N1 and N3.[17] Traces of acid or base in your sample or NMR solvent can lead to a mixture of neutral and protonated/deprotonated species, each with a distinct NMR spectrum. This can manifest as peak duplication or significant shifting and broadening. If you suspect pH effects, you can try preparing the sample with a small amount of a deuterated buffer or by ensuring all glassware and solvents are scrupulously neutral. Changes in the UV absorption spectrum can also indicate pH-dependent structural changes.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemijournal.com [chemijournal.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. unn.edu.ng [unn.edu.ng]
- 15. Influence of uracil defect on DNA structure: 1H NMR investigation at 500 MHz - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pH-dependent UV resonance Raman spectra of cytosine and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Acylation of 5,6-Diaminouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective acylation of 5,6-diaminouracil.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective acylation of this compound?
The main challenge lies in controlling the site of acylation. This compound has two nucleophilic amino groups at the C5 and C6 positions. The C5-amino group is generally more nucleophilic due to electronic effects, often leading to preferential acylation at this site. However, achieving exclusive selectivity for either the N5 or N6 position can be difficult, and mixtures of regioisomers are a common problem. Other challenges include the potential for diacylation, low yields, and the formation of side products.
Q2: Which amino group (N5 or N6) is generally more reactive towards acylation?
The N5-amino group is typically more reactive towards electrophiles. This is attributed to the electronic properties of the uracil (B121893) ring system, where the N5 position is more electron-rich compared to the N6 position. Consequently, many reported procedures result in the formation of the 6-amino-5-carboxamidouracil derivative as the major product.
Q3: How can I confirm the regioselectivity of my acylation reaction?
Unequivocal structure determination is crucial. While techniques like HPLC can indicate the presence of a single product, they do not confirm its structure.[1] Advanced NMR techniques, such as 2D-NMR (NOESY, HMBC), are essential for unambiguously determining which nitrogen atom has been acylated. X-ray crystallography provides the most definitive structural proof.
Q4: Can protecting groups be used to control regioselectivity?
Yes, the use of protecting groups can be a viable strategy. A bulky protecting group could be selectively introduced at one amino group to sterically hinder its reaction, thereby directing acylation to the other amino group. However, the development of selective protection and deprotection protocols for this compound can add several steps to the synthesis.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of N5 and N6 Acylated Products)
Potential Causes:
-
Reaction Conditions: The choice of solvent, temperature, base, and acylating agent can significantly influence the regioselectivity.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the more rapidly formed product (typically the N5-acylated isomer). At higher temperatures, the reaction may proceed under thermodynamic control, favoring the more stable product.
-
Steric Hindrance: The steric bulk of the acylating agent and any substituents on the diaminouracil can affect which amino group is more accessible.
Troubleshooting Steps:
-
Modify Reaction Temperature:
-
To favor the kinetic product (likely N5-acylation), perform the reaction at a lower temperature (e.g., 0 °C or room temperature).
-
To explore the thermodynamic product, consider running the reaction at a higher temperature, but be mindful of potential side reactions.
-
-
Vary the Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the relative reactivity of the two amino groups. Screen a range of aprotic and protic solvents (e.g., DMF, DMSO, acetonitrile, THF, ethanol).
-
Choice of Base and Coupling Agent: For amide coupling reactions, the choice of base and coupling agent is critical. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) in combination with a modern coupling reagent like COMU has been shown to be highly selective for N5-acylation.[1]
-
Acylating Agent: Consider the reactivity and steric bulk of the acylating agent. A bulkier acylating agent may show a higher preference for the less sterically hindered amino group.
dot```dot graph Troubleshooting_Regioselectivity { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
start [label="Poor Regioselectivity\n(Mixture of N5/N6 Isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1 [label="Suboptimal Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Steric Effects", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Kinetic vs. Thermodynamic\nProduct Formation", fillcolor="#FBBC05", fontcolor="#202124"];
solution1 [label="Modify Temperature", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Screen Solvents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Optimize Base &\nCoupling Agent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution4 [label="Vary Acylating Agent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
outcome [label="Improved\nRegioselectivity", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
start -> {cause1, cause2, cause3} [color="#5F6368"]; cause1 -> {solution1, solution2, solution3} [label="Adjust", color="#5F6368"]; cause2 -> solution4 [label="Consider", color="#5F6368"]; cause3 -> solution1 [label="Control via", color="#5F6368"];
{solution1, solution2, solution3, solution4} -> outcome [color="#5F6368"]; }
Caption: Experimental workflow for the regioselective N5-acylation of this compound.
References
Improving the solubility of 5,6-Diaminouracil sulfate for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-diaminouracil sulfate (B86663). The information provided is intended to assist in overcoming challenges related to its solubility in preparation for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound sulfate?
A1: this compound sulfate is generally characterized as having low, sparing, or slight solubility in water and many common organic solvents.[1][2] This low solubility can present challenges when using it as a reactant in solution-phase chemistry. In contrast, the hydrochloride salt of this compound is reportedly appreciably soluble in water.[1][2]
Q2: Why is my this compound sulfate not dissolving in water?
A2: The sulfate salt of this compound is known to be only slightly soluble in water.[1][2] If you are observing poor dissolution, this is consistent with the compound's known properties. For reactions requiring solubilization in aqueous media, alternative strategies may be necessary.
Q3: Is the solubility of this compound sulfate pH-dependent?
A3: Yes, the solubility of this compound sulfate is highly dependent on pH. It can be dissolved in aqueous basic solutions, such as sodium hydroxide, and will precipitate out of solution upon the addition of an acid, like sulfuric acid.[1][2] This property is often utilized in its purification.
Q4: Are there alternative solvents I can use to dissolve this compound sulfate?
A4: While quantitative data is limited, polar aprotic solvents like dimethylformamide (DMF) are often used as reaction media for this compound and its derivatives, particularly in condensation reactions.[3][4] Complete dissolution may not always be necessary, as the reaction can sometimes proceed in a slurry.
Q5: Can I use the free base of this compound to improve solubility?
A5: While the free base of this compound may exhibit different solubility characteristics, it is often generated in situ from the salt form for reactions. The sulfate salt is a common commercially available and stable form of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound sulfate in chemical reactions.
Issue 1: Poor Solubility in the Chosen Reaction Solvent
-
Observation: this compound sulfate does not dissolve in the reaction solvent, forming a suspension or slurry.
-
Troubleshooting Steps:
-
pH Adjustment: If compatible with your reaction conditions, consider adding a base to increase the pH of the reaction mixture. This can deprotonate the uracil (B121893) derivative and enhance its solubility.
-
Co-solvent System: The addition of a polar aprotic co-solvent such as DMF or DMSO may improve solubility.
-
Heating: Gently heating the mixture with stirring can sometimes aid in dissolution. However, be cautious of potential degradation of your starting materials or products at elevated temperatures.
-
Proceed as a Slurry: For some reactions, particularly condensations, it is possible to proceed with the reaction even if the this compound sulfate is not fully dissolved. The reaction may occur at the solid-liquid interface, with the dissolved portion of the reactant being consumed and more solid dissolving as the reaction progresses.
-
Alternative Salt Form: If feasible, consider using the hydrochloride salt of this compound, which has been reported to have better aqueous solubility.[1][2]
-
Issue 2: Precipitation of Reactant or Product During the Reaction
-
Observation: A solid precipitates from the reaction mixture upon addition of other reagents or as the reaction progresses.
-
Troubleshooting Steps:
-
Identify the Precipitate: If possible, isolate and analyze the precipitate to determine if it is unreacted starting material, the desired product, or a byproduct.
-
Solvent Volume: Increasing the volume of the reaction solvent may help to keep all components in solution.
-
Temperature Control: If the reaction is exothermic, the change in temperature may be affecting the solubility of your components. Consider controlling the reaction temperature with an ice bath or cooling system.
-
Order of Addition: The order in which you add your reagents can sometimes influence solubility. Experiment with different addition sequences.
-
Issue 3: Inconsistent Reaction Yields
-
Observation: The yield of the desired product varies significantly between batches.
-
Troubleshooting Steps:
-
Ensure Homogeneity: If the reaction is being run as a slurry, ensure that the mixture is being stirred vigorously to maintain a homogeneous suspension. This will help to ensure consistent reaction rates.
-
Control Moisture: this compound sulfate and other reactants may be hygroscopic. Ensure that all reagents and solvents are dry, as water can affect both solubility and reaction outcomes.
-
Purity of Starting Material: Verify the purity of your this compound sulfate, as impurities can interfere with the reaction.
-
Data Presentation
Table 1: Qualitative Solubility of this compound Sulfate
| Solvent | Solubility | Notes |
| Water | Sparingly Soluble / Slightly Soluble[1][2] | Solubility is significantly increased in basic aqueous solutions. |
| Ethanol | Very Low to Insoluble | Based on general properties of similar compounds. |
| Dimethylformamide (DMF) | Moderate | Often used as a solvent for reactions involving this compound derivatives, though complete dissolution may not always occur.[3][4] |
| Dimethyl Sulfoxide (DMSO) | Moderate | Similar to DMF, can be a suitable reaction solvent. |
| Aqueous Sodium Hydroxide | Soluble | Dissolves due to deprotonation. |
| Aqueous Acid | Insoluble | Precipitates from basic solutions upon acidification.[1][2] |
Experimental Protocols
Protocol for Condensation Reaction of this compound Derivatives with Carboxylic Acids in DMF
This protocol is adapted from a general procedure for the synthesis of 6-amino-5-carboxamidouracils.[3][4]
Materials:
-
This compound derivative (e.g., this compound sulfate)
-
Carboxylic acid
-
Coupling agent (e.g., COMU - (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 equivalent) and the coupling agent (1.1 equivalents) in a minimal amount of DMF.
-
In a separate vessel, prepare a mixture of the this compound derivative (1.1 equivalents) and the base (2.0 equivalents) in a minimal amount of DMF. Note that the this compound derivative may not fully dissolve, forming a suspension.
-
With stirring, add the mixture containing the this compound derivative dropwise to the solution of the carboxylic acid and coupling agent at room temperature.
-
Continue to stir the reaction mixture at room temperature. The reaction is often rapid and may be complete within 5-10 minutes.
-
Upon completion of the reaction, add water to the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under reduced pressure.
Visualizations
Caption: Experimental workflow for the condensation of this compound sulfate.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
Stability issues and degradation pathways of 5,6-Diaminouracil
Welcome to the Technical Support Center for 5,6-Diaminouracil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound, as a substituted pyrimidine (B1678525), is susceptible to several degradation pathways. The primary concerns are oxidation, hydrolysis, and photodegradation. The two amino groups on the pyrimidine ring make the molecule particularly sensitive to oxidative conditions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: While specific data for this compound is limited, related aminouracil compounds show susceptibility to hydrolysis under both acidic and basic conditions. It is anticipated that extreme pH values will accelerate the degradation of this compound. For optimal stability in aqueous solutions, it is recommended to maintain a pH close to neutral.
Q3: Is this compound sensitive to light?
A3: Yes, uracil (B121893) and its derivatives are known to be susceptible to photodegradation. It is crucial to protect solutions of this compound from light to prevent the formation of photoproducts. Amber vials and storage in the dark are recommended.
Q4: What are the recommended storage conditions for this compound?
A4: For solid this compound, it is recommended to store it in a cool, dry, and dark place. Some derivatives are known to be hygroscopic, so protection from moisture is important. Solutions should be freshly prepared. If short-term storage of solutions is necessary, they should be kept at low temperatures (2-8°C) and protected from light.
Q5: What are the likely degradation products of this compound?
A5: Based on the structure of this compound, potential degradation products could arise from oxidation of the amino groups, hydrolysis of the pyrimidine ring, and reactions initiated by photolytic cleavage. While specific degradation products have not been extensively documented, they are likely to be more polar compounds resulting from ring opening or oxidation.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound due to improper sample handling or storage. | Prepare fresh solutions for each experiment. Ensure solutions are protected from light and stored at low temperatures if not used immediately. Verify the purity of the starting material. |
| Low or no recovery of this compound | Adsorption to container surfaces or significant degradation during the experiment. | Use silanized glassware to minimize adsorption. Check the pH and temperature of your experimental conditions to ensure they are within a stable range for the compound. |
| Discoloration of this compound solution | Oxidation of the compound. | Prepare solutions in degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if the experiment allows. |
| Inconsistent results between experiments | Variability in experimental conditions (e.g., light exposure, temperature fluctuations, pH shifts). | Standardize all experimental parameters. Use a consistent light source or work in a dark room. Control the temperature using a water bath or incubator. Buffer your solutions to maintain a constant pH. |
Quantitative Stability Data
| Condition | Parameter | Expected Stability of this compound | Notes |
| pH | Acidic (pH < 4) | Low | Susceptible to hydrolysis. |
| Neutral (pH 6-8) | Moderate to High | Optimal pH range for stability in aqueous solutions. | |
| Basic (pH > 9) | Low | Susceptible to hydrolysis and oxidation. | |
| Temperature | Refrigerated (2-8°C) | High | Recommended for short-term storage of solutions. |
| Room Temperature (20-25°C) | Moderate | Degradation may occur over time, especially in solution. | |
| Elevated (> 40°C) | Low | Thermal degradation is expected. | |
| Light | Dark | High | Essential for preventing photodegradation. |
| Ambient Light | Moderate | Gradual degradation is likely. | |
| UV Light | Very Low | Rapid degradation is expected. | |
| Oxidizing Agents | (e.g., H₂O₂) | Very Low | The amino groups are highly susceptible to oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Thermal Degradation: Place a sample of solid this compound and an aliquot of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photodegradation: Expose a solution of this compound to UV light in a photostability chamber for a specified duration.
-
Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze this compound and its potential degradation products.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of a buffered aqueous phase (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Example Gradient Program:
-
0-5 min: 5% Organic
-
5-20 min: 5% to 50% Organic (linear gradient)
-
20-25 min: 50% Organic
-
25-30 min: 50% to 5% Organic (linear gradient)
-
30-35 min: 5% Organic (equilibration)
Detection:
-
Monitor at a wavelength determined by the UV spectrum of this compound (a wavelength around 260-280 nm is a reasonable starting point).
Procedure:
-
Prepare standards of this compound and samples from the forced degradation study in the initial mobile phase composition.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Visualizations
The following diagrams illustrate potential degradation pathways and experimental workflows.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Logical workflow for troubleshooting unexpected HPLC peaks.
Technical Support Center: 1,3-diethyl-5,6-diaminouracil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic compound 1,3-diethyl-5,6-diaminouracil (B15585).
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of 1,3-diethyl-5,6-diaminouracil in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Reduced or no product yield in reaction | The hygroscopic 1,3-diethyl-5,6-diaminouracil may have absorbed moisture from the atmosphere, which can inhibit the reaction. | Ensure the compound is stored in a desiccator over a drying agent and handled under an inert atmosphere (e.g., in a glove box). If moisture absorption is suspected, the compound may be dried under vacuum. It is crucial to handle hygroscopic solids in a moisture-free environment, which may require the use of specialized equipment like a glove box or glove bag.[1] |
| Inconsistent results between experiments | Variability in the moisture content of 1,3-diethyl-5,6-diaminouracil can lead to inconsistent reaction outcomes. | Standardize the handling procedure for each experiment. This includes minimizing the time the container is open to the atmosphere and using fresh, properly stored reagent for each set of experiments. |
| Compound appears clumpy or caked | The yellow solid has likely been exposed to moisture, causing the particles to agglomerate.[2][3] | While the compound may still be usable after drying, for sensitive reactions, it is recommended to use a fresh, unopened container of the reagent. To dry the material, it can be placed under a high vacuum for several hours. Gentle heating can be applied, but care must be taken to avoid thermal degradation. |
| Difficulty in weighing and dispensing | The static nature of the fine powder and its hygroscopicity can make accurate weighing challenging. | Use an anti-static weighing dish or an ionizing bar to reduce static cling.[4] Weigh the compound in a glove box or under a stream of inert gas to prevent moisture uptake during the process. Work quickly and keep the container sealed as much as possible. |
| Reaction mixture color is off | Impurities in the 1,3-diethyl-5,6-diaminouracil, possibly due to degradation from moisture, can cause unexpected color changes in the reaction. | Use a fresh batch of the compound. The purity of the diaminouracil is important for achieving high yields in subsequent reactions.[5][6] |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What is the proper way to store 1,3-diethyl-5,6-diaminouracil? A1: Due to its hygroscopic nature, 1,3-diethyl-5,6-diaminouracil should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.[7] The container should be kept in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) to minimize exposure to moisture.
-
Q2: How can I tell if my 1,3-diethyl-5,6-diaminouracil has absorbed moisture? A2: Visual signs of moisture absorption include a change in the physical appearance of the yellow solid from a free-flowing powder to a clumpy or caked substance.[2][3]
-
Q3: Can I dry 1,3-diethyl-5,6-diaminouracil if it has been exposed to moisture? A3: Yes, it is possible to dry the compound by placing it under a high vacuum for several hours. Gentle heating may accelerate the process, but the temperature should be kept well below its melting point (88-98°C) to prevent thermal degradation. However, for highly sensitive reactions, using a fresh, unopened container is recommended for best results.
In Experimental Use
-
Q4: What precautions should I take when weighing 1,3-diethyl-5,6-diaminouracil? A4: Weighing should be performed as quickly as possible to minimize exposure to air. Using a glove box or a balance enclosure purged with an inert gas is ideal. If this is not possible, work in a low-humidity environment and keep the stock bottle tightly sealed when not in use.
-
Q5: How will moisture affect my synthesis of xanthine (B1682287) derivatives? A5: Water can interfere with the cyclization step of the Traube purine (B94841) synthesis, a common method for preparing xanthines from diaminouracils.[8][9][10] This can lead to the formation of intermediate formylation products instead of the desired fused ring system, resulting in lower yields of the xanthine product.
-
Q6: Are there any solvents that should be avoided with 1,3-diethyl-5,6-diaminouracil? A6: Protic solvents containing residual water should be used with caution, and anhydrous solvents are recommended for most applications. The compound's purity is crucial for successful outcomes in organic synthesis.[11]
Experimental Protocols
Microwave-Assisted Synthesis of 1,3-Diethylxanthine
This protocol is adapted from a known procedure for the rapid synthesis of xanthine derivatives.[5][6]
Materials:
-
1,3-diethyl-5,6-diaminouracil
-
Triethyl orthoformate
-
2 N Hydrochloric acid (HCl)
-
Brine (saturated sodium chloride solution)
-
Dichloromethane (B109758) (CH2Cl2)
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
Procedure:
-
In a 10 mL pressure-rated microwave tube equipped with a stir bar, add 1 g of 1,3-diethyl-5,6-diaminouracil and 6 mL of triethyl orthoformate.
-
Seal the tube and place it in a microwave reactor.
-
Irradiate the mixture with stirring for 5 minutes at 160°C (power setting of approximately 120 W).
-
After cooling, dilute the resulting yellow suspension with 50 mL of 2 N aqueous HCl solution.
-
Add brine to the suspension and extract the aqueous phase three times with 100 mL of dichloromethane each time.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 1,3-diethylxanthine.
-
The product can be further purified by recrystallization if necessary.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hygroscopy - Wikipedia [en.wikipedia.org]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Page loading... [guidechem.com]
- 8. scribd.com [scribd.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. Traube Purine Synthesis [drugfuture.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Traube Purine Synthesis
Welcome to the technical support center for the Traube purine (B94841) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purine synthesis experiments. Here you will find detailed guides and frequently asked questions to help you prevent the formation of common side-products and maximize the yield and purity of your target purine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Traube purine synthesis?
The Traube purine synthesis is a classic and versatile method for the preparation of purine derivatives. The core of this synthesis involves the construction of the purine ring system by first synthesizing a substituted pyrimidine (B1678525), followed by the annulation of an imidazole (B134444) ring. The key steps typically involve the nitrosation of a 4,6-diaminopyrimidine (B116622) at the 5-position, followed by reduction to a 4,5,6-triaminopyrimidine, and subsequent cyclization with a one-carbon unit, most commonly formic acid or its derivatives.[1][2][3]
Q2: What are the critical starting materials and reagents in this synthesis?
The synthesis typically begins with a 4,6-disubstituted pyrimidine, such as 4,6-diaminopyrimidine or 4-amino-6-hydroxypyrimidine. Key reagents include:
-
Nitrosating agents: Sodium nitrite (B80452) (NaNO₂) with an acid is commonly used to introduce a nitroso group at the 5-position of the pyrimidine ring.[3][4]
-
Reducing agents: Ammonium sulfide (B99878) or sodium dithionite (B78146) are frequently employed to reduce the nitroso group to an amino group, yielding a highly reactive 4,5-diaminopyrimidine (B145471) intermediate.[1][2]
-
Cyclizing agents: Formic acid is the most common reagent for providing the final carbon atom to complete the imidazole ring.[1] Alternatives such as triethyl orthoformate, urea (B33335), or potassium ethyl xanthate can be used to introduce different functionalities at the 8-position.[1]
Q3: What are the major advantages and limitations of the Traube synthesis?
Advantages:
-
Versatility: The method allows for the synthesis of a wide variety of purine derivatives by modifying the starting pyrimidine and the cyclizing agent.
-
Accessibility of Starting Materials: The pyrimidine precursors are often commercially available or can be synthesized through established methods.
Limitations:
-
Potential for Side-Products: The reaction can be prone to the formation of side-products if not carefully controlled, including incomplete formylation, N-oxides, and self-condensation of the pyrimidine starting material.[1]
-
Harsh Reaction Conditions: The cyclization step often requires high temperatures and strong acids, which may not be suitable for sensitive substrates.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during the Traube purine synthesis.
Problem 1: Incomplete Formylation or Failure of Cyclization
Q: My reaction has stalled after the reduction step, or the final purine product is not forming. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors related to the formylation and cyclization steps.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Prevention Strategy |
| Purity of the 4,5-Diaminopyrimidine: | The 4,5-diaminopyrimidine intermediate is highly susceptible to oxidation and degradation. Ensure it is used immediately after preparation or stored under an inert atmosphere. The purity of the starting 4,6-diaminopyrimidine is also crucial, as impurities can lead to unexpected side reactions.[1] |
| Inefficient Formylating Agent: | While formic acid is standard, its efficiency can be substrate-dependent. Consider using a more reactive formylating agent like triethyl orthoformate, which can lead to cleaner reactions and milder conditions.[5][6][7] Formyl acetate, generated in situ from acetic anhydride (B1165640) and formic acid, is another highly reactive alternative.[5] |
| Suboptimal Cyclization Conditions: | The cyclization step is often the most challenging. Insufficient temperature or reaction time can lead to incomplete conversion. A systematic optimization of the reaction temperature and time is recommended. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the cyclization of related xanthine (B1682287) derivatives.[8] |
| Hydrolysis of the Formylated Intermediate: | The mono-formylated intermediate can be susceptible to hydrolysis, especially in the presence of water and acid. Ensure anhydrous conditions during the cyclization step if possible. |
Experimental Protocol: Enhanced Cyclization Using Triethyl Orthoformate
-
To a solution of the 4,5-diaminopyrimidine (1 equivalent) in a suitable solvent such as DMF or dioxane, add triethyl orthoformate (3-5 equivalents).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Problem 2: Formation of N-Oxide Side-Products
Q: I am observing the formation of undesired N-oxide byproducts in my reaction. How can I prevent this?
A: N-oxide formation is typically a result of unintended oxidation of the nitrogen atoms in the purine ring.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Prevention Strategy |
| Oxidizing Agents Present: | Trace amounts of oxidizing agents in the reagents or formed during the reaction can lead to N-oxide formation. Ensure high-purity reagents are used. |
| Air Oxidation: | The 4,5-diaminopyrimidine intermediate and the final purine product can be sensitive to air oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this. |
| Side Reactions of Nitrosation: | The initial nitrosation step, if not properly controlled, can lead to the formation of reactive nitrogen species that may act as oxidizing agents. Maintain a low temperature (0-5 °C) during nitrosation and add the nitrosating agent slowly. |
Workflow for Minimizing N-Oxide Formation
Caption: Troubleshooting workflow for N-oxide formation.
Problem 3: Formation of 8-Oxo or 8-Thioxo Purine Derivatives
Q: My final product is an 8-oxo or 8-thioxo purine instead of the expected 8-unsubstituted purine. Why is this happening?
A: This is not a side-reaction in the traditional sense, but rather the expected outcome when using specific alternative cyclizing agents.
Explanation and Controlled Synthesis:
The formation of 8-oxo or 8-thioxo purines occurs when urea or a xanthate derivative is used instead of formic acid for the cyclization step.[1] These reagents provide the C8 carbon and the corresponding heteroatom in a single step.
Experimental Protocol: Synthesis of 8-Oxo-Purines using Urea
-
Mix the 4,5-diaminopyrimidine (1 equivalent) with an excess of urea (5-10 equivalents).
-
Heat the mixture to a molten state (typically 180-220 °C) in an open vessel or a flask equipped with a condenser.
-
Maintain the temperature for 1-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and dissolve the solid in a hot aqueous base (e.g., 1M NaOH).
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with an acid (e.g., acetic acid or HCl) to precipitate the 8-oxo-purine product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
A similar protocol can be followed for the synthesis of 8-thioxo-purines using potassium ethyl xanthate.
Problem 4: Formation of Pyrimidine Dimers or Polymeric Materials
Q: I am observing a significant amount of an insoluble, high molecular weight byproduct. What is it and how can I avoid it?
A: The formation of insoluble polymeric material is often due to the self-condensation of the highly reactive 4,5-diaminopyrimidine intermediate.
Mechanism of Pyrimidine Self-Condensation
The highly nucleophilic amino groups of the 4,5-diaminopyrimidine can react with other molecules of the same compound, especially at high concentrations and elevated temperatures, leading to the formation of dimers and higher-order oligomers. This process is often irreversible and leads to a significant loss of the desired starting material.
Caption: Simplified pathway of pyrimidine self-condensation.
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Concentration | Use a more dilute solution of the 4,5-diaminopyrimidine for the cyclization step. | Lowering the concentration reduces the probability of intermolecular reactions. |
| Temperature | Maintain the lowest possible temperature that still allows for efficient cyclization. | High temperatures increase the rate of the undesired self-condensation reaction. |
| Order of Addition | Add the 4,5-diaminopyrimidine solution slowly to a pre-heated solution of the cyclizing agent. | This ensures that the concentration of the reactive intermediate is kept low at any given time, favoring the intramolecular cyclization over intermolecular side reactions. |
| pH Control | Maintain a slightly acidic pH during the workup of the 4,5-diaminopyrimidine to improve its stability. | Protonation of the amino groups reduces their nucleophilicity and susceptibility to self-condensation. |
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Optimization of coupling reagents for 6-amino-5-carboxamidouracils synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-amino-5-carboxamidouracils.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 6-amino-5-carboxamidouracils?
A1: The primary methods involve the condensation of a 5,6-diaminouracil derivative with a carboxylic acid using a coupling reagent. Established methods include using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) or activating the carboxylic acid by forming the corresponding acid chloride.[1][2] A more recent, highly efficient method utilizes the uronium salt COMU ((1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which often leads to rapid precipitation of the pure product.[1][2][3]
Q2: Why is the reaction regioselective for the 5-amino group over the 6-amino group?
A2: The synthesis is highly regioselective, yielding the 5-carboxamido derivative rather than the 6-carboxamido product. This selectivity is due to the different nucleophilicity of the two amino groups. The 5-amino group is more nucleophilic and readily attacks the activated carboxylic acid. This has been unambiguously confirmed by single X-ray crystallography and multidimensional NMR experiments.[1][2]
Q3: What makes COMU a preferred coupling reagent for this synthesis?
A3: COMU is a highly efficient and safe coupling reagent.[4] It offers several advantages for this specific synthesis:
-
Speed: Optimized reactions can lead to product precipitation in as little as 5 to 10 minutes.[1][2]
-
High Yields: The method is versatile and provides high isolated yields, often exceeding 80%.[1][2]
-
Safety: COMU is a non-hazardous alternative to other potentially explosive benzotriazole-based reagents.[2][4]
-
Purity: The reaction often yields products of high purity that precipitate directly from the reaction mixture, simplifying purification.[1][2]
-
Reactivity: COMU exists in the more reactive uronium form and is considered more efficient than reagents based on HOBt or HOAt.[4][5]
Q4: Can other common peptide coupling reagents like HATU, HBTU, or PyBOP be used?
A4: Yes, other standard peptide coupling reagents can be used, although optimization may be required. Reagents like HATU, HBTU, and PyBOP are effective for amide bond formation.[4][5][6] However, they may have drawbacks compared to COMU for this specific application. For instance, HBTU and HATU can cause guanidinylation of the N-terminal amine if used in excess, a potential side reaction with the 6-amino group.[4][6][7] Phosphonium-based reagents like PyBOP are generally cleaner but may be less reactive.[5] The efficiency of these reagents generally follows the order of the active ester they generate: OAt (from HATU) > Oxyma (from COMU) > OBt (from HBTU/PyBOP).[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Ineffective coupling reagent activation. | Ensure the coupling reagent is fresh and has been stored under anhydrous conditions. For uronium/aminium salts (COMU, HATU, HBTU), pre-activating the carboxylic acid for a few minutes before adding the diaminouracil may improve results. |
| Incorrect base or stoichiometry. | A non-nucleophilic base like diisopropylethylamine (DIPEA) is typically used.[3] Ensure the correct stoichiometry is used (e.g., for COMU, 1.1 eq. COMU, 1.1 eq. diaminouracil, and 2.0 eq. DIPEA relative to the carboxylic acid).[3] | |
| Poor solubility of starting materials. | Use a suitable aprotic polar solvent like Dimethylformamide (DMF) to ensure all reactants are fully dissolved before mixing.[3] | |
| Product Fails to Precipitate | Product is soluble in the reaction mixture. | If the product does not precipitate upon formation, add water to induce precipitation.[3] If the product remains soluble, proceed with an aqueous workup and extract the product with an appropriate organic solvent like diethyl ether.[1][2] |
| Difficult Purification / Presence of Byproducts | Byproducts from the coupling reagent. | Choose a reagent with water-soluble byproducts (e.g., EDC-HCl, COMU, HBTU) to simplify purification.[7] Avoid using excess uronium reagents like HBTU or HATU, which can react with the free amino group to form a guanidinium (B1211019) byproduct.[4][6] |
| Formation of the 6-carboxamido isomer. | This is rarely observed due to the high regioselectivity.[1][2] If suspected, confirm the structure using multidimensional NMR. The issue may lie with extreme reaction conditions or an unusual substrate. Revert to milder conditions (room temperature, short reaction times). | |
| Duplicated Signals in NMR Spectrum | Presence of cis/trans amide conformers. | Duplication of NMR signals can arise from restricted rotation around the newly formed amide bond, leading to cis and trans conformers.[3] This is not an indication of impurity. Dynamic NMR experiments or heating the sample may cause the signals to coalesce. |
Data Presentation: Coupling Reagent Comparison
| Coupling Reagent | Class | Key Advantages | Potential Issues |
| COMU | Uronium Salt (Oxyma-based) | Very fast, high yields, safe (non-explosive), excellent solubility, clean reactions.[2][4][5] | Relatively new compared to others. |
| HATU | Aminium Salt (HOAt-based) | Very fast and efficient, less epimerization.[4][6] More reactive than HBTU.[5] | Can cause N-terminal guanidinylation if used in excess.[4][6] HOAt is potentially explosive. |
| HBTU / TBTU | Aminium Salt (HOBt-based) | Efficient, well-established, water-soluble byproducts.[4][7] | Can cause guanidinylation.[4][6][7] HOBt is potentially explosive.[7] Less reactive than HATU or COMU.[5] |
| EDC-HCl | Carbodiimide | Inexpensive, byproducts are easily removed by washing with water.[1][2] | Can lead to racemization (less of a concern if the carboxylic acid is not chiral). Side reactions can occur. Often requires an additive like HOBt.[8] |
| PyBOP | Phosphonium Salt (HOBt-based) | Byproducts are less hazardous than BOP, does not cause guanidinylation.[5] | Generates less reactive OBt esters compared to HATU or COMU.[5] |
Data Presentation: Synthesis Yields using COMU
The following table summarizes isolated yields for the synthesis of various N-(6-amino-uracil-5-yl)amides using the COMU coupling reagent as described in the literature.[1][3]
| 6-Aminouracil Derivative | Carboxylic Acid Derivative | Product | Yield (%) |
| 1,3-dipropyl-5,6-diaminouracil | 4-Methoxybenzoic acid | N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methoxy-benzamide | 87%[1] |
| 1,3-dipropyl-5,6-diaminouracil | Benzoic acid | N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 85%[1] |
| 3-ethyl-5,6-diaminouracil | 2-Phenylcyclopropanecarboxylic acid | N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenylcyclopropanecarboxamide | 89%[1] |
| 3-ethyl-5,6-diaminouracil | 4-((4-Nitrophenoxy)sulfonyl)benzoic acid | 4-Nitrophenyl 4-((6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)benzenesulfonate | 78%[1] |
| 3-ethyl-5,6-diaminouracil | Cinnamic acid | N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide | 80%[3] |
| 3-(prop-2-yn-1-yl)-5,6-diaminouracil | 3-(3,4-Diethoxyphenyl)propiolic acid | N-(6-Amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-diethoxyphenyl)propiolamide | 79%[3] |
| 1,3-diethyl-5,6-diaminouracil | Adamantane-1-carboxylic acid | N-(6-amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)adamantane-1-carboxamide | 99%[1] |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using COMU
This protocol is adapted from the optimized procedure for synthesizing 6-amino-5-carboxamidouracils.[3]
-
Reagent Preparation:
-
In a flask, dissolve the carboxylic acid (1.0 equivalent) and COMU (1.1 equivalents) in a minimum amount of anhydrous DMF.
-
In a separate flask, dissolve the this compound derivative (1.1 equivalents) and DIPEA (2.0 equivalents) in a minimum amount of anhydrous DMF.
-
-
Reaction:
-
Add the solution of the diaminouracil and DIPEA dropwise to the carboxylic acid and COMU solution.
-
Stir the reaction mixture at room temperature. The reaction is typically very fast, and a precipitate may form within 5-10 minutes.
-
-
Workup and Isolation:
-
After 5-10 minutes of stirring, add water to the reaction mixture to induce or complete precipitation.
-
Filter the resulting precipitate.
-
Wash the collected solid with water to remove DMF and byproducts.
-
Dry the purified product under reduced pressure. No further purification is typically required.
-
Protocol 2: General Procedure for Amide Synthesis using HBTU/HATU
This is a general protocol for amide coupling using aminium-based reagents, which can be adapted for the synthesis of 6-amino-5-carboxamidouracils.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 equivalent) and HBTU or HATU (1.0 equivalent) in DMF.
-
Add a non-nucleophilic base such as DIPEA or N-methylmorpholine (NMM) (2.0 equivalents).
-
(Optional) To suppress potential racemization with chiral acids, 1-hydroxybenzotriazole (B26582) (HOBt) can be added as an additive.[6][9]
-
-
Activation:
-
Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Reaction:
-
Add the this compound derivative (1.0 equivalent) to the activated carboxylic acid mixture.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
-
Workup and Isolation:
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with aqueous acid, base, and brine to remove byproducts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization as needed.
-
Visualizations
Caption: Experimental workflow for the COMU-mediated synthesis of 6-amino-5-carboxamidouracils.
Caption: Troubleshooting decision tree for low-yield synthesis reactions.
Caption: Simplified mechanism for amide bond formation in 6-amino-5-carboxamidouracil synthesis.
References
- 1. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 2. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Technical Support Center: Synthesis of 5,6-Diaminouracil Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scaling up of 5,6-diaminouracil derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound typically begins with readily available precursors. A common route involves the condensation of ethyl cyanoacetate (B8463686) and urea (B33335) to form 6-aminouracil (B15529).[1][2] This intermediate is then nitrosated to yield 5-nitroso-6-aminouracil, which is subsequently reduced to the desired this compound.[1][2] Another approach involves the hydrolysis of N-(6-acetamido-2,4-dioxo-1H-pyrimidin-5-yl)acetamide.[3]
Q2: How can I purify the crude this compound product?
A common and effective method for purifying this compound is by converting it to its salt form. The crude product can be treated with hydrochloric acid to form the hydrochloride salt or with sulfuric acid to yield the sulfate (B86663) salt.[1][2] The hydrochloride salt is appreciably soluble in water, whereas the sulfate salt is only slightly soluble.[2] The choice of salt can depend on the desired solubility for subsequent reaction steps. The purification process often involves dissolving the crude material in a basic solution, clarifying the solution, and then precipitating the salt by adding the respective acid.[1]
Q3: What are some common methods for synthesizing this compound derivatives, specifically at the 5-amino position?
Derivatization at the 5-amino position is frequently achieved through amide bond formation. This involves coupling the this compound with a carboxylic acid. Modern coupling reagents like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine) have been shown to be highly efficient, often leading to the precipitation of pure products in short reaction times.[4][5] This method is noted for its regioselectivity, favoring acylation at the 5-amino group.[5]
Q4: Are there any specific safety precautions I should take during the synthesis?
Yes, several steps require specific safety measures. During the initial synthesis of 6-aminouracil from sodium ethoxide, hydrogen gas is evolved, and appropriate precautions must be taken.[2][6] The nitrosation step should be performed in a well-ventilated hood.[2] When neutralizing the reaction mixture with glacial acetic acid, frothing can occur and should be controlled by careful addition.[2][6] It is crucial to conduct a thorough risk assessment before starting any chemical synthesis.
Troubleshooting Guides
Problem 1: The reaction mixture becomes solid during the synthesis of 6-aminouracil.
| Potential Cause | Recommended Solution |
| High concentration of reactants. | This is an expected observation in some published procedures.[2][6] The stirrer may need to be stopped temporarily. The solid mass can be dissolved by adding hot water at the end of the reaction time to proceed with the workup.[2] |
| Improper temperature control. | Ensure the reaction is heated under reflux as per the protocol to maintain solubility and reaction rate. |
Problem 2: Vigorous frothing occurs upon addition of glacial acetic acid.
| Potential Cause | Recommended Solution |
| Rapid neutralization of the basic reaction mixture. | Add the glacial acetic acid cautiously and slowly to control the rate of gas evolution.[2][6] This is particularly important as the 6-aminouracil begins to precipitate.[2][6] |
| Reaction temperature is too high. | Ensure the solution is at the recommended temperature before starting the neutralization process. |
Problem 3: The reduction of the red 5-nitroso-6-aminouracil is incomplete.
| Potential Cause | Recommended Solution |
| Insufficient or poor quality reducing agent (e.g., sodium hydrosulfite). | The amount of sodium hydrosulfite required can depend on its age and quality.[2] Add the sodium hydrosulfite portion-wise until the red color is completely bleached, and then add a slight excess to ensure complete reduction.[2] |
| Reaction temperature is too low. | The reduction is typically carried out by heating the slurry on a steam bath to ensure the reaction goes to completion.[2] |
Problem 4: Low yield of the final this compound derivative.
| Potential Cause | Recommended Solution |
| Incomplete coupling reaction. | Ensure the use of an efficient coupling reagent like COMU and an appropriate base.[5] The reaction time should be optimized; however, with COMU, reactions are often complete within 5-10 minutes.[5] |
| Product loss during workup and purification. | The product often precipitates upon the addition of water to the reaction mixture.[5] Ensure complete precipitation before filtration. Wash the precipitate with water to remove impurities. |
| Suboptimal reaction conditions when scaling up. | When scaling up, it is important to maintain efficient stirring and temperature control. The ratio of solvents to reactants may also need to be adjusted. One study noted that their COMU-mediated coupling performed well on scales from 60 mg to 1.5 g with minimal impact on yield.[5] |
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol is a modification of previously described methods.[2]
-
Preparation of 6-Aminouracil: In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve 39.4 g of sodium in 1 L of absolute ethanol. To this solution, add 91.5 ml of ethyl cyanoacetate and 51.5 g of urea. Heat the mixture under reflux with vigorous stirring for 4 hours. The mixture will become solid.
-
Workup of 6-Aminouracil: After the reflux, add 1 L of hot (80°C) water to dissolve the solid. Heat the solution to 80°C for 15 minutes and then neutralize to litmus (B1172312) with glacial acetic acid.
-
Nitrosation: Add an additional 75 ml of glacial acetic acid, followed by the cautious addition of a solution of 64.8 g of sodium nitrite (B80452) in 70 ml of water. A rose-red precipitate of 5-nitroso-6-aminouracil will form.
-
Reduction: Filter the nitroso compound and transfer the moist solid back to the flask. Add 430 ml of warm water (50°C). Heat the slurry on a steam bath and add solid sodium hydrosulfite in portions until the red color disappears completely. Add an additional 30 g of sodium hydrosulfite and continue heating for 15 minutes.
-
Isolation of Bisulfite Adduct: Cool the mixture and filter the tan diaminouracil bisulfite adduct. Wash with water and partially dry.
-
Conversion to Hydrochloride: Transfer the bisulfite adduct to a flask and add 100-200 ml of concentrated hydrochloric acid to form a stirrable slurry. Heat on a steam bath with stirring for 1 hour in a fume hood.
-
Final Product: Filter the resulting tan this compound hydrochloride, wash with acetone, and dry under vacuum over phosphorus pentoxide. The expected yield is 104–124 g (68–81%).[2][6]
Visualizations
Caption: Workflow for this compound synthesis and derivatization.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
Validation & Comparative
Comparative Bioactivity of 5,6-Diaminouracil Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 5,6-diaminouracil derivatives. It includes a summary of their anticancer, antiviral, and antimicrobial properties, supported by available experimental data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Derivatives of this compound serve as crucial precursors in the synthesis of a wide range of heterocyclic compounds, demonstrating significant therapeutic potential.[1][2] These derivatives are recognized for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The versatility of the uracil (B121893) scaffold allows for substitutions at the N1, N3, C5, and C6 positions, making it a promising area for the development of new therapeutic agents.[3]
Comparative Analysis of Bioactivity
The biological activity of this compound derivatives is significantly influenced by the nature and position of their substituents. The following sections summarize the observed activities and present comparative data for different derivatives.
Anticancer Activity
Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. For instance, novel 6-amino-5-salicylidene uracils have been synthesized and evaluated for their in vitro activity against human prostate adenocarcinoma (PC-3), human alveolar adenocarcinoma (A549), and human neuroblastoma (SHSY-5Y) cell lines.[3] Structure-activity relationship (SAR) analysis of these compounds revealed that derivatives with electron-donating groups (such as hydroxyl, methoxy, methyl, and t-butyl) on the aromatic ring generally exhibit moderate to good activity.[3] Conversely, derivatives with electron-withdrawing substituents like nitro and halogens tend to show minimal activity.[3]
Another class of derivatives, 5-cinnamoyl-6-aminouracils, has also shown promise as anticancer agents.[4] Notably, 1,3-dimethyl-5-cinnamoyl-6-aminouracil was found to be active against P388 leukemia in vivo.[4]
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(Phenylamino)uracil | 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Not Specified | 2.3 | [1][2] |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Not Specified | 12 | [1][2] | |
| Uracil-coumarin hybrid | Hybrid 57 | A-549 (lung cancer) | 5.68 | [5] |
Antiviral Activity
Uracil derivatives are known for their antiviral properties, with some acting as non-nucleoside inhibitors of viral enzymes.[6] For example, certain 6-amino-1,3-dimethyl-5-(substituted methylidene)aminouracils have been shown to reduce the cytopathogenicity of the Peste des petits ruminants virus (PPRV).[7] Additionally, 5-substituted uracil derivatives have demonstrated activity against a range of RNA viruses, including SARS-HCoV OC43.[6]
| Derivative | Virus | Activity | Reference |
| Compound 2e | Peste des petits ruminants virus (PPRV) | 60% reduction in cytopathogenicity | [7] |
| Compound 2f | Peste des petits ruminants virus (PPRV) | 50% reduction in cytopathogenicity | [7] |
| (±)-3f, (±)-3i, (±)-4d, (±)-11a | SARS-HCoV OC43 | Moderate activity | [6] |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been explored against various bacterial and fungal strains. One study reported that 5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione) exhibited a more pronounced inhibitory effect against Gram-positive bacteria (such as B. cereus, B. subtilis, and S. aureus) compared to Gram-negative bacteria.[1] In another study, 5-alkyl-6-(4-substituted-1-piperazinyl)uracils were synthesized and tested, with one compound displaying potent broad-spectrum antibacterial activity.[8]
| Derivative | Microorganism | Activity | Reference |
| 5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione) | Gram-positive bacteria (B. cereus, B. subtilis, S. aureus) | Pronounced inhibitory effect | [1] |
| 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil (6h) | Gram-positive and Gram-negative bacteria | Potent broad-spectrum activity | [8] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., PC-3, A549, SHSY-5Y) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by bioactive compounds and a general workflow for their evaluation.
Caption: Hypothetical signaling pathway showing inhibition by a this compound derivative.
Caption: General experimental workflow for the evaluation of this compound derivatives.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, DNA binding and antiviral activity of new uracil, xanthine, and pteridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 5,6-Diaminouracil Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. In the development of therapeutics based on 5,6-diaminouracil derivatives—precursors to biologically active compounds like xanthines—X-ray crystallography stands as the gold standard for unambiguous structural validation. This guide provides a comparative overview of crystallographic data for select this compound derivatives and outlines the experimental protocols for their structural determination.
The three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For this compound derivatives, which are key intermediates in the synthesis of potent and selective antagonists for adenosine (B11128) receptors, understanding their precise conformation is crucial for structure-based drug design.[1] X-ray crystallography offers an unparalleled level of detail, providing definitive evidence of connectivity, stereochemistry, and intermolecular interactions.
Comparative Crystallographic Data of this compound Derivatives
To illustrate the application of X-ray crystallography in validating the structures of this compound derivatives, this section presents a comparison of crystallographic data for two distinct compounds. The data, summarized in the table below, highlights key parameters that define the crystal lattice and the quality of the structural refinement.
| Parameter | Derivative 1: N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropiolamide | Derivative 2: 6-amino-5-(4-nitrophenylazo)uridine |
| Chemical Formula | C₁₇H₁₅N₅O₃ | C₁₅H₁₆N₆O₈ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 8.847(3) | 10.435(2) |
| b (Å) | 10.345(4) | 12.011(2) |
| c (Å) | 11.045(4) | 14.584(3) |
| α (°) | 66.45(3) | 90 |
| β (°) | 70.45(3) | 108.78(3) |
| γ (°) | 88.45(3) | 90 |
| Volume (ų) | 862.8(5) | 1730.4(6) |
| Z | 2 | 4 |
| R-factor (%) | 5.38 | Not Reported |
| CCDC Number | 1874844 | Not Reported |
Note: The crystallographic data for Derivative 1 was obtained from the supplementary information of Marx et al. (2019). The data for Derivative 2 is from Köse et al. (2018), which confirmed the structure via X-ray crystallography but did not report the detailed refinement parameters in the main text.
Experimental Protocols for Structure Validation
The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction follows a well-established workflow. The detailed methodology involves crystal growth, data collection, and structure solution and refinement.
Crystal Growth
Single crystals of sufficient size and quality are a prerequisite for a successful X-ray diffraction experiment. For this compound derivatives, suitable crystals are often obtained from solutions in organic solvents.
A common method involves dissolving the synthesized and purified compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and allowing the solvent to evaporate slowly at room temperature. Over a period of several days to weeks, single crystals may form. The choice of solvent and crystallization conditions are critical and often require empirical optimization.
X-ray Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K or -173 °C) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms and reduce radiation damage.
A monochromatic X-ray beam, commonly generated from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections). A sensitive detector, such as a CCD or CMOS detector, records the positions and intensities of these reflections. A complete dataset is collected by rotating the crystal through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are then used to calculate the amplitudes of the structure factors. However, the phase information, which is essential for determining the electron density distribution, is lost during the experiment. This is known as the "phase problem."
For small molecules like this compound derivatives, the phase problem is typically solved using direct methods, which are computational algorithms that use statistical relationships between the structure factor amplitudes to estimate the initial phases.
Once initial phases are obtained, an electron density map is calculated. This map is then interpreted to build an initial molecular model, identifying the positions of the individual atoms. This model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor, which should be as low as possible for a good quality structure.
Visualization of the Crystallographic Workflow
The logical flow of validating a molecular structure using X-ray crystallography can be visualized as a sequential process, from synthesis to the final validated structure.
Caption: Workflow of X-ray Crystallography.
References
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 5,6-Diaminouracil
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds like 5,6-Diaminouracil is a critical step. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols for the analysis of uracil (B121893) and its derivatives, which are structurally similar to this compound.
Performance Comparison: HPLC vs. LC-MS
The choice between HPLC and LC-MS for purity assessment often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural information.
| Feature | HPLC with UV Detection | LC-MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection by mass-to-charge ratio, providing molecular weight information. |
| Selectivity | Good, but co-eluting impurities with similar UV spectra can interfere. | Excellent, as compounds are differentiated by both retention time and mass-to-charge ratio. |
| Sensitivity | Generally in the microgram to nanogram range. | High, often in the nanogram to picogram range. |
| Identification | Based on retention time comparison with a reference standard. | Provides molecular weight information, aiding in the identification of unknown impurities. |
| Quantitation | Robust and highly reproducible. | Excellent for trace-level quantification. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Complexity | Relatively straightforward to operate. | More complex instrumentation and data analysis. |
Experimental Protocols
The following are representative experimental protocols for the analysis of uracil and its derivatives, which can be adapted for the purity assessment of this compound.
Representative HPLC-UV Method
This method is based on the analysis of similar compounds and is suitable for determining the purity of this compound and separating it from potential impurities.
Chromatographic Conditions:
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile (B52724) and water (containing 0.1% formic acid), for example, a 20:80 (v/v) ratio.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 10 µL[1] |
| Detection | UV at 215 nm and 280 nm[1][2] |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.[1]
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution using the same diluent.[1]
Representative LC-MS Method
This method provides high sensitivity and selectivity, making it ideal for detecting and identifying trace-level impurities in this compound samples.
Liquid Chromatography Conditions:
| Parameter | Description |
| Column | Kinetex® PS C18 or Atlantis dC18 column[3][4][5] |
| Mobile Phase | A gradient elution using: A) 0.1% formic acid in water and B) Acetonitrile.[5] |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 10 µL[5] |
Mass Spectrometry Conditions:
| Parameter | Description |
| Ionization Source | Electrospray Ionization (ESI), positive mode[5][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted analysis of known impurities.[5] |
| Data Acquisition | Full scan mode can be used to screen for unknown impurities. |
Sample Preparation:
For purity assessment of a bulk substance, a simple dissolution in the initial mobile phase is typically sufficient. If analyzing for impurities in a complex matrix, a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.[3][4][5]
Experimental Workflow
The following diagram illustrates a typical workflow for the purity assessment of this compound using either HPLC or LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 5,6-Diaminouracil and Other Diaminopyrimidines in Synthetic Chemistry
In the landscape of heterocyclic chemistry, diaminopyrimidines serve as crucial building blocks for the synthesis of a wide array of biologically active molecules. Among these, 5,6-diaminouracil holds a prominent position as a versatile precursor for various fused pyrimidine (B1678525) systems, including purines and xanthines, which are core structures in numerous natural products and pharmaceutical agents. This guide provides a comparative overview of this compound and other diaminopyrimidines, focusing on their synthesis, reactivity, and application in the preparation of complex organic molecules. Experimental data is presented to offer a clear comparison of different synthetic methodologies.
Synthetic Approaches to Diaminopyrimidines: A Comparative Analysis
The synthesis of diaminopyrimidines can be achieved through several routes, with the choice of method often depending on the desired substitution pattern and the available starting materials. A common and effective strategy involves the reduction of a corresponding nitroso or nitro-pyrimidinedione.
Table 1: Comparison of Synthetic Yields for Diaminopyrimidines
| Diaminopyrimidine Derivative | Starting Material | Synthetic Method | Reagents | Yield (%) | Reference |
| This compound sulfate (B86663) | 6-Aminouracil | Nitrosation followed by reduction | NaNO₂, H₂SO₄, then Na₂S₂O₄ | 62 | [1] |
| N-substituted 5,6-diaminouracils | N-substituted 6-aminouracils | Nitrosation followed by reduction | Literature procedures | Not specified | [2] |
| 2,4-Diamino-6-substituted pyrimidines | 2,4-Diamino-6-chloropyrimidine | Nucleophilic substitution | Substituted methanols, NaH | 61-79 | [3] |
| 2,4-Diamino-5-aryl-6-substituted pyrimidines | 2,4-Diamino-5-iodo-6-substituted pyrimidines | Suzuki coupling | Arylboronic acids, Pd(dbpf)Cl₂, K₂CO₃ | 70-92 | [3] |
Experimental Protocols
Synthesis of this compound Sulfate via Reduction of 5-Nitroso-6-aminouracil
A widely employed method for the preparation of this compound is the reduction of 5-nitroso-6-aminouracil.[1][4]
Procedure:
-
Nitrosation: 6-Aminouracil is dissolved in a mixture of water and sulfuric acid. The solution is cooled, and a solution of sodium nitrite (B80452) is added dropwise while maintaining a low temperature. The resulting 5-nitroso-6-aminouracil precipitates and is collected by filtration.
-
Reduction: The isolated 5-nitroso-6-aminouracil is then suspended in water, and sodium hydrosulfite (sodium dithionite) is added in portions. The reaction mixture is heated until the color of the nitroso compound disappears, indicating the completion of the reduction.
-
Isolation: After cooling, the this compound sulfate precipitates and is collected by filtration, washed with water, and dried.
General Procedure for Amide Formation from this compound Derivatives
5,6-Diaminouracils are excellent nucleophiles and readily react with carboxylic acids or their derivatives to form amides, which can then be cyclized to form purine (B94841) rings.
-
To a solution of the respective carboxylic acid (1.0 equivalent) and a coupling agent such as COMU (1.1 equivalent) in a minimum amount of DMF, a solution of the this compound derivative (1.1 equivalent) and a base like DIPEA (2.0 equivalent) in DMF is added dropwise.
-
The reaction is stirred at room temperature for a short period (5–10 minutes).
-
Water is then added to precipitate the crude product, which is collected by filtration, washed with water, and dried under reduced pressure.
Applications in the Synthesis of Bioactive Molecules
Diaminopyrimidines are key intermediates in the synthesis of a variety of therapeutic agents.[6][7] Their ability to undergo cyclization reactions makes them invaluable for constructing fused heterocyclic systems.
Synthesis of Xanthine (B1682287) Derivatives
This compound can be condensed with aromatic aldehydes to form Schiff bases, which upon oxidative cyclization yield xanthine derivatives. These compounds are known to possess a wide range of biological activities, including anticancer, antiviral, and antioxidant properties.[6]
Dihydrofolate Reductase (DHFR) Inhibitors
2,4-Diaminopyrimidine (B92962) is a core scaffold in a class of drugs that act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[8][9][10] By inhibiting DHFR, these compounds disrupt DNA synthesis in rapidly proliferating cells, making them effective antibacterial and anticancer agents.[8][11][12]
Visualizing Synthetic and Biological Pathways
To better illustrate the synthetic utility and biological relevance of diaminopyrimidines, the following diagrams are provided.
Caption: Synthetic workflow for this compound and its application in purine synthesis.
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by diaminopyrimidine-based drugs.
Conclusion
This compound and other diaminopyrimidines are indispensable tools in synthetic organic chemistry, providing access to a rich diversity of heterocyclic compounds with significant biological activities. While the classical synthesis of this compound via nitrosation and reduction remains a robust and high-yielding method, modern coupling techniques have expanded the repertoire of accessible structures. The 2,4-diaminopyrimidine scaffold, in particular, has proven to be a privileged structure in drug discovery, leading to the development of potent DHFR inhibitors. The choice of a specific diaminopyrimidine and synthetic strategy will ultimately be guided by the target molecule's structure and the desired biological application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 11. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Spectroscopic and Computational Guide to the Rotational Isomers of 5,6-Diaminouracil and Its Derivatives
This guide provides a comparative analysis of the rotamers and conformers of 5,6-diaminouracil (DAU) and its derivatives. While direct experimental studies on the rotational isomers of the parent this compound are limited, this guide leverages comprehensive spectroscopic and computational data from closely related 6-amino-5-carboxamidouracil compounds to provide insight into the structural dynamics. The existence of distinct and slowly interconverting rotamers in these derivatives, observable by NMR spectroscopy, serves as a strong model for the expected behavior of DAU.
The primary focus is on rotational isomerism (or rotamers) arising from hindered rotation around exocyclic single bonds, such as the C-N bonds of the amino and amide groups. These rotational barriers lead to conformational isomers that can be distinct species on the NMR timescale at certain temperatures. This guide is intended for researchers in medicinal chemistry, spectroscopy, and drug development who work with uracil (B121893) derivatives and require an understanding of their conformational behavior.
Rotational Isomerism in this compound Derivatives: An NMR Perspective
The most direct evidence for stable rotamers in the this compound framework comes from studies on its 5-carboxamide derivatives. The partial double bond character of the amide C-N bond restricts rotation, leading to distinct s-cis and s-trans conformers, which can be directly observed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
A study on various N-substituted 6-amino-5-carboxamidouracils revealed a duplication of NMR signals, indicating the presence of two distinct conformational isomers in solution.[1] Exchange Spectroscopy (EXSY) NMR experiments confirmed that these two sets of signals arise from two conformers in dynamic equilibrium.[1]
Table 1: Experimental ¹H-NMR Data for trans/cis Rotamers of 6-Amino-5-carboxamidouracil Derivatives in DMSO-d₆
| Compound | Substituent (R³) | Rotamer Ratio (trans : cis) | Amide NH Chemical Shift (δ, ppm) |
| 8a | Phenylethynyl | 73 : 27 | trans: 9.20, cis: 8.50 |
| 12 | Phenylethynyl | 79 : 21 | Not reported |
| 13 | Phenylethynyl | 80 : 20 | Not reported |
Data sourced from a study on 6-amino-5-carboxamidouracil derivatives, which serve as precursors for xanthines.[1]
Furthermore, dynamic NMR studies at low temperatures allowed for the observation of hindered rotation around the C6-NH₂ bond. The coalescence of the signals from the two protons of the 6-amino group for compound 8a was observed between 228 K and 233 K, from which the rotational barrier (ΔG‡) was calculated.[1]
Table 2: Dynamic NMR Data for Amino Group Rotation
| Phenomenon | Coalescence Temperature (Tc) | Rotational Energy Barrier (ΔG‡) |
| C6-NH₂ Bond Rotation | 228 - 233 K | 46.4 ± 0.42 kJ·mol⁻¹ |
Data obtained for compound 8a (a 6-amino-5-carboxamidouracil derivative) in DMF-d₇.[1]
Computational Analysis of Rotamers
Density Functional Theory (DFT) calculations are instrumental in complementing experimental spectroscopic data. They provide insights into the 3D structures, relative stabilities, and rotational energy barriers of different conformers. For the 6-amino-5-carboxamidouracil derivatives, DFT calculations were performed to predict the geometry of the s-cis and s-trans rotamers, confirming the experimental assignments.[1]
While specific computational studies detailing the rotational barriers of the C5-NH₂ and C6-NH₂ groups in the parent this compound are not extensively published, DFT methods are the standard approach for such investigations. Such calculations would predict the most stable orientations of the amino groups relative to the uracil ring and to each other, and determine the energy required for their interconversion.
Experimental and Computational Protocols
The methodologies outlined below are standard for the spectroscopic and computational investigation of rotational isomers.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : The compound of interest is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or DMF-d₇) in an NMR tube.
-
Initial Spectrum : A standard ¹H-NMR spectrum is recorded at room temperature to identify signals and observe any peak duplication that suggests the presence of multiple conformers.
-
Variable Temperature NMR : A series of ¹H-NMR spectra are recorded over a range of temperatures. For high-temperature experiments, spectra are recorded in intervals (e.g., 5-10 K) up to a temperature where the distinct signals for the two rotamers broaden and coalesce into a single peak. For low-temperature experiments, the temperature is decreased until the rotation is slow enough to resolve distinct signals, for example, for the individual protons of an amino group.[1]
-
Data Analysis : The coalescence temperature (Tc) and the frequency separation of the signals (Δν) at slow exchange are used to calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.[1]
-
2D NMR (EXSY) : Exchange Spectroscopy is used to confirm that the duplicated signals belong to species that are in chemical exchange. Cross-peaks between the signals of the two rotamers are a definitive indicator of this dynamic equilibrium.[1]
Density Functional Theory (DFT) Calculations
-
Structure Modeling : The 3D structures of the potential rotamers are built using molecular modeling software.
-
Geometry Optimization : The geometry of each conformer is optimized to find its lowest energy state. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or higher).[2]
-
Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies). These calculations also provide predicted IR and Raman spectra for each conformer.
-
Transition State Search : To determine the rotational energy barrier, a transition state search is performed. This involves scanning the potential energy surface by systematically rotating the bond of interest (e.g., the C-N amide bond) and finding the highest energy point along that path (the transition state).
-
Energy Calculation : The energy difference between the ground state conformer(s) and the transition state provides the theoretical rotational barrier. Solvent effects can be included using models like the Polarizable Continuum Model (PCM).
Logical and Experimental Workflows
The following diagrams illustrate the relationships between rotational isomers and the workflow for their experimental characterization.
Caption: Logical relationship between two rotamers interconverting via a rotational transition state.
Caption: Experimental workflow for the characterization of rotamers using dynamic NMR spectroscopy.
References
Confirming Regioselectivity in 5,6-Diaminouracil Reactions: A 2D-NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of reactions involving 5,6-diaminouracil is a critical factor in the synthesis of a wide array of heterocyclic compounds, including pteridines and other pharmacologically relevant scaffolds. The two primary amino groups at the C5 and C6 positions exhibit different nucleophilicities, often leading to the formation of regioisomers. Unambiguous determination of the resulting molecular structure is paramount for understanding reaction mechanisms, ensuring compound purity, and guiding further drug development efforts.
This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy with an alternative method, X-ray crystallography, for the definitive confirmation of regioselectivity in this compound reactions. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical approach for their needs.
Distinguishing Regioisomers: The Power of 2D-NMR
In reactions of this compound, electrophiles can react at either the N5 or N6 amino group, leading to the formation of two possible regioisomers. While one-dimensional (1D) ¹H and ¹³C NMR can provide initial insights, signal overlap and the subtle differences between isomers often necessitate the use of more advanced techniques. 2D-NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), offers a powerful solution by providing through-bond and through-space correlation data, respectively.
Key 2D-NMR Experiments for Regioselectivity Determination:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. By observing correlations between specific protons and carbons, the connectivity of the molecular skeleton can be pieced together, allowing for the definitive assignment of the substitution pattern.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space (typically within 5 Å). NOESY is particularly useful for confirming regioselectivity by observing spatial proximities between protons on the newly introduced substituent and protons on the uracil (B121893) ring or its existing substituents.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds), helping to identify spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons, providing a map of all C-H single bonds.
Comparative Data Analysis: 2D-NMR vs. X-ray Crystallography
To illustrate the application of these techniques, we present a comparative analysis of the data obtained for a hypothetical reaction of this compound with a generic electrophile, resulting in two possible regioisomers: a 6-substituted product and a 7-substituted pteridine (B1203161).
Table 1: Hypothetical 2D-NMR Data for Regioisomer Determination
| NMR Experiment | Observation for 6-Substituted Isomer | Observation for 7-Substituted Isomer | Interpretation |
| HMBC | Correlation between the proton on the substituent (e.g., H-1') and the carbon at the C6 position of the uracil ring. | Correlation between the proton on the substituent (e.g., H-1') and the carbon at the C7a position of the pteridine ring system. | Establishes the point of attachment of the substituent. |
| No correlation between the N5-H proton and the substituent. | Correlation between the N5-H proton and carbons of the substituent. | Confirms the proximity of the N5-amino group to the substituent in the 7-substituted isomer. | |
| NOESY | NOE between the proton on the substituent (e.g., H-1') and the N5-H proton of the uracil ring. | NOE between the proton on the substituent (e.g., H-1') and the proton at the C6 position of the pteridine ring. | Provides through-space evidence of the substituent's location. |
| NOE between a substituent proton and a proton on a group at the N1 or N3 position of the uracil ring. | No significant NOE between the substituent proton and protons at the N1 or N3 positions. | Further confirms the spatial arrangement of the substituent relative to the uracil core. |
Table 2: Comparison of Analytical Techniques for Regioselectivity Determination
| Technique | Advantages | Disadvantages | Best Suited For |
| 2D-NMR Spectroscopy | Provides detailed structural information in solution, mimicking physiological conditions.[1][2] Non-destructive.[3] Can provide information on molecular dynamics and conformational flexibility.[2] Does not require crystallization.[2] | Can be time-consuming for data acquisition and analysis. May not be suitable for very large molecules due to signal overlap and relaxation effects. Lower resolution compared to X-ray crystallography. | Unambiguous structure elucidation of soluble compounds, studying dynamic processes, and analyzing mixtures of isomers. |
| X-ray Crystallography | Provides a definitive, high-resolution three-dimensional structure.[3] Not limited by molecular size.[3] Can reveal detailed information about bond lengths, bond angles, and crystal packing. | Requires a suitable single crystal, which can be difficult to obtain.[3] Provides a static picture of the molecule in the solid state, which may not represent its conformation in solution.[1][3] | Absolute structure determination when a high-quality single crystal is available. |
Experimental Protocols
Detailed Methodology for 2D-NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra. Sonication may be used to aid dissolution.
-
For samples with low solubility, consider using a micro-NMR tube or increasing the number of scans during acquisition.
-
-
1D-NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to verify sample purity and determine the chemical shift range of the protons.
-
Acquire a 1D ¹³C NMR spectrum to identify the carbon chemical shifts.
-
-
2D-NMR Acquisition Parameters (General Guidelines for a 500 MHz Spectrometer):
-
COSY:
-
Pulse Program: cosygpqf
-
Spectral Width (F1 and F2): Set to cover all proton signals.
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 2-4
-
Relaxation Delay: 1.5 s
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width (F2): Proton spectral width.
-
Spectral Width (F1): Carbon spectral width.
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 4-8
-
Relaxation Delay: 1.5 s
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2): Proton spectral width.
-
Spectral Width (F1): Carbon spectral width.
-
Data Points: 2048 (F2) x 512 (F1)
-
Number of Scans: 8-16
-
Relaxation Delay: 1.5 s
-
-
NOESY:
-
Pulse Program: noesygpph
-
Spectral Width (F1 and F2): Proton spectral width.
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 8-16
-
Relaxation Delay: 1.5 s
-
Mixing Time (d8): 500-800 ms (B15284909) (optimize as needed).
-
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., TopSpin, Mnova).
-
Apply window functions (e.g., sine-bell) and zero-filling to enhance resolution.
-
Phase the spectra carefully.
-
Analyze the cross-peaks in each 2D spectrum to establish connectivities and spatial relationships.
-
For HMBC, look for correlations between key protons (e.g., N-H, substituent protons) and the carbons of the pyrimidine (B1678525) ring to determine the point of attachment.
-
For NOESY, identify through-space correlations that confirm the proximity of certain groups, which is indicative of a specific regioisomer.
-
Visualizing the Workflow and Logic
To further clarify the process of regioselectivity determination, the following diagrams illustrate the key reaction pathway and the logical workflow for data analysis.
Caption: Reaction of this compound with an electrophile leading to two possible regioisomers.
Caption: Logical workflow for regioselectivity determination using 2D-NMR.
Conclusion
The regioselectivity of reactions involving this compound can be unambiguously determined using a combination of 2D-NMR experiments. HMBC and NOESY are particularly powerful in providing the necessary through-bond and through-space correlations to distinguish between possible regioisomers. While X-ray crystallography offers definitive structural proof, its requirement for a suitable single crystal can be a significant limitation. 2D-NMR, on the other hand, provides detailed structural information in solution, which is often more relevant to the biological context of the molecules under investigation. By following the detailed experimental protocols and data analysis workflows presented in this guide, researchers can confidently and accurately determine the regioselectivity of their this compound reactions, ensuring the integrity of their synthetic products and advancing their drug discovery efforts.
References
5,6-Diaminouracil Derivatives Emerge as Potential Alternatives to 5-Fluorouracil in Antitumor Therapy
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer chemotherapeutics is ongoing. While 5-fluorouracil (B62378) (5-FU) has been a cornerstone of cancer treatment for decades, a growing body of evidence suggests that derivatives of 5,6-diaminouracil may offer comparable, and in some cases superior, antitumor activity. This comparison guide provides an objective overview of the performance of this compound derivatives against the established drug 5-fluorouracil, supported by available experimental data.
At a Glance: Comparative Antitumor Activity
Quantitative data from various studies indicate that certain this compound derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, with some showing greater efficacy than 5-FU in direct comparisons.
In Vitro Cytotoxicity: IC50 Values (µM)
| Compound/Drug | HCT-116 (Colon Cancer) | HepG-2 (Liver Cancer) |
| 5-Fluorouracil | 6.44 ± 0.61[1] | 21.5 ± 1.35[1] |
| Compound 88 | 5.92 ± 0.59[1] | 10.33 ± 0.82[1] |
| Compound 90 | 5.81 ± 0.57[1] | 16.82 ± 1.21[1] |
| Compound 91a * | 4.88 ± 0.41[1] | 11.37 ± 0.87[1] |
*Compounds 88, 90, and 91a are pyrimidopyrimidine derivatives synthesized from this compound.[1]
In Vivo Antitumor Efficacy: P388 Leukemia Model
| Compound/Drug | Dosage and Schedule | % T/C (Treated vs. Control Lifespan) |
| 5-Fluorouracil | Varies | >125[2] |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | Not specified | 124[2] |
A % T/C value of ≥ 125 is generally considered a criterion for significant antitumor activity in this model.[2] It is important to note that the compared aminouracil derivative is a 6-aminouracil, not a this compound derivative, highlighting the need for more direct comparative in vivo studies.
Unraveling the Mechanisms of Action
5-Fluorouracil's multifaceted attack on cancer cells is well-documented. It primarily functions as an antimetabolite. Once inside a cell, 5-FU is converted into several active metabolites that disrupt essential cellular processes. One of its key mechanisms is the inhibition of thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a building block of DNA. This leads to a "thymineless death" of rapidly dividing cancer cells. Furthermore, 5-FU's metabolites can be incorporated into both RNA and DNA, leading to errors in transcription and replication, and ultimately, cell death.
Mechanism of 5-Fluorouracil
The precise mechanisms of action for many this compound derivatives are still under investigation. However, their structural similarity to purine (B94841) and pyrimidine (B1678525) bases suggests that they may also act as antimetabolites, interfering with nucleic acid synthesis. Some derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. For instance, certain pyrimidopyrimidine derivatives synthesized from this compound have demonstrated cytotoxic activity that surpasses 5-FU, indicating potentially novel or more potent interactions with cellular targets.[1]
Experimental Methodologies
The following are representative protocols for assessing the antitumor activity of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives or 5-fluorouracil) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curves.
References
Evaluating Catalyst Efficiency in the Hydrogenation of 5,6-Diaminouracil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of 5,6-diaminouracil is a critical step in the synthesis of various pharmaceutically relevant compounds. The efficiency of this reaction is highly dependent on the choice of catalyst. This guide provides a comparative overview of commonly used heterogeneous catalysts—Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂ or Adams' catalyst), Raney® Nickel, and Rhodium on carbon (Rh/C)—for this transformation. Due to the limited availability of direct comparative studies on this compound hydrogenation, this guide draws upon data from analogous hydrogenations of uracil (B121893) and its derivatives to provide a comprehensive evaluation.
Comparative Catalyst Performance
The selection of an appropriate catalyst is a balance between reactivity, selectivity, cost, and safety. The following table summarizes the general performance characteristics of each catalyst in the context of pyrimidine (B1678525) ring hydrogenation.
| Catalyst | Typical Loading (w/w %) | Reaction Conditions | Reported Yields (Analogous Reactions) | Reaction Time (Analogous Reactions) | Selectivity & Remarks |
| Palladium on Carbon (Pd/C) | 5-10% | Low to medium pressure H₂ (1-10 atm), Room temperature to 50°C | High | Moderate to Long | Good for general purpose hydrogenation of C=C bonds. May require longer reaction times. Susceptible to poisoning by sulfur-containing compounds.[1][2] |
| Platinum(IV) Oxide (PtO₂) | 1-5% | Low pressure H₂ (1-3 atm), Room temperature, often in acidic media (e.g., acetic acid) | High to Excellent | Fast | Highly active catalyst, often requiring milder conditions. Acetic acid as a solvent can enhance its activity.[3][4] |
| Raney® Nickel | 10-20% | Low to high pressure H₂ (3-100 atm), Room temperature to 100°C | Good to High | Fast to Moderate | A cost-effective and highly active catalyst. It is pyrophoric when dry and requires careful handling.[5][6] |
| Rhodium on Carbon (Rh/C) | 1-5% | Low to medium pressure H₂ (1-10 atm), Room temperature | High to Excellent | Fast | Highly active for the hydrogenation of aromatic and heteroaromatic rings.[7][8] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and accurate comparison. The following are generalized protocols for the hydrogenation of a uracil derivative, which can be adapted for this compound.
Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general procedure for hydrogenation at atmospheric pressure.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Acetic Acid)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Vacuum line
Procedure:
-
To a reaction flask containing a magnetic stir bar, add the this compound (1 equivalent).
-
Add the solvent (e.g., methanol) to dissolve or suspend the substrate.
-
Carefully add 10% Pd/C (typically 5-10% by weight of the substrate).
-
Seal the flask with a septum.
-
Connect the flask to a vacuum line and a hydrogen balloon via a three-way stopcock.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Hydrogenation using Platinum(IV) Oxide (PtO₂ - Adams' Catalyst)
This protocol outlines a typical hydrogenation using Adams' catalyst.
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂)
-
Solvent (e.g., Acetic Acid, Ethanol)
-
Hydrogen (H₂) gas supply (hydrogenator or balloon)
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Place this compound (1 equivalent) and the chosen solvent (e.g., glacial acetic acid) in the reaction vessel.
-
Add PtO₂ (typically 1-5% by weight of the substrate).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm).
-
Agitate the mixture (e.g., by shaking or stirring) at room temperature. The black color of the reduced platinum catalyst should appear.
-
Monitor the hydrogen uptake to determine the reaction's progress.
-
Once the theoretical amount of hydrogen has been consumed or the reaction is complete, vent the system and purge with an inert gas.
-
Filter the catalyst through Celite®.
-
Remove the solvent from the filtrate under reduced pressure to yield the product.
Hydrogenation using Raney® Nickel
This protocol provides a general guideline for using Raney® Nickel, a pyrophoric catalyst that requires careful handling.
Materials:
-
This compound
-
Raney® Nickel (as a slurry in water or ethanol)
-
Solvent (e.g., Ethanol, Water)
-
Hydrogen (H₂) gas supply (hydrogenator)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
In a high-pressure reaction vessel, add the this compound (1 equivalent) and the solvent.
-
Carefully add the Raney® Nickel slurry (typically 10-20% by weight of the substrate). The catalyst should be kept wet at all times.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.
-
Monitor the pressure drop to follow the course of the reaction.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
The catalyst can be separated by filtration or decantation. The filtered catalyst must be kept wet to prevent ignition.
-
The product can be isolated from the filtrate by removing the solvent.
Visualizing the Process
To aid in the understanding of the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.
Conclusion
The choice of catalyst for the hydrogenation of this compound has a significant impact on the reaction's efficiency and outcome. While direct comparative data is scarce, this guide provides a framework for catalyst selection based on the known activities of palladium, platinum, nickel, and rhodium catalysts in similar transformations. For high reactivity, PtO₂ and Rh/C are excellent choices, whereas Raney® Nickel offers a cost-effective, highly active alternative, albeit with safety considerations. Pd/C remains a reliable and versatile option for general-purpose hydrogenation. Researchers are encouraged to perform small-scale screening experiments to determine the optimal catalyst and conditions for their specific application.
References
- 1. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 3. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. acs.org [acs.org]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. Synthesis of enamides via Rh/C-catalyzed direct hydroacylation of ketoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating the Landscape of Oxidative DNA Damage Detection: A Comparative Guide to Broad-Spectrum Antibodies
Researchers, scientists, and drug development professionals engaged in the study of DNA damage and repair often face the challenge of selecting the appropriate tools for detecting specific DNA adducts. While highly specific antibodies exist for certain lesions, the detection of less common adducts, such as those derived from 5,6-diaminouracil, remains a significant hurdle. Currently, there is a notable absence of commercially available antibodies raised specifically against this compound adducts, and consequently, a lack of direct cross-reactivity studies for such antibodies.
In light of this, this guide provides a comparative overview of commercially available, broad-spectrum monoclonal antibodies utilized for the detection of oxidative DNA and RNA damage. These antibodies, while not specific to this compound, are designed to recognize a range of oxidative lesions and may offer a potential, albeit indirect, avenue for investigating this type of damage. We will delve into the available data on their performance, cross-reactivity with various oxidative adducts, and the experimental protocols for their characterization.
Performance Comparison of Broad-Spectrum Oxidative Damage Antibodies
The selection of an appropriate antibody for detecting oxidative DNA damage is contingent on its specificity and sensitivity towards various adducts. The following table summarizes the characteristics of representative commercially available monoclonal antibodies often employed in this field. It is important to note that the cross-reactivity profiles are based on the information provided by the manufacturers and available literature, and may not be exhaustive.
| Antibody Clone | Immunogen | Reported Specificity/Cross-Reactivity | Manufacturer (Example) |
| 15A3 | 8-hydroxyguanosine (B14389) conjugated to BSA and casein | Recognizes 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), 8-hydroxyguanosine (8-OHG), and 8-hydroxyguanine (B145757) (8-OHGua).[1][2] | Thermo Fisher Scientific |
| 7E6.9 | Not specified | Measures 8-OHdG and 8-OHG with equal selectivity and sensitivity. Cross-reactivity with 8-hydroxyguanine is reported to be 0.15%, and <0.1% with guanine (B1146940) and guanosine.[3] | Cayman Chemical |
| N45.1 | Not specified | Specific for 8-hydroxy-2'-deoxyguanosine (8-OHdG). | Genox |
Experimental Protocols
The characterization of antibody specificity and cross-reactivity is crucial for the reliable interpretation of experimental results. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the binding affinity and specificity of an antibody.
Competitive ELISA Protocol for Antibody Specificity
This protocol outlines the general steps for assessing the cross-reactivity of an anti-oxidative DNA damage antibody.
Materials:
-
Microtiter plates coated with the target antigen (e.g., 8-OHdG-BSA conjugate)
-
Monoclonal antibody against oxidative DNA damage
-
A panel of potential cross-reactants (e.g., this compound, other oxidized and non-oxidized nucleosides)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the antigen (e.g., 1 µg/mL of 8-OHdG-BSA conjugate) in a suitable coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the competitor compounds (cross-reactants) and the specific antigen (for standard curve). Add 50 µL of the competitor dilutions and 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each competitor at different concentrations. The IC50 value (the concentration of competitor required to inhibit 50% of the antibody binding) is determined to quantify the cross-reactivity. A lower IC50 value indicates higher affinity and potential cross-reactivity.
Visualizing Experimental Workflows and Biological Pathways
To better understand the processes involved in studying antibodies against DNA adducts, the following diagrams, generated using the DOT language, illustrate a general workflow for antibody development and a simplified signaling pathway of oxidative DNA damage.
Conclusion
The direct immunodetection of this compound adducts is currently hampered by the lack of specific antibodies. However, the field of oxidative DNA damage research offers a range of broad-spectrum antibodies that can detect a variety of oxidative lesions. While these antibodies may not provide the specificity desired for singular adducts like this compound, they serve as valuable tools for assessing overall oxidative stress and DNA damage. Researchers should carefully consider the reported cross-reactivity profiles of these antibodies and perform rigorous in-house validation to ensure the reliability of their findings. The development of high-affinity, specific monoclonal antibodies for a wider range of DNA adducts, including those derived from this compound, remains a critical area for future research, which will undoubtedly advance our understanding of the pathological roles of DNA damage.
References
A Comparative Guide to DFT Calculations for Substituted 5,6-Diaminouracil Conformers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of conformers of substituted 5,6-diaminouracil derivatives, supported by data from Density Functional Theory (DFT) calculations and experimental findings. This compound is an aminouracil where the hydrogen atoms at positions 5 and 6 are substituted with amino groups. These compounds are significant as precursors in the synthesis of biologically active molecules, such as 8-substituted xanthine (B1682287) derivatives that act as potent antagonists for adenosine (B11128) receptors, with therapeutic potential for neurodegenerative diseases and cancer immunotherapy.
The introduction of substituents, particularly at the 5- or 6-amino groups, can lead to the existence of various stable conformers, including rotational isomers (rotamers) and tautomers, which may coexist in equilibrium. Understanding the structural and energetic landscape of these conformers is crucial for drug design and development. DFT has emerged as a powerful tool to investigate the relative stabilities, geometries, and electronic properties of these molecular states, often in conjunction with experimental methods like NMR and X-ray crystallography.
Experimental and Computational Protocols
A combination of computational and experimental methods is essential for a thorough conformational analysis of substituted 5,6-diaminouracils.
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are employed to model the geometric and electronic properties of different conformers. A typical workflow is as follows:
-
Initial Structure Generation : Plausible 3D structures for each potential conformer (e.g., cis/trans rotamers, tautomers) are generated.
-
Geometry Optimization : The structures are optimized to find their lowest energy state. This is commonly performed using a specific functional and basis set, such as B3LYP/6-31G* or B3LYP/6-311+G**. For higher accuracy, functionals like M06-2X with a 6-31G(d) basis set are also utilized.
-
Vibrational Frequency Analysis : Frequency calculations are performed at the same level of theory to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Solvation Modeling : To simulate conditions in solution, the effect of the solvent is often included using a Polarizable Continuum Model (PCM), such as the SMD or IEFPCM variants.
-
Energy Calculation : The final electronic energy, enthalpy, and Gibbs free energy of each conformer are calculated to determine their relative stabilities.
Caption: A typical workflow for the conformational analysis of molecules using Density Functional Theory (DFT).
Experimental Protocol: NMR and X-ray Crystallography
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The presence of multiple conformers in solution often leads to a duplication of signals in ¹H- and ¹³C-NMR spectra. Dynamic and 2D-NMR experiments, such as Exchange Spectroscopy (EXSY), can confirm that these signals arise from species in chemical exchange, rather than from a mixture of static isomers. The ratio of conformers can be determined by integrating their respective NMR signals.
-
Single-Crystal X-ray Crystallography : This technique provides the precise three-dimensional structure of a molecule in the solid state. The resulting crystal structure serves as an invaluable benchmark for validating the accuracy of DFT-optimized geometries.
Comparative Analysis of Conformers
DFT calculations reveal key energetic and structural differences between conformers of substituted 5,6-diaminouracils.
Case Study 1: cis/trans Amide Rotamers in 6-Amino-5-carboxamidouracils
Acylation of the 5-amino group of a this compound derivative introduces an amide bond, which can exist in either a s-cis or s-trans conformation due to the rotational barrier around the C-N bond. Studies combining NMR, X-ray, and DFT have shown that both conformers can be present in solution, with the trans-amide conformer generally being the more stable one.
Caption: Conformational possibilities in substituted 5,6-diaminouracils, including rotamers and tautomers.
The relative population of these rotamers is sensitive to the nature of the substituent. For instance, in a series of 6-amino-5-carboxamidouracils, derivatives with arylethynyl substituents showed a significant population (20-30%) of the less stable cis conformer, whereas those with shorter, more flexible linkers existed predominantly as a single conformer.
Table 1: Comparison of Calculated and Experimental Data for cis/trans Conformers of N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) R-amides
| Substituent (R) | Conformer | Relative Energy (ΔE)¹ | Experimental Ratio (%)² |
| phenylethynyl | trans | 0.00 | ~73 |
| cis | > 0 | ~27 | |
| styryl | trans | 0.00 | > 95 |
| cis | > 0 | < 5 | |
| phenylethyl | trans | 0.00 | ~89 |
| cis | > 0 | ~11 | |
| benzoyl | trans | 0.00 | > 95 |
| cis | > 0 | < 5 |
¹ Relative energies are typically calculated using DFT. A value of 0.00 is assigned to the most stable conformer. ² Experimental ratios are determined from ¹H-NMR integration in DMSO-d₆. Data synthesized from findings in related studies.
Case Study 2: Tautomeric Stability and Substituent Effects
Uracil (B121893) and its derivatives can exist in several tautomeric forms, with the diketo form being the most stable. However, the relative stability of these tautomers can be significantly altered by substitution at the 5- and 6-positions. DFT calculations have shown that the electronic nature of the substituent plays a key role.
-
Electron-Withdrawing Groups (e.g., -NO₂) : A nitro group is more electron-withdrawing when placed at the 5-position compared to the 6-position. This effect is enhanced in polar solvents.
-
Electron-Donating Groups (e.g., -NH₂) : An amino group is a more effective electron-donating group at the 6-position than at the 5-position.
These electronic perturbations can influence intramolecular interactions. For example, a strong intramolecular hydrogen bond formed in a 5-NO₂ substituted uracil derivative was found to significantly stabilize a normally high-energy dienol tautomer, reducing its relative energy difference from +17.9 kcal/mol (unsubstituted) to just +5.4 kcal/mol.
Table 2: DFT-Calculated Relative Energies (kcal/mol) of Substituted Uracil Tautomers
| Tautomer | Unsubstituted | 5-NO₂ Substituted | 6-NH₂ Substituted |
| Diketone (u1) | 0.0 | 0.0 | 0.0 |
| Keto-enol (u2) | +9.6 | +10.5 | +12.1 |
| Keto-enol (u3) | +11.2 | +11.8 | +10.9 |
| Dienol (u4) | +17.9 | +5.4 | +19.5 |
Data adapted from DFT (B97-D3/aug-cc-pVDZ) calculations in the gas phase. Relative energies are with respect to the most stable diketo tautomer.
Conclusion
The conformational landscape of substituted 5,6-diaminouracils is complex, involving equilibria between multiple rotamers and tautomers. This guide demonstrates that a synergistic approach, combining high-level DFT calculations with experimental validation from NMR and X-ray crystallography, is critical for accurately characterizing these systems. DFT provides essential insights into the relative stabilities and structures of conformers, while experimental data grounds these theoretical models in reality. This detailed understanding is paramount for drug development professionals, as the specific conformation of these precursor molecules can profoundly influence their reactivity, solubility, and ultimately, their efficacy in the synthesis of therapeutic agents.
Safety Operating Guide
Safe Disposal of 5,6-Diaminouracil: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 5,6-Diaminouracil is a critical aspect of laboratory safety and environmental responsibility. As a chemical classified with specific hazards, adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel must be thoroughly trained in handling hazardous chemicals and be fully aware of the potential risks associated with this compound.
Hazard Profile: this compound is considered a hazardous chemical.[1] It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] It is also harmful if swallowed.[3]
Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant, powder-free nitrile gloves. | Prevents skin contact with the irritant agent.[1][2] |
| Gown | Disposable, impermeable, long-sleeved lab coat or gown. | Protects skin and personal clothing from contamination.[1] |
| Eye Protection | Safety goggles or a face shield. | Prevents splashes and dust from contacting the eyes.[1][2][4] |
| Respiratory Protection | Use only in a well-ventilated area. A respirator may be required if dust formation is likely. | Protects against inhalation of hazardous particles.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must follow a strict, documented procedure to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]
Step 1: Waste Collection
-
Solid Waste: Carefully sweep up solid this compound, avoiding the generation of dust.[2] All contaminated materials, including personal protective equipment (gloves, gowns), weighing papers, and cleaning materials, must be collected.
-
Containers: Place all waste into a suitable, clearly labeled, and sealable container.[1] The container must be compatible with the chemical and properly closed to prevent leaks or spills.[6][7]
Step 2: Labeling
-
Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound." Include the date when the first waste was added to the container. Proper labeling is a critical component of safe waste management.[8]
Step 3: Storage
-
Store the sealed hazardous waste container in a designated and secure "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[6][8]
-
This area must be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[1][9]
-
Ensure that the storage area is inspected regularly for any signs of leakage.[6]
Step 4: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[8][10]
-
Follow all institutional and local regulations for hazardous waste disposal.[4][11]
Spill Management
In the event of a spill, the following procedure should be followed:
-
Ensure Proper PPE: Wear the personal protective equipment listed in the table above.
-
Containment: Prevent the spread of the powder. Avoid creating dust.[2][4]
-
Collection: Carefully sweep or shovel the spilled material into a suitable container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. benchchem.com [benchchem.com]
- 11. lobachemie.com [lobachemie.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 5,6-Diaminouracil
Essential safety protocols and logistical plans are paramount for the safe and effective use of 5,6-Diaminouracil in research and development. This guide provides immediate, procedural, and step-by-step instructions for handling, storage, and disposal to ensure the well-being of laboratory personnel and the integrity of your work.
Properly managing this compound is critical due to its potential health hazards. The chemical is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the following equipment:
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be required for splash-prone procedures. | Protects against dust particles and splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or other suitable chemically impervious gloves. Inspect for tears or holes before each use. | Prevents skin contact, which can cause irritation.[1][2] |
| Body Protection | Laboratory Coat/Coveralls | Long-sleeved to cover all exposed skin. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Dust Mask/Respirator | Use a NIOSH-approved N95 or P1 dust mask for nuisance dust levels.[2] A full-face respirator may be necessary if exposure limits are exceeded or irritation occurs.[3] | Minimizes inhalation of dust particles, which can lead to respiratory tract irritation.[1][2] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential for safety and experimental accuracy. The following workflow outlines the key steps:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
